molecular formula C4Cl2N4O B2563849 5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine CAS No. 153493-48-2

5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine

Cat. No.: B2563849
CAS No.: 153493-48-2
M. Wt: 190.97
InChI Key: VCQNGLLLIXRNIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine is a useful research compound. Its molecular formula is C4Cl2N4O and its molecular weight is 190.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,6-dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl2N4O/c5-1-2(6)8-4-3(7-1)9-11-10-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQNGLLLIXRNIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=NON=C1N=C(C(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153493-48-2
Record name 5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine: A Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to 5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine: A Privileged Scaffold in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 5,6-dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine, a heterocyclic compound of significant interest in contemporary drug discovery and development. We will delve into its chemical structure, synthesis, and reactivity, with a particular focus on its role as a versatile scaffold for the generation of novel therapeutic agents. This guide will explore its applications as a precursor to potent mitochondrial uncouplers for the potential treatment of metabolic diseases such as nonalcoholic steatohepatitis (NASH) and as a foundational structure for the development of allosteric p38 MAP kinase inhibitors for inflammatory conditions. Detailed experimental protocols, structure-activity relationship (SAR) insights, and mechanistic discussions are provided to equip researchers, scientists, and drug development professionals with the critical knowledge to leverage this promising chemical entity.

Introduction: The Emergence of a Versatile Heterocycle

5,6-Dichloro-[2][3]oxadiazolo[3,4-b]pyrazine, also known as 5,6-dichlorofurazano[3,4-b]pyrazine, is a fused heterocyclic system comprising a pyrazine ring and a 1,2,5-oxadiazole (furazan) ring. The presence of two reactive chlorine atoms and the strongly electron-withdrawing nature of the fused ring system impart unique chemical properties that make it an attractive starting material for the synthesis of diverse compound libraries.[2][4] Its molecular formula is C₄Cl₂N₄O, and it has a molecular weight of approximately 190.98 g/mol .[2][5] The inherent biological activities of the oxadiazolopyrazine core and its derivatives have positioned this scaffold at the forefront of several medicinal chemistry programs.[6]

This guide will provide an in-depth exploration of this compound, from its fundamental chemical characteristics to its application in the development of targeted therapeutics.

Physicochemical and Structural Characteristics

The core structure of 5,6-dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine is a planar, aromatic system. The fusion of the electron-deficient pyrazine and oxadiazole rings results in a highly electrophilic pyrazine core, rendering the chlorine atoms susceptible to nucleophilic displacement.

Table 1: Physicochemical Properties of 5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine

PropertyValueSource
CAS Number 153493-48-2[5][7]
Molecular Formula C₄Cl₂N₄O[2][5]
Molecular Weight 190.98 g/mol [5]
Appearance White powder[2]
Predicted Boiling Point 240.5±50.0 °C[2]
Predicted Density 1.851±0.06 g/cm³[2]
Storage 4°C, sealed storage, away from moisture[5]

Diagram 1: Chemical Structure of 5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine

Caption: 2D structure of 5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine.

Synthesis and Characterization

Synthesis Protocol

The synthesis of 5,6-dichloro-[2][3]oxadiazolo[3,4-b]pyrazine is a two-step process starting from diaminofurazan.

Step 1: Synthesis of[1][2][3]Oxadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione

The initial step involves the condensation of diaminofurazan with oxalic acid in an acidic medium.[8] This reaction is analogous to the synthesis of the corresponding thiadiazolo derivative.[9]

  • Reactants: Diaminofurazan, Oxalic Acid, 10% Hydrochloric Acid (aqueous)

  • Procedure: A mixture of diaminofurazan and oxalic acid is heated in an aqueous 10% HCl solution. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting precipitate,[1][2][3]oxadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione, is collected by filtration, washed with water, and dried.

Step 2: Chlorination to 5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine

The dione intermediate is then chlorinated to yield the final product.[8]

  • Reactants: [1][2][3]Oxadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione, Phosphorus pentachloride (PCl₅), Phosphorus oxychloride (POCl₃)

  • Procedure: The dried dione is treated with a mixture of PCl₅ and POCl₃ and heated. The reaction is typically carried out under reflux until the starting material is consumed. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice-water, and the crude product is extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is washed, dried, and concentrated to afford 5,6-dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine, which can be further purified by recrystallization or column chromatography.

Diagram 2: Synthetic Scheme for 5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine

GdiaminofurazanDiaminofurazandione[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dionediaminofurazan->dioneCondensationoxalic_acidOxalic Acid, 10% HClfinal_product5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazinedione->final_productChlorinationchlorinationPCl₅, POCl₃

Caption: Two-step synthesis of the target compound.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the symmetrical nature of the molecule and the absence of protons, the ¹H NMR spectrum of 5,6-dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine is expected to be silent. The ¹³C NMR spectrum would show two distinct signals for the carbon atoms of the pyrazine ring and the oxadiazole ring. The chemical shifts would be significantly downfield due to the electron-withdrawing effects of the nitrogen and chlorine atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C=N stretching vibrations within the heterocyclic rings, typically in the range of 1600-1650 cm⁻¹.[2] The C-Cl stretching vibrations would appear in the fingerprint region.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of chlorine atoms and cleavage of the heterocyclic rings.[2] Predicted collision cross-section data for various adducts can aid in its identification.[2][10]

Chemical Reactivity and Synthetic Applications

The two chlorine atoms at the 5 and 6 positions of the pyrazine ring are the primary sites of reactivity, readily undergoing nucleophilic aromatic substitution (SNAᵣ) reactions.[2] This reactivity is the cornerstone of its utility as a synthetic scaffold.

Nucleophilic Aromatic Substitution

A wide range of nucleophiles, particularly primary and secondary amines, can displace the chlorine atoms to generate mono- and di-substituted derivatives.[8]

  • Reaction Conditions: The substitution reactions are typically carried out in a suitable solvent such as tetrahydrofuran (THF) at room temperature or with gentle heating.[8] The reaction can be performed in a stepwise manner to produce unsymmetrical derivatives or with an excess of the nucleophile to yield symmetrical products.

Diagram 3: General Nucleophilic Substitution Reaction

GstartThis compoundproductMono- or Di-substituted productstart->productreagentNucleophile (e.g., R-NH₂)reagent->product

Caption: Versatile substitution at the 5 and 6 positions.

Biological Activities and Therapeutic Potential

The[1][2][3]oxadiazolo[3,4-b]pyrazine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting potent biological activities.

Mitochondrial Uncouplers for Metabolic Diseases

Derivatives of 5,6-dichloro-[2][3]oxadiazolo[3,4-b]pyrazine, particularly those bearing aniline moieties, have been identified as potent and selective mitochondrial uncouplers.[6]

  • Mechanism of Action: Mitochondrial uncouplers are lipophilic weak acids that transport protons across the inner mitochondrial membrane, dissipating the proton motive force that drives ATP synthesis.[8][6] This uncoupling of respiration from ATP production leads to an increase in oxygen consumption and energy expenditure. The strongly electron-withdrawing[2][3]oxadiazolo[3,4-b]pyrazine core significantly increases the acidity of the N-H protons on the substituted anilines, enabling them to act as protonophores.

Diagram 4: Mechanism of Mitochondrial Uncoupling

Gcluster_0Inner Mitochondrial Membraneproton_inH⁺uncouplerAnilino-oxadiazolopyrazine (A⁻)proton_in->uncouplerProtonation (Intermembrane Space)protonated_uncouplerProtonated Uncoupler (AH)proton_outH⁺protonated_uncoupler->proton_outDeprotonation (Matrix)

Caption: Protonophore action of anilino-oxadiazolopyrazine derivatives.

  • Therapeutic Potential: This mechanism of action is being explored for the treatment of metabolic disorders such as nonalcoholic steatohepatitis (NASH) and obesity.[8][11] By increasing energy expenditure, these compounds can potentially reduce fat accumulation and improve metabolic health. Structure-activity relationship studies have shown that unsymmetrical aniline derivatives with electron-withdrawing groups are often more potent.

Allosteric Inhibitors of p38 MAP Kinase

The[1][2][3]oxadiazolo[3,4-b]pyrazine scaffold has also been utilized to develop potent and selective allosteric inhibitors of p38 mitogen-activated protein (MAP) kinase.[1]

  • Mechanism of Action: p38 MAP kinase is a key enzyme in the signaling pathway that regulates the production of pro-inflammatory cytokines.[12] The oxadiazolopyrazine-based inhibitors do not bind to the highly conserved ATP-binding site but rather to a distinct, allosteric pocket.[1][12] This binding induces a significant conformational change in the kinase, rendering it inactive.[12] This allosteric mode of inhibition offers a potential advantage in terms of selectivity over other kinases.

Diagram 5: Allosteric Inhibition of p38 MAP Kinase

Gp38_activep38 MAP Kinase (Active Conformation)p38_inactivep38 MAP Kinase (Inactive Conformation)p38_active->p38_inactiveAllosteric BindingproductPhosphorylated Substratep38_active->productCatalysisinhibitorOxadiazolopyrazine Derivativeinhibitor->p38_inactiveatpATPp38_inactive->atpBinding Preventedatp->p38_activeBinds to Active SitesubstrateSubstratesubstrate->p38_activeBinds to Active Site

Caption: Conformational change induced by allosteric inhibitors.

  • Therapeutic Potential: By inhibiting p38 MAP kinase, these compounds can block the production of inflammatory cytokines like TNF-α and IL-1β, making them promising candidates for the treatment of chronic inflammatory diseases such as rheumatoid arthritis.[1]

Conclusion and Future Perspectives

5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine has proven to be a remarkably versatile and valuable scaffold in medicinal chemistry. Its straightforward synthesis and high reactivity allow for the facile generation of diverse chemical libraries. The demonstrated success in developing potent mitochondrial uncouplers and allosteric kinase inhibitors highlights the immense potential of this heterocyclic core.

Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of derivatives for various therapeutic applications. The exploration of this scaffold for other biological targets is also a promising avenue for new drug discovery endeavors. The insights and protocols provided in this guide are intended to facilitate and inspire further innovation in the field, ultimately contributing to the development of novel and effective therapies for a range of human diseases.

An In-depth Technical Guide to the Physicochemical Properties of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine

An In-depth Technical Guide to the Physicochemical Properties of 5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine, a critical heterocyclic scaffold in modern medicinal chemistry. The document is structured to deliver field-proven insights for researchers, scientists, and drug development professionals. We will delve into the compound's structural characteristics, physicochemical parameters, a detailed and validated synthesis protocol, chemical reactivity, and its significant applications as a precursor for novel therapeutics. This guide emphasizes the causality behind experimental methodologies and provides a transparent assessment of the available data, distinguishing between experimentally verified and computationally predicted properties to ensure the highest degree of scientific integrity.

Introduction and Strategic Importance

5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine is a fused heterocyclic compound featuring a pyrazine ring annulated to a 1,2,5-oxadiazole (furazan) moiety.[1] Its strategic importance in drug discovery and material science stems from two primary features: the unique electronic properties of the fused ring system and the high reactivity of the two chlorine substituents. The electron-deficient nature of the oxadiazolopyrazine core imparts significant chemical stability, while the chloro groups serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions.[1]

This combination makes the molecule an exceptionally versatile building block. In recent years, it has gained prominence as the key starting material for the synthesis of novel small-molecule mitochondrial uncouplers, such as derivatives of BAM15, which are being investigated for the treatment of metabolic diseases like nonalcoholic steatohepatitis (NASH).[1][4] Understanding the fundamental physical properties and handling of this precursor is therefore paramount for any research program leveraging its synthetic potential.

Molecular Structure and Physicochemical Properties

The structural foundation of the molecule is a planar, aromatic heterocyclic system. While direct crystallographic data for the title compound is not extensively reported in the literature, analysis of analogous oxadiazolo-pyrazine derivatives suggests a nearly coplanar arrangement of the fused rings, which maximizes electronic conjugation.[1]

Key Identifiers and Computed Properties
PropertyValueSource
CAS Number 153493-48-2[1][2][5]
Molecular Formula C₄Cl₂N₄O[1][2][5]
Molecular Weight 190.98 g/mol [1][2]
IUPAC Name 5,6-dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine[1]
Appearance White powder[5]
Purity (Typical) ≥97%[2][6]
Predicted Boiling Point 240.5 ± 50.0 °C (at 760 mmHg)[1]
Predicted Density 1.851 ± 0.06 g/cm³[1]
Predicted LogP 1.3196[2]
Topological Polar Surface Area (TPSA) 64.7 Ų[2]
Solubility Not available[1]
Spectroscopic Fingerprints

While a complete, published spectral analysis of the title compound is not available, infrared spectroscopy of the core ring system provides characteristic fingerprints. The carbon-nitrogen stretching vibrations of the oxadiazole ring are typically observed in the region of 1600–1650 cm⁻¹.[1] Full characterization via ¹³C NMR, ¹H NMR, and mass spectrometry is a standard quality control step for commercial suppliers, though these spectra are not always publicly disseminated.

Caption: 2D Chemical Structure of the Compound.

Synthesis and Experimental Protocol

The most reliable and cited synthesis of 5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine proceeds via a two-step method starting from 1,2,5-oxadiazole-3,4-diamine (also known as diaminofurazan).[4] The causality of this pathway is straightforward: first, a condensation reaction builds the pyrazine ring, followed by a chlorination step to install the reactive chloro groups.

Synthesis Workflow

GstartStart: 1,2,5-Oxadiazole-3,4-diamine(Diaminofurazan)step1Step 1: CondensationReagents: Oxalic Acid, 10% aq. HClCondition: Reflux, 4hstart->step1intermediateIntermediate:[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diolstep1->intermediatestep2Step 2: ChlorinationReagents: PCl₅ / POCl₃Condition: Reflux, 16hintermediate->step2productFinal Product:5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazinestep2->product

Caption: Two-step synthesis workflow diagram.

Step-by-Step Laboratory Protocol

This protocol is adapted from established literature and represents a self-validating system for producing the title compound.[4]

Step 1: Synthesis of[1][2][3]Oxadiazolo[3,4-b]pyrazine-5,6-diol

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, combine 1,2,5-oxadiazole-3,4-diamine (50.0 g, 500 mmol) and oxalic acid (49.6 g, 551 mmol).

  • Acidic Medium: Add 250 mL of a 10% v/v aqueous hydrochloric acid solution to the flask. The acid serves as a catalyst for the condensation reaction between the diamine and the dicarboxylic acid.

  • Condensation: Heat the mixture to reflux using a suitable heating mantle or sand bath. Maintain a gentle reflux for 4 hours. The reaction forms the fused pyrazine ring.

  • Isolation: After 4 hours, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold deionized water (20 mL) and diethyl ether (2 x 150 mL) to remove residual acid and organic impurities. The resulting solid is the diol intermediate.

Step 2: Synthesis of 5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine (7)

  • Reaction Setup: In a 1 L round-bottom flask, place the dried[1][2][3]Oxadiazolo[3,4-b]pyrazine-5,6-diol intermediate (77.0 g, 500 mmol).

  • Chlorination Reagents: Carefully add phosphorus pentachloride (PCl₅, 208 g, 1.0 mol) and phosphorus oxychloride (POCl₃, 250 mL) to the flask. This combination is a powerful chlorinating agent that will convert the hydroxyl groups to chlorides. This step should be performed in a well-ventilated fume hood due to the corrosive and reactive nature of the reagents.

  • Chlorination Reaction: Heat the mixture to reflux and maintain for 16 hours.

  • Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice. This will quench the excess phosphorus halides. Caution: This is a highly exothermic reaction that releases HCl gas.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 250 mL). The organic product will move into the ethyl acetate layer.

  • Purification: Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Product: The resulting solid is 5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine, which can be used directly for subsequent reactions or further purified if necessary.[4]

Chemical Stability and Reactivity Profile

The chemical behavior of 5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine is dominated by the interplay between its stable core and reactive substituents.

  • Stability: The fused heterocyclic system is electron-deficient, which confers remarkable stability against oxidative conditions.[1] Further oxidation of the already electron-poor ring is thermodynamically unfavorable.

  • Reactivity: The compound's primary utility lies in the reactivity of its C-Cl bonds. The electron-withdrawing nature of the fused ring system makes the 5 and 6 positions highly susceptible to nucleophilic aromatic substitution. The chlorine atoms function as effective leaving groups, readily replaced by a wide range of nucleophiles, including primary and secondary amines, anilines, and alcohols.[1][4] This reactivity is the cornerstone of its use as a scaffold, allowing for the systematic introduction of diverse functional groups to build libraries of compounds for structure-activity relationship (SAR) studies.[4]

Applications in Drug Discovery

The principal application for this compound is as a key intermediate in the synthesis of biologically active molecules. Its derivatives have shown significant promise as mitochondrial uncouplers.[1] By facilitating proton transport across the inner mitochondrial membrane, these compounds can increase energy expenditure, a mechanism being explored for therapies targeting metabolic disorders.[4] The dichloro precursor is the starting point for creating libraries of 5,6-disubstituted analogs, allowing researchers to fine-tune potency, selectivity, and pharmacokinetic properties.[4]

Safety, Handling, and Storage

While a specific, comprehensive toxicology report for 5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine is not publicly available, its reactive nature necessitates careful handling.

  • Handling: Use standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of the powder or dust.

  • Storage: Commercial suppliers recommend storing the compound under controlled conditions to maintain its integrity.[2][7] Optimal storage is at 2-8°C in a tightly sealed container, away from moisture and under an inert atmosphere.[2][7]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and moisture.[3][8]

Conclusion

5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine is a high-value synthetic intermediate whose physical properties are defined by a stable heterocyclic core and highly reactive chloro substituents. While a full experimental dataset for all its physical properties is lacking, its synthesis is well-established and its chemical reactivity is well-understood, making it an indispensable tool for medicinal chemists. Its role as a foundational scaffold for developing next-generation therapeutics, particularly in the metabolic disease space, ensures that it will remain a compound of significant interest to the scientific community.

Unveiling a Niche Heterocycle: The Discovery and History of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide delves into the discovery and history of the heterocyclic compound 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine. While not a household name in the broader chemical community, this molecule represents an interesting scaffold with emerging applications in medicinal chemistry and materials science. This guide will trace its synthetic lineage, starting from its foundational precursors, and provide a comprehensive overview of its synthesis, key reactions, and evolving applications. The narrative is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's scientific journey, grounded in established chemical principles and supported by relevant literature.

Introduction: The Furazanopyrazine Core

5,6-Dichloro-oxadiazolo[3,4-b]pyrazine belongs to a class of compounds known as furazanopyrazines, which are characterized by a fused ring system consisting of a[1][2][3]oxadiazole (furazan) ring and a pyrazine ring. The parent oxadiazolo[3,4-b]pyrazine core is a subject of interest due to its unique electronic properties and potential for diverse functionalization. The introduction of two chlorine atoms at the 5 and 6 positions of the pyrazine ring significantly influences the molecule's reactivity, making it a valuable intermediate for the synthesis of more complex derivatives. These derivatives have shown promise in various fields, including as potential therapeutics and energetic materials.[3]

The Genesis: Synthesis of the Precursor, 3,4-Diaminofurazan (DAF)

The story of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine begins with its key precursor, 3,4-diaminofurazan, more commonly known as DAF. The first synthesis of DAF was reported by M. D. Coburn of the Los Alamos Scientific Laboratory in a 1968 publication in the Journal of Heterocyclic Chemistry.[1][4] This foundational work laid the groundwork for the development of a wide range of furazan-based compounds.

Coburn's initial synthesis involved a high-temperature, sealed-tube reaction for the dehydration of diaminoglyoxime.[4] Over the years, improvements to the synthesis of DAF have been made to avoid the need for high-pressure equipment.[4] These methods typically involve the cyclization of diaminoglyoxime in the presence of a base, such as aqueous potassium hydroxide, at elevated temperatures.[5] The availability of DAF through these more accessible routes has been crucial for the exploration of its derivatives, including the title compound.

The Emergence of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine: A Tale of Two Steps

While a singular, seminal publication detailing the "discovery" of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine remains elusive in early literature, its synthesis has been described in more recent publications, primarily in the context of developing novel materials and biologically active molecules. The synthetic strategy is a logical extension of the chemistry of DAF and follows a well-established two-step process: cyclization followed by chlorination .

Step 1: Formation of the Dihydroxy Intermediate

The first step involves the construction of the oxadiazolo[3,4-b]pyrazine ring system. This is achieved through the reaction of 3,4-diaminofurazan (DAF) with oxalic acid. The reaction is typically carried out in an acidic medium, such as 10% hydrochloric acid, under reflux conditions.[1] This condensation reaction proceeds as the amino groups of DAF react with the carboxylic acid groups of oxalic acid to form a di-amide intermediate, which then undergoes intramolecular cyclization and dehydration to yield 5,6-dihydroxyfurazano[3,4-b]pyrazine .[1]

dot graph "Synthesis_of_Dihydroxy_Intermediate" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

DAF [label="3,4-Diaminofurazan (DAF)"]; Oxalic_Acid [label="Oxalic Acid"]; Reaction_Conditions [label="10% HCl, Reflux", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Dihydroxy_Intermediate [label="5,6-Dihydroxyfurazano[3,4-b]pyrazine"];

DAF -> Reaction_Conditions; Oxalic_Acid -> Reaction_Conditions; Reaction_Conditions -> Dihydroxy_Intermediate; } caption { label = "Synthesis of the Dihydroxy Intermediate"; fontsize = 12; }

Step 2: Chlorination to the Final Product

The second and final step is the conversion of the dihydroxy intermediate to the target molecule, 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine . This is a classic chlorination reaction where the hydroxyl groups are replaced by chlorine atoms. Common chlorinating agents for this transformation include phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF).[1][6] The reaction with thionyl chloride is often preferred for its milder conditions and the volatile nature of its byproducts (SO₂ and HCl).

dot graph "Chlorination_Step" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

Dihydroxy_Intermediate [label="5,6-Dihydroxyfurazano[3,4-b]pyrazine"]; Chlorinating_Agent [label="SOCl₂, DMF (cat.)\nor\nPCl₅/POCl₃"]; Reaction_Conditions [label="Heat", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Final_Product [label="5,6-Dichloro-oxadiazolo[3,4-b]pyrazine"];

Dihydroxy_Intermediate -> Reaction_Conditions; Chlorinating_Agent -> Reaction_Conditions; Reaction_Conditions -> Final_Product; } caption { label = "Chlorination to the Final Product"; fontsize = 12; }

Physicochemical Properties and Reactivity

Table 1: Physicochemical Properties of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine

PropertyValueSource
CAS Number 153493-48-2[4]
Molecular Formula C₄Cl₂N₄O[4]
Molecular Weight 190.98 g/mol [4]
Appearance White solid[1]

The presence of the two chlorine atoms makes 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine a versatile building block for further chemical modifications. The chlorine atoms are susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. This reactivity is the cornerstone of its utility in the synthesis of diverse derivatives with tailored properties.

Applications and Future Directions

The research interest in 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine and its derivatives has primarily been in two main areas:

  • Medicinal Chemistry: The oxadiazolo[3,4-b]pyrazine scaffold has been investigated for its biological activity. Notably, derivatives of this core structure have been explored as mitochondrial uncouplers .[5][7] Mitochondrial uncoupling is a process that can increase energy expenditure and has therapeutic potential for metabolic diseases such as obesity and nonalcoholic steatohepatitis (NASH). The dichloro- precursor is a key starting material for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies in this area.[7][8]

  • Energetic Materials: The high nitrogen content and oxygen balance of the furazanopyrazine ring system make it an attractive scaffold for the development of high-performance energetic materials. The dichloro- derivative serves as a precursor for the synthesis of more complex energetic compounds through the substitution of the chlorine atoms with energy-rich functional groups.[1]

Conclusion

The journey of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine from the foundational synthesis of its precursor, 3,4-diaminofurazan, to its current applications in medicinal and materials science highlights the continuous evolution of heterocyclic chemistry. While its initial discovery may not be marked by a single landmark paper, its synthetic accessibility and versatile reactivity have established it as a valuable tool for chemists in various fields. Future research will likely continue to expand the scope of its applications, leveraging the unique properties of the furazanopyrazine core to address challenges in drug discovery and materials science.

References

An In-Depth Technical Guide to the Spectroscopic Profile of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine

An In-Depth Technical Guide to the Spectroscopic Profile of 5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine, a key intermediate in the synthesis of novel therapeutic agents and functional materials.[4] With a molecular formula of C₄Cl₂N₄O and a molecular weight of approximately 190.98 g/mol , this molecule presents a unique spectroscopic fingerprint.[4] This document offers an in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the principles of chemical structure and reactivity. The methodologies for data acquisition are detailed, providing a framework for reproducible and reliable characterization. This guide is intended for researchers, scientists, and professionals in drug development and material science who require a thorough understanding of this compound's structural attributes.

Introduction: The Structural and Chemical Significance

5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine is a fused heterocyclic system comprising a pyrazine ring and an oxadiazole (furazan) ring.[4] The presence of two reactive chlorine atoms at the 5- and 6-positions makes it a versatile precursor for the synthesis of a wide array of derivatives through nucleophilic substitution reactions.[4] These derivatives have garnered significant interest, particularly as mitochondrial uncouplers for the potential treatment of metabolic diseases like nonalcoholic steatohepatitis.[4]

A robust understanding of the compound's spectroscopic properties is paramount for unambiguous identification, purity assessment, and as a benchmark for the characterization of its subsequent derivatives. The following sections will dissect the NMR, IR, and MS data, providing both the spectral features and the underlying chemical principles that govern them.

Molecular Structure and Spectroscopic Correlation

The structural features of 5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine are directly correlated with its spectroscopic output. The molecule's symmetry, the presence of electronegative chlorine and nitrogen atoms, and the aromatic nature of the fused ring system all contribute to its unique spectral signature.

Caption: Molecular Structure of 5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon framework of a molecule. Due to the absence of hydrogen atoms in 5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine, ¹H NMR spectroscopy is not applicable for direct characterization. However, ¹³C NMR provides critical information about the electronic environment of the carbon atoms.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is characterized by two distinct signals corresponding to the two sets of chemically equivalent carbon atoms in the symmetrical heterocyclic system.

Chemical Shift (δ) ppmCarbon AssignmentRationale
ca. 168-175C (Oxadiazole ring)These carbons are bonded to nitrogen and are part of the electron-deficient oxadiazole ring, resulting in a significant downfield shift.[1]
Aromatic RegionC-Cl (Pyrazine ring)The chemical shift of these carbons is influenced by the electronegativity of the attached chlorine atoms and the overall aromaticity of the pyrazine ring.[1]

Note: The exact chemical shifts can vary slightly based on the solvent and concentration.

Expert Insight: The significant downfield shift of the oxadiazole carbons is a hallmark of this class of compounds and serves as a key diagnostic feature. When comparing the spectra of derivatives where the chlorine atoms have been substituted, a noticeable upfield or downfield shift in the pyrazine carbon signals can be observed, providing direct evidence of successful functionalization.

Experimental Protocol: ¹³C NMR Acquisition

A self-validating protocol for acquiring a high-quality ¹³C NMR spectrum is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble to ensure sharp spectral lines.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

    • Tune and match the ¹³C probe to the correct frequency.

    • Lock the field using the deuterium signal from the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Acquisition Parameters:

    • Employ a standard pulse-acquire sequence with proton decoupling (e.g., zgpg30).

    • Set a spectral width that encompasses the expected chemical shift range (e.g., 0-200 ppm).

    • Use a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as the ¹³C nucleus has a low natural abundance.

    • Incorporate a relaxation delay (D1) of at least 2 seconds to allow for full relaxation of the carbon nuclei, ensuring accurate signal integration if needed.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

    • Perform a baseline correction to ensure a flat baseline across the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups and bonding within the molecule. The IR spectrum of 5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine is characterized by specific absorption bands corresponding to the vibrations of the fused heterocyclic ring system.

Wavenumber (cm⁻¹)Vibration TypeInterpretation
ca. 1600-1650C=N StretchingThese bands are characteristic of the carbon-nitrogen double bonds within the aromatic oxadiazole and pyrazine rings.[1]
ca. 1400-1500Aromatic Ring StretchingAbsorptions in this region correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen bonds that make up the fused aromatic rings.
ca. 1000-1200C-Cl StretchingThe presence of strong absorptions in this region is indicative of the carbon-chlorine single bonds. The exact position can be influenced by the overall molecular structure.

Expert Insight: The IR spectrum is particularly useful for monitoring reactions involving this compound. For instance, in a nucleophilic substitution reaction where the chlorine atoms are replaced by an amine, the disappearance of the C-Cl stretching band and the appearance of N-H stretching bands (around 3300-3500 cm⁻¹) would be clear indicators of the reaction's progress.

Experimental Protocol: IR Spectrum Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Insufficient contact will result in a weak and distorted spectrum.

  • Sample Scan: Acquire the IR spectrum of the sample. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. This data is used to confirm the molecular weight and can offer insights into the molecule's structure and stability.

Expected Mass Spectrum

For 5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

m/z Value (Predicted)IonComments
ca. 189.94[M]⁺ (with 2 x ³⁵Cl)The molecular ion peak. The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 isotopic pattern with relative intensities of approximately 9:6:1.[5]
ca. 190.95[M+H]⁺ (with 2 x ³⁵Cl)The protonated molecular ion, commonly observed in soft ionization techniques like Electrospray Ionization (ESI).[5]
ca. 212.93[M+Na]⁺ (with 2 x ³⁵Cl)The sodium adduct, also common in ESI-MS.[5]

Fragmentation Pathways: Under higher energy ionization methods like Electron Impact (EI), fragmentation can occur. Plausible fragmentation pathways would involve the loss of chlorine atoms (Cl•) or the cleavage of the heterocyclic rings.

GM[C₄Cl₂N₄O]⁺m/z ≈ 190M_minus_Cl[M - Cl]⁺M->M_minus_Cl- Cl•Ring_FragRing FragmentsM->Ring_FragRing CleavageM_minus_2Cl[M - 2Cl]⁺M_minus_Cl->M_minus_2Cl- Cl•

Caption: Plausible fragmentation pathway in EI-MS.

Experimental Protocol: Mass Spectrum Acquisition (ESI-MS)

Electrospray ionization is a soft ionization technique suitable for confirming the molecular weight of the compound.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

  • Ionization Parameters:

    • Optimize the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable and strong signal for the molecular ion.

    • Acquire the spectrum in positive ion mode to observe protonated ([M+H]⁺) and other adducted ions.

  • Data Acquisition: Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and its characteristic isotopic pattern. Compare the observed m/z values with the theoretically calculated values to confirm the elemental composition.

Conclusion

The spectroscopic data of 5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine provides a clear and consistent picture of its molecular structure. The ¹³C NMR spectrum confirms the presence of two distinct carbon environments, the IR spectrum highlights the characteristic vibrations of the fused heterocyclic rings and the C-Cl bonds, and the mass spectrum verifies the molecular weight and elemental composition through its distinct isotopic pattern. This comprehensive spectroscopic profile serves as an essential tool for the identification and quality control of this important chemical intermediate and provides a solid foundation for the characterization of its diverse derivatives.

An In-depth Technical Guide to 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine and its Role in Modulating Mitochondrial Function

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine, a heterocyclic compound that has emerged as a critical precursor in the synthesis of potent mitochondrial uncouplers. While the direct biological activity of the title compound is not extensively documented, its synthetic utility has paved the way for the development of derivatives with significant therapeutic potential. This document will delve into the chemical properties of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine, detail the synthesis of its key bioactive derivatives, and provide an in-depth analysis of their mechanism of action as mitochondrial uncouplers. Furthermore, we will present established experimental protocols for the characterization of these compounds and discuss the structure-activity relationships that govern their efficacy. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, pharmacology, and metabolic diseases.

The Central Scaffold: 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine

5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine is a fused heterocyclic compound featuring a pyrazine ring fused to an oxadiazole moiety, with chlorine atoms at the 5 and 6 positions.[1] Its chemical structure and properties make it a versatile precursor in organic synthesis. The presence of two reactive chlorine atoms allows for nucleophilic substitution reactions, enabling the facile introduction of various functional groups and the generation of diverse chemical libraries.[1]

The primary significance of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine in the context of biological research lies in its role as a key intermediate for the synthesis of a class of potent and selective mitochondrial uncouplers.[4][5]

Synthesis of Bioactive Derivatives: The Gateway to Mitochondrial Uncoupling

The transformation of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine into biologically active molecules is a critical step in harnessing its therapeutic potential. The most well-studied derivatives are the[1][2][3]Oxadiazolo[3,4-b]pyrazine-5,6-diamines, exemplified by the potent mitochondrial uncoupler BAM15.[4][5]

The synthesis of these derivatives is typically achieved through a direct substitution reaction where the chlorine atoms on the pyrazine ring are displaced by amines.[4]

General Synthetic Protocol:
  • Dissolution: 5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine is dissolved in a suitable organic solvent, such as tetrahydrofuran (THF).[4]

  • Nucleophilic Addition: The desired substituted arylamine (e.g., 2-fluoroaniline for the synthesis of BAM15) is added to the solution. Typically, an excess of the amine is used.[4]

  • Reaction: The reaction mixture is heated to reflux and stirred overnight to ensure complete substitution of both chlorine atoms.[4]

  • Purification: The resulting product is then purified using standard techniques like column chromatography on silica gel to yield the desired diamine derivative.[4]

Synthesis_of_BAM15 reagent1 5,6-Dichloro- oxadiazolo[3,4-b]pyrazine process reagent1->process reagent2 2-Fluoroaniline (excess) reagent2->process solvent THF, Reflux product BAM15 (N5,N6-bis(2-Fluorophenyl)- [1,2,5]oxadiazolo[3,4-b]pyrazine -5,6-diamine) solvent->product yields process->solvent in Mitochondrial_Uncoupling cluster_0 Mitochondrial Inner Membrane cluster_1 Intermembrane Space (High H+) cluster_2 Mitochondrial Matrix (Low H+) ETC Electron Transport Chain (ETC) H_plus_high H+ ETC->H_plus_high Pumps H+ O2 O2 ATP_Synthase ATP Synthase H_plus_low H+ ATP_Synthase->H_plus_low ATP ATP ATP_Synthase->ATP H_plus_high->ATP_Synthase Flows through Uncoupler Oxadiazolopyrazine Derivative (U) H_plus_high->Uncoupler Protonation ADP ADP + Pi ADP->ATP_Synthase Uncoupler_H UH+ Uncoupler_H->H_plus_low Deprotonation Heat Heat Uncoupler_H->Heat Energy dissipated as Nutrients Nutrient Oxidation Nutrients->ETC H2O H2O O2->H2O e- OCR_Workflow start Start: Seed Cells in XF Microplate prep_compounds Prepare Test Compound Dilutions start->prep_compounds prep_media Prepare Assay Medium start->prep_media hydrate_cartridge Hydrate Sensor Cartridge start->hydrate_cartridge load_cartridge Load Compounds into Sensor Cartridge prep_compounds->load_cartridge media_exchange Replace Culture Medium with Assay Medium prep_media->media_exchange hydrate_cartridge->load_cartridge run_assay Run Seahorse XF Assay: Measure Basal OCR, Inject Compounds, Measure Post-Injection OCR load_cartridge->run_assay incubate Incubate Cells in non-CO2 Incubator media_exchange->incubate incubate->run_assay analyze Analyze Data: Generate Dose-Response Curve, Calculate EC50 run_assay->analyze end End: Characterization of Uncoupling Activity analyze->end

References

Unlocking Cellular Respiration: A Technical Guide to the Biological Activity of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Metabolic Research

The fused heterocyclic compound 5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine is a key synthetic intermediate that has paved the way for a novel class of potent mitochondrial uncouplers. Its unique chemical architecture, featuring an electron-withdrawing oxadiazolopyrazine core, provides a versatile platform for the development of molecules with significant therapeutic potential, particularly in the realm of metabolic diseases. This guide will delve into the synthesis, mechanism of action, structure-activity relationships, and experimental evaluation of this compound and its derivatives, with a primary focus on their role as modulators of cellular respiration.

The core structure of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine serves as a critical building block for creating a diverse library of substituted diamine derivatives. The reactivity of the two chlorine atoms allows for nucleophilic substitution, enabling the introduction of various functionalities and the fine-tuning of the molecule's physicochemical and biological properties. This has led to the discovery of highly potent and selective mitochondrial uncouplers, such as the well-studied derivative BAM15.

Primary Biological Activity: Mitochondrial Uncoupling

The most significant and well-documented biological activity of derivatives of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine is their function as mitochondrial uncouplers. These molecules act as protonophores, disrupting the coupling between the electron transport chain and ATP synthesis.

Mechanism of Action: A Proton Shuttle System

Mitochondrial uncouplers function by transporting protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP production by ATP synthase. This process increases the rate of oxygen consumption as the electron transport chain attempts to compensate for the diminished proton motive force.

The derivatives of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine, particularly the aniline-substituted analogues, act as weak acids. The N-H proton of the aniline ring is the primary acidic proton involved in the proton shuttling mechanism[1]. The strongly electron-withdrawing nature of the oxadiazolopyrazine core enhances the acidity of this proton, facilitating its release in the mitochondrial intermembrane space and its subsequent transport into the matrix.

Mitochondrial Uncoupling Mechanism cluster_IMM Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix ETC Electron Transport Chain H_high High H+ Concentration ETC->H_high Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Uncoupler Oxadiazolopyrazine Derivative (Protonophore) H_low Low H+ Concentration Uncoupler->H_low Releases H+ H_high->ATP_Synthase Proton Flow H_high->Uncoupler Picks up H+ ADP ADP + Pi ADP->ATP_Synthase

Caption: Mechanism of mitochondrial uncoupling by oxadiazolopyrazine derivatives.

This uncoupling of oxidative phosphorylation leads to an increase in basal metabolic rate and can have therapeutic benefits in metabolic disorders such as nonalcoholic steatohepatitis (NASH) and obesity[1][2].

Synthesis and Derivatization

The parent compound, 5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine, is synthesized from diaminofurazan and oxalic acid, followed by a chlorination step[1]. This precursor is then used to generate a library of derivatives through nucleophilic substitution of the chlorine atoms with various amines.

Experimental Protocol: Synthesis of 5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine

A detailed, two-step synthesis is outlined below:

Step 1: Synthesis of[1][2][3]Oxadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione

  • To a solution of diaminofurazan in 10% aqueous HCl, add oxalic acid.

  • Reflux the mixture for 3 hours.

  • Cool the reaction mixture to room temperature, allowing the product to precipitate.

  • Filter the solid, wash with water, and dry to yield the dione intermediate.

Step 2: Chlorination to 5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine

  • Treat the dione intermediate with a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃).

  • Reflux the mixture for 2 hours.

  • Carefully quench the reaction with ice water.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer, concentrate under reduced pressure, and purify by chromatography to obtain the final product.

Experimental Protocol: Synthesis of Symmetrical Diamine Derivatives
  • Dissolve 5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine in a suitable solvent such as tetrahydrofuran (THF).

  • Add an excess of the desired aniline or alkylamine.

  • Reflux the reaction mixture overnight.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography to yield the symmetrical diamine derivative[1].

Synthesis_Workflow Start Diaminofurazan + Oxalic Acid Step1 Reflux in 10% HCl Start->Step1 Intermediate [1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione Step1->Intermediate Step2 Chlorination (PCl5/POCl3) Intermediate->Step2 Precursor 5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine Step2->Precursor Step3 Nucleophilic Substitution (Anilines) Precursor->Step3 Final_Product Symmetrical/Unsymmetrical Diamine Derivatives Step3->Final_Product

Caption: General synthesis workflow for oxadiazolopyrazine derivatives.

Structure-Activity Relationship (SAR) Studies

SAR studies have been crucial in optimizing the mitochondrial uncoupling activity of this class of compounds. Key findings include:

  • Aniline Substituents: Unsymmetrical aniline derivatives, particularly those bearing electron-withdrawing groups, tend to be more potent than their symmetrical counterparts[1].

  • N-H Proton: The presence of the N-H proton on the aniline ring is essential for protonophore activity. Alkylation of this nitrogen leads to a loss of activity[1].

  • Alkyl Substituents: The replacement of aniline moieties with alkylamines is generally not well-tolerated and results in a significant decrease or complete loss of uncoupling activity[1].

Compound IDR1 SubstituentR2 SubstituentEC50 (nM) in L6 Myoblasts
BAM15 2-fluoroaniline2-fluoroaniline~250
10b 2-fluoroaniline4-(trifluoromethoxy)aniline190[1]
SHM115 pentafluoroanilinehydroxyl17,000[4]

Note: The table presents a selection of derivatives to illustrate SAR trends. EC50 values can vary depending on the specific assay conditions.

Evaluation of Mitochondrial Uncoupling Activity

The primary in vitro method for assessing the mitochondrial uncoupling activity of these compounds is by measuring the oxygen consumption rate (OCR) in live cells.

Experimental Protocol: Oxygen Consumption Rate (OCR) Assay
  • Cell Culture: Plate L6 rat myoblast cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the test compounds in the assay medium.

  • Assay Execution: Use an Agilent Seahorse XF Analyzer to measure the OCR of the cells at baseline and after the injection of the test compounds at various concentrations.

  • Data Analysis: An increase in OCR following compound addition is indicative of mitochondrial uncoupling. The data is typically normalized to the baseline OCR and can be used to determine the EC50 value for each compound[1].

Other Potential Biological Activities

While the primary focus of research on 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine derivatives has been on their mitochondrial uncoupling effects, the constituent heterocyclic rings, oxadiazole and pyrazine, are present in a wide range of biologically active molecules.

  • Anticancer Activity: Various derivatives of oxadiazole and pyrazine have been reported to exhibit anticancer properties through different mechanisms[5][6]. However, to date, there is a lack of specific studies evaluating the anticancer potential of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine or its direct amine-substituted derivatives.

  • Antimicrobial Activity: Similarly, the oxadiazole and pyrazine scaffolds are found in numerous antimicrobial agents[7][8]. Further investigation is required to determine if the compounds derived from 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine possess any significant antimicrobial activity.

Conclusion and Future Directions

5,6-Dichloro-oxadiazolo[3,4-b]pyrazine has proven to be a valuable scaffold for the development of novel mitochondrial uncouplers. The ability to readily synthesize a diverse range of derivatives has facilitated detailed SAR studies, leading to the identification of potent and selective compounds with therapeutic potential for metabolic diseases. Future research in this area will likely focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles. Furthermore, exploring the potential for other biological activities, such as anticancer and antimicrobial effects, could open up new avenues for the application of this versatile chemical scaffold.

References

Unlocking Therapeutic Potential: A Technical Guide to 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Versatile Heterocyclic Scaffold

In the landscape of medicinal chemistry, the discovery of novel molecular scaffolds that offer broad biological applicability is a critical driver of innovation. 5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine is one such heterocyclic compound that has garnered significant interest. Characterized by a fused 1,2,5-oxadiazole and pyrazine ring system, this molecule serves as a versatile precursor for a range of biologically active derivatives.[1][4] Its chemical structure, featuring reactive chlorine atoms, allows for facile functionalization, making it an attractive starting point for drug discovery campaigns.[1] This guide provides an in-depth exploration of the known and potential therapeutic targets of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine, with a primary focus on its role as a mitochondrial uncoupler for the treatment of metabolic diseases and its emerging potential in combating antimicrobial resistance.

Primary Therapeutic Target: Mitochondrial Uncoupling in Metabolic Disease

A significant body of research has identified derivatives of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine as potent mitochondrial uncouplers.[1][5] This mechanism of action holds considerable promise for addressing metabolic disorders such as nonalcoholic steatohepatitis (NASH).[5][6]

Mechanism of Action: Protonophoric Activity

Mitochondrial uncouplers are small molecules that disrupt the coupling between nutrient oxidation and ATP synthesis.[7] They function as protonophores, transporting protons across the inner mitochondrial membrane, thereby dissipating the proton motive force that drives ATP synthase.[5][7] This leads to an increase in oxygen consumption and energy expenditure as the mitochondria work to re-establish the proton gradient.[5]

Derivatives of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine, such as the well-studied compound BAM15, have been shown to selectively depolarize the inner mitochondrial membrane without affecting the plasma membrane, a key challenge that has limited the therapeutic application of other uncouplers like 2,4-dinitrophenol (DNP).[5][7] The acidic nature of the aniline N-H in these derivatives, influenced by the electron-withdrawing oxadiazolopyrazine core, is crucial for their protonophore activity.[5]

Mitochondrial Uncoupling Pathway cluster_0 Mitochondrial Intermembrane Space (High [H+]) cluster_1 Mitochondrial Matrix (Low [H+]) ATP_Synthase ATP Synthase IMS->ATP_Synthase Uncoupler Oxadiazolopyrazine Derivative (e.g., BAM15) IMS->Uncoupler H+ uptake H_leak Proton Leak ETC Electron Transport Chain H_pump Proton Pumping ETC->H_pump e- flow H_pump->IMS H+ out ATP_Production ATP ATP_Synthase->ATP_Production ADP -> ATP Uncoupler->Matrix H+ release Heat Heat Generation H_leak->Heat OCR Assay Workflow Start Start: Seed Cells Prep_Medium Prepare Assay Medium Start->Prep_Medium Load_Cartridge Load Sensor Cartridge (Compound, Oligomycin, FCCP, Rot/AA) Prep_Medium->Load_Cartridge Run_Assay Run Seahorse XF Assay Load_Cartridge->Run_Assay Inject_Compound Inject Test Compound Run_Assay->Inject_Compound Measure Basal Respiration Inject_Oligo Inject Oligomycin Inject_Compound->Inject_Oligo Measure Uncoupling Effect Inject_FCCP Inject FCCP Inject_Oligo->Inject_FCCP Measure ATP-linked Respiration Inject_RotAA Inject Rotenone/Antimycin A Inject_FCCP->Inject_RotAA Measure Maximal Respiration Analyze Analyze OCR Data Inject_RotAA->Analyze Measure Non-mitochondrial Respiration

References

Methodological & Application

Application Note: A Validated Two-Step Synthesis of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine from 3,4-Diaminofurazan

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive and detailed protocol for the synthesis of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine, a valuable heterocyclic scaffold for drug discovery and materials science.[1][2] The described two-step procedure begins with the readily available precursor 3,4-diaminofurazan (DAF) and proceeds through a stable dihydroxy intermediate. Each step is elucidated with mechanistic insights, detailed experimental procedures, safety considerations, and characterization data, ensuring a reproducible and scalable process for research applications.

Introduction and Scientific Background

5,6-Dichloro-[3][4][5]oxadiazolo[3,4-b]pyrazine (CAS No. 153493-48-2) is a fused heterocyclic compound featuring an electron-deficient pyrazine ring fused to an oxadiazole (furazan) moiety.[1] The presence of two reactive chlorine atoms makes it an exceptionally versatile building block for further functionalization via nucleophilic substitution reactions.[1][2] This scaffold is of significant interest to medicinal chemists for developing novel therapeutics, including mitochondrial uncouplers, and to materials scientists for creating advanced energetic materials and organic semiconductors.[1][2][5][6]

The synthesis of this key intermediate, however, requires a robust and well-documented protocol to ensure safety and reproducibility. The pathway detailed herein is based on established literature methods and involves a logical progression from 3,4-diaminofurazan (DAF), a common precursor in the field of nitrogen-rich heterocycles.[3][7][8][9][10] The strategy involves two primary transformations:

  • Cyclocondensation: Reaction of DAF with oxalic acid to form the fused ring system, yielding 5,6-dihydroxyfurazano[3,4-b]pyrazine.

  • Chlorination: Conversion of the dihydroxy intermediate to the target dichlorinated product using a standard chlorinating agent.

This document serves as a practical guide for researchers, providing not just the procedural steps but also the underlying chemical principles that govern the reaction, ensuring both successful execution and a deeper understanding of the process.

Overall Synthetic Workflow

The synthesis is a two-step process starting from 3,4-diaminofurazan. The workflow is designed for efficiency and scalability in a standard laboratory setting.

Synthesis_Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Chlorination DAF 3,4-Diaminofurazan (DAF) Intermediate 5,6-Dihydroxyfurazano[3,4-b]pyrazine DAF->Intermediate Anhydrous Oxalic Acid 10% HCl (aq), Reflux Product 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine Intermediate->Product Thionyl Chloride (SOCl₂) DMF (cat.), 75°C

Diagram 1: Overall Synthetic Scheme. A two-step synthesis from DAF to the target compound.

Experimental Protocols

Part 1: Synthesis of 5,6-Dihydroxyfurazano[3,4-b]pyrazine (Intermediate 3)

Principle of the Reaction: This step involves the acid-catalyzed cyclocondensation of a vicinal diamine (DAF) with a dicarboxylic acid (oxalic acid). The reaction proceeds by forming two amide bonds, followed by intramolecular dehydration to yield the fused bicyclic pyrazine-dione system. The product exists in a tautomeric equilibrium with the dihydroxy form.

Materials and Equipment:

  • 3,4-Diaminofurazan (DAF)

  • Anhydrous Oxalic Acid

  • 10% Hydrochloric Acid (HCl) solution

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, suspend 3,4-diaminofurazan (DAF) (10.0 g, 0.1 mol) and anhydrous oxalic acid (9.9 g, 0.11 mol) in 16 mL of 10% aqueous HCl.[11]

  • Heating and Reflux: Equip the flask with a reflux condenser and magnetic stir bar. Heat the mixture to reflux using a heating mantle. The suspension will initially become a clear solution.[11]

  • Reaction Monitoring: Continue refluxing for 3 hours. During this time, a white precipitate of the product will form.[11]

  • Workup and Isolation: After 3 hours, cool the reaction mixture to ambient temperature. Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid thoroughly with cold deionized water to remove any residual acid. Dry the product in a vacuum oven at 60°C to a constant weight.

Expected Outcome: This procedure typically yields 5,6-dihydroxyfurazano[3,4-b]pyrazine as a white solid. The reported yield for this step is approximately 90%.[11]

Part 2: Synthesis of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine (Product 4)

Principle of the Reaction: The dihydroxy intermediate is chlorinated using thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF). The DMF reacts with SOCl₂ to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, which is a more potent chlorinating agent than SOCl₂ alone. This reagent facilitates the conversion of the enolized dihydroxy groups to chlorides.

Materials and Equipment:

  • 5,6-Dihydroxyfurazano[3,4-b]pyrazine (from Part 1)

  • Thionyl Chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ice-water bath

  • Dripping funnel

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

!!! SAFETY WARNING !!! Thionyl chloride is highly corrosive, toxic, and reacts violently with water to release hazardous gases (HCl and SO₂). This entire procedure MUST be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask, suspend the 5,6-dihydroxyfurazano[3,4-b]pyrazine (8.0 g, 52 mmol) in thionyl chloride (SOCl₂).[11] Cool the flask in an ice-water bath to between 5-10°C.

  • Catalyst Addition: While stirring, add anhydrous DMF (8 mL) dropwise to the suspension using a dripping funnel.[11] CAUTION: The addition is exothermic; maintain the internal temperature below 15°C.

  • Reaction Progression: After the DMF addition is complete, remove the ice bath and allow the mixture to warm to room temperature (~20°C). Stir for 30-60 minutes.

  • Heating: Subsequently, heat the reaction mixture to 75°C and maintain this temperature for 1-2 hours.[11] The mixture should become a clear, yellowish solution, indicating the completion of the reaction.[11]

  • Workup and Precipitation: After cooling the solution to ambient temperature, carefully and slowly pour it into a beaker containing 500 mL of an ice-water slurry. This will quench the excess SOCl₂ and cause the product to precipitate.

  • Isolation and Drying: Collect the precipitate by vacuum filtration. Wash the solid with ample cold water until the filtrate is neutral. Dry the product in air or a desiccator to obtain the final compound.

Data Summary and Characterization

The following table summarizes the key quantitative data for the synthesis.

StepReactant 1Reactant 2 / ReagentProductMolar Ratio (R1:R2)Typical YieldPhysical Appearance
1 3,4-DiaminofurazanAnhydrous Oxalic Acid5,6-Dihydroxyfurazano[3,4-b]pyrazine1 : 1.1~90%[11]White Solid[11]
2 Intermediate from Step 1Thionyl Chloride (SOCl₂)5,6-Dichloro-oxadiazolo[3,4-b]pyrazine1 : (Excess)~48%[11]White Solid[11]

Characterization: The identity and purity of the final product, 5,6-Dichloro-[3][4][5]oxadiazolo[3,4-b]pyrazine (C₄Cl₂N₄O, M.W. 190.98 g/mol ), should be confirmed using standard analytical techniques.[1][12][13]

  • Nuclear Magnetic Resonance (NMR): ¹³C NMR spectroscopy is used to confirm the carbon framework.

  • Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a dichlorinated compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

References

"5,6-Dichloro-oxadiazolo[3,4-b]pyrazine" mitochondrial uncoupling assay protocol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Characterization of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine as a Potential Mitochondrial Uncoupler Using Real-Time Cellular Respirometry

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pursuit of Novel Mitochondrial Modulators

Mitochondrial oxidative phosphorylation (OXPHOS) is a tightly regulated process that couples the oxidation of nutrients to the synthesis of ATP. This coupling is maintained by the proton-motive force, an electrochemical gradient generated by the electron transport chain (ETC).[1] Small molecules known as mitochondrial uncouplers can disrupt this process by transporting protons across the inner mitochondrial membrane, bypassing ATP synthase.[2][3] This uncoupling action dissipates the proton gradient as heat, forcing the ETC to work at a higher rate to maintain the gradient, thereby increasing the oxygen consumption rate (OCR).[1][2]

While classic uncouplers like 2,4-dinitrophenol (DNP) and carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP) are invaluable research tools, their therapeutic potential is limited by a narrow therapeutic window and off-target effects, such as plasma membrane depolarization.[1][4] This has spurred the search for novel uncouplers with improved safety profiles. The[5][6][7]oxadiazolo[3,4-b]pyrazine scaffold has emerged as a promising chemical core, yielding potent and specific uncouplers like BAM15, which does not depolarize the plasma membrane, making it a superior tool for cellular bioenergetics studies.[4][8][9]

This application note provides a comprehensive framework and a detailed protocol for the characterization of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine , a related analogue, as a potential mitochondrial uncoupler. The protocol is centered around the Agilent Seahorse XF Cell Mito Stress Test, the gold standard for assessing mitochondrial function in live cells in real-time.[7]

Part 1: The Scientific Rationale

The Mechanism of Protonophore-Mediated Uncoupling

Mitochondrial uncouplers are typically lipophilic weak acids.[10] They function by picking up a proton in the acidic intermembrane space, diffusing across the inner mitochondrial membrane due to their lipophilic nature, and then releasing the proton into the more alkaline mitochondrial matrix. This "proton shuttling" provides an alternative route for proton re-entry that is independent of ATP synthase, effectively uncoupling respiration from ATP synthesis.[2][3] The energy stored in the proton gradient is released as heat instead of being captured in ATP.[1]

cluster_IMM Inner Mitochondrial Membrane (IMM) cluster_Matrix Mitochondrial Matrix ETC Electron Transport Chain (Complexes I-IV) Proton_IMS H+ ETC->Proton_IMS Pumps H+ out ATPSynthase ATP Synthase (Complex V) ATP ATP ATPSynthase->ATP Proton_IMS->ATPSynthase Drives ATP Synthesis Uncoupler 5,6-Dichloro-oxadiazolo [3,4-b]pyrazine (Protonophore) Proton_IMS->Uncoupler 1. Protonation Proton_Matrix H+ ADP ADP + Pi ADP->ATPSynthase Uncoupler->Proton_Matrix 2. Diffusion & Deprotonation (Bypasses ATP Synthase)

Caption: Mechanism of a protonophore mitochondrial uncoupler.

Quantifying Uncoupling with the Seahorse XF Mito Stress Test

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration. The Mito Stress Test protocol involves the sequential injection of mitochondrial inhibitors and uncouplers to reveal key parameters of mitochondrial function.[7][11]

  • Basal Respiration: The baseline OCR, representing the energetic demand of the cell under normal conditions.

  • ATP-Linked Respiration: The decrease in OCR after injecting Oligomycin , an ATP synthase inhibitor. This portion of respiration is coupled to ATP production.

  • Proton Leak: The remaining OCR after oligomycin injection. A potent uncoupler will significantly increase this value.

  • Maximal Respiration: The maximum OCR achieved after injecting an uncoupler (e.g., FCCP or the test compound). This reveals the maximum capacity of the ETC.

  • Spare Respiratory Capacity: The difference between maximal and basal respiration. It represents the cell's ability to respond to increased energy demand.

A successful uncoupler will cause a dose-dependent increase in OCR, ultimately reaching a plateau that defines the maximal respiratory rate.[4]

Part 2: Assay Validation & Trustworthiness

To ensure the data is reliable and reproducible, a series of optimization and validation steps must be performed before the main experiment. This self-validating system is crucial for characterizing a novel compound.

Compound Handling and Stock Preparation

5,6-Dichloro-oxadiazolo[3,4-b]pyrazine is a solid chemical.[12]

  • Safety: Based on safety data for related compounds, handle with appropriate personal protective equipment (gloves, lab coat, safety glasses), as it may be a skin, eye, and respiratory irritant.[13][14]

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile, anhydrous DMSO.[15] Aliquot and store at -20°C, protected from moisture.[12]

  • Vehicle Control: The final concentration of DMSO in the assay medium should be kept constant across all wells and should not exceed 0.5%, as higher concentrations can affect mitochondrial function. A vehicle-only control is mandatory.

Cell Line and Seeding Density Optimization

The choice of cell line is critical. Select a cell line with a high spare respiratory capacity to ensure a wide dynamic range for detecting uncoupling effects.[16]

  • Select a Cell Line: L6 rat myoblasts, C2C12 mouse myoblasts, or HEK-293T cells are common choices.[16][17]

  • Perform Cell Titration: Seed a range of cell densities (e.g., 5,000 to 80,000 cells/well) in a Seahorse XF microplate.

  • Measure Basal OCR: The optimal cell number will yield a basal OCR between 50 and 150 pmol/min (for XFe96) and show a linear relationship between cell number and OCR.

Uncoupler Concentration Titration (Critical Validation Step)

This is the most important preliminary experiment. The goal is to identify the optimal concentration of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine that elicits maximal respiration without causing cellular toxicity or inhibiting the ETC.[7][18]

  • Prepare Serial Dilutions: Prepare a range of concentrations of the test compound (e.g., from 10 nM to 100 µM).

  • Include Controls: Use a well-characterized uncoupler like BAM15 or FCCP as a positive control, also in a concentration range (e.g., 0.25 µM to 2.0 µM for FCCP).[4][7]

  • Run a Modified Mito Stress Test: Sequentially inject Oligomycin, followed by the different concentrations of your test compound or the control uncoupler.

  • Analyze the Dose-Response Curve: Plot the OCR against the uncoupler concentration. The optimal concentration is the one that gives the highest OCR value before the rate begins to decline (which would indicate inhibition/toxicity).

Parameter Purpose Expected Outcome for an Ideal Uncoupler
Cell Titration Determine optimal cell density for a robust OCR signal.Linear increase in basal OCR with cell number.
Concentration Titration Find the concentration that gives maximal, non-inhibitory uncoupling.A bell-shaped dose-response curve; the peak defines the optimal concentration.
Vehicle Control Ensure the solvent (DMSO) does not affect respiration.OCR should be identical to untreated control cells.
Positive Control (FCCP/BAM15) Validate the assay system and provide a benchmark for efficacy.A robust increase in OCR to a known maximal level.[4]

Part 3: Detailed Protocol for Seahorse XF Mito Stress Test

This protocol is designed for an Agilent Seahorse XFe96 Analyzer but can be adapted for other models.

cluster_day1 Day 1: Preparation cluster_day2 Day 2: Assay Execution D1_1 Hydrate Sensor Cartridge (XF Calibrant, 37°C, non-CO2 incubator) D1_2 Seed Cells in XF Microplate (Optimized Density) D1_1->D1_2 D2_3 Exchange Medium on Cell Plate Incubate 37°C, non-CO2 incubator (1 hr) D2_1 Prepare Assay Medium (Supplemented XF Base Medium, pH 7.4) D2_2 Prepare & Load Injection Ports Port A: Oligomycin Port B: Test Compound / FCCP Port C: Rotenone/Antimycin A D2_1->D2_2 D2_1->D2_3 D2_4 Calibrate & Run Seahorse Assay D2_2->D2_4 D2_3->D2_4 D2_5 Data Acquisition & Analysis D2_4->D2_5

Caption: Experimental workflow for the Seahorse XF Mito Stress Test.

Materials and Reagents
  • Compound: 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine (solid)[12]

  • Cell Line: e.g., L6 Myoblasts

  • Seahorse XF Analyzer & Consumables: XFe96 Cell Culture Microplates, Sensor Cartridges, Calibrant

  • Assay Medium: Agilent Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM sodium pyruvate, and 2 mM L-glutamine. Adjust pH to 7.4.[11]

  • Mito Stress Test Compounds:

    • Oligomycin (Stock: 1.0 mM, Final: 1.0-1.5 µM)[18]

    • FCCP or BAM15 (Positive Control, use optimized concentration)

    • Rotenone/Antimycin A (Stock: 0.5 mM each, Final: 0.5 µM each)[18]

  • Solvent: Anhydrous, sterile DMSO

Day 1: Cartridge Hydration and Cell Seeding
  • Hydrate Sensor Cartridge: Add 200 µL of XF Calibrant to each well of the utility plate. Place the sensor cartridge on top and incubate overnight at 37°C in a non-CO₂ incubator.[11][15]

  • Seed Cells: Trypsinize, count, and resuspend cells in their standard growth medium. Seed the optimized number of cells in 80 µL of medium into each well of an XF Cell Culture Microplate. Leave the four corner wells for background correction.[7]

  • Incubate: Incubate the cell plate overnight at 37°C in a humidified, 5% CO₂ incubator.

Day 2: Assay Execution
  • Prepare Assay Medium: Warm the supplemented Seahorse XF assay medium to 37°C.

  • Prepare Injection Compounds: Dilute the stock solutions of Oligomycin, your test compound, FCCP/BAM15, and Rotenone/Antimycin A to the desired working concentrations in the pre-warmed assay medium.

  • Load Sensor Cartridge: Load the appropriate volumes (e.g., 20-25 µL for XFe96) of the prepared compounds into the correct injection ports (A, B, C) of the hydrated sensor cartridge.

  • Cell Plate Medium Exchange:

    • Remove the cell plate from the incubator.

    • Gently wash each well twice with 180 µL of warm assay medium.

    • Add a final volume of 180 µL of warm assay medium to each well.[7]

  • Incubate Cell Plate: Place the cell plate in a 37°C non-CO₂ incubator for 45-60 minutes to allow temperature and pH to equilibrate.[7]

  • Run Assay: Load the cartridge and cell plate into the Seahorse XF Analyzer. Start the pre-programmed Mito Stress Test protocol. The instrument will calibrate and then begin the measurement cycles with automated injections.[11]

Part 4: Data Analysis and Interpretation

The Seahorse XF software will generate an OCR profile over time. A typical result for a potent uncoupler should resemble the following pattern:

  • Basal OCR: A stable initial rate.

  • Oligomycin Injection (Port A): A sharp drop in OCR, indicating the fraction of respiration linked to ATP synthesis.

  • Test Compound Injection (Port B): A rapid and significant increase in OCR. For an effective uncoupler, this rate should meet or exceed the maximal respiration induced by the positive control (FCCP/BAM15). If the test compound is injected at its optimal concentration, a subsequent injection of FCCP should not further increase the OCR.

  • Rotenone/Antimycin A Injection (Port C): A complete shutdown of mitochondrial respiration, confirming that the measured OCR is of mitochondrial origin.

Metric Untreated Control Vehicle Control (DMSO) Positive Control (FCCP) Effective Uncoupler (Test Compound) Interpretation
Basal OCR 100 pmol/min~100 pmol/min100 pmol/min100 pmol/minBaseline respiration.
OCR post-Oligomycin 30 pmol/min~30 pmol/min30 pmol/min30 pmol/minRepresents proton leak.
OCR post-Uncoupler N/AN/A450 pmol/min ~450 pmol/min Maximal respiration. A strong response indicates potent uncoupling activity.
Spare Capacity N/AN/A350 pmol/min~350 pmol/minThe difference between maximal and basal OCR.
OCR post-Rot/AA <10 pmol/min<10 pmol/min<10 pmol/min<10 pmol/minNon-mitochondrial oxygen consumption.

Note: Values are illustrative.

By following this rigorous, multi-stage protocol, researchers can confidently characterize the activity of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine, determine its efficacy relative to established uncouplers, and generate the robust, validated data required for further drug development and mechanistic studies.

References

Application Notes and Protocols: Measuring Cellular Respiration with Oxadiazolo[3,4-b]pyrazine-Derived Mitochondrial Uncouplers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Class of Tools for Probing Mitochondrial Function

The study of cellular metabolism, particularly mitochondrial respiration, is fundamental to understanding a vast array of biological processes, from cancer progression to neurodegenerative diseases and metabolic disorders. A key parameter in these investigations is the Oxygen Consumption Rate (OCR), which provides a real-time readout of mitochondrial activity. Small molecule mitochondrial uncouplers are invaluable tools for probing the limits of the electron transport chain (ETC) and assessing the bioenergetic capacity of cells.

This guide focuses on a promising class of mitochondrial uncouplers derived from the 5,6-dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine scaffold. While this precursor molecule is not biologically active itself, its derivatives, such as BAM15 and SHC517 , have emerged as potent, specific, and well-tolerated protonophores.[4][5] Unlike classical uncouplers like 2,4-dinitrophenol (DNP) and FCCP, which can have narrow therapeutic windows and off-target effects like plasma membrane depolarization, BAM15 and its analogs offer a wider effective concentration range and superior mitochondrial selectivity.[6]

These compounds act by shuttling protons across the inner mitochondrial membrane, dissipating the proton motive force that is normally used by ATP synthase to produce ATP.[5][6] This uncoupling of respiration from ATP synthesis forces the ETC to work at its maximum capacity to try and maintain the proton gradient, resulting in a significant and measurable increase in oxygen consumption. This makes them exceptional tools for determining the maximal respiratory capacity of cells.

This document provides a comprehensive overview of the mechanism of these compounds and detailed protocols for their application in measuring OCR using the two most common platforms: extracellular flux analysis and fluorescence-based assays.

Mechanism of Action: Protonophore Activity of Oxadiazolo[3,4-b]pyrazine Derivatives

The uncoupling activity of BAM15 and related compounds stems from their ability to function as protonophores. The core structure, derived from 5,6-dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine, is highly electron-withdrawing.[4] This property makes the protons on the substituted aniline groups (N-H) acidic.[4]

The proposed mechanism involves the following steps:

  • Protonation: In the acidic environment of the mitochondrial intermembrane space, the aniline nitrogen of the uncoupler becomes protonated.

  • Translocation: The lipophilic nature of the molecule allows the protonated form to diffuse across the inner mitochondrial membrane into the more alkaline matrix.

  • Deprotonation: Upon entering the matrix, the compound releases its proton.

  • Recycling: The deprotonated, anionic form of the uncoupler is then able to return to the intermembrane space to repeat the cycle.

This continuous shuttling of protons dissipates the electrochemical gradient, leading to an increase in electron transport and, consequently, a higher rate of oxygen consumption.[5][6]

G SeedCells Seed Cells PrepareReagents Prepare Reagents SeedCells->PrepareReagents AddProbe Add O₂ Probe & Compounds PrepareReagents->AddProbe SealPlate Seal with Mineral Oil AddProbe->SealPlate ReadPlate Measure Fluorescence Over Time SealPlate->ReadPlate CalculateOCR Calculate OCR ReadPlate->CalculateOCR

References

Application Notes & Protocols: Synthesis of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine Derivatives for Structure-Activity Relationship (SAR) Studies

Application Notes & Protocols: Synthesis of 5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine Derivatives for Structure-Activity Relationship (SAR) Studies

Authored by a Senior Application Scientist

Strategic Overview: The[1][2][3]Oxadiazolo[3,4-b]pyrazine Scaffold

The fused heterocyclic system of[1][2][3]oxadiazolo[3,4-b]pyrazine, also known as furazanopyrazine, represents a "privileged scaffold" in modern medicinal chemistry. Its rigid, planar structure and unique electronic properties make it an attractive core for developing novel therapeutic agents. Notably, derivatives of this class have emerged as potent resistance-modifying agents, capable of re-sensitizing multidrug-resistant (MDR) Gram-negative bacteria to last-resort antibiotics like colistin.[1][3]

The synthetic strategy outlined herein focuses on the preparation of the key intermediate, 5,6-dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine . The two chlorine atoms serve as versatile synthetic handles, enabling facile derivatization through nucleophilic aromatic substitution (SNAr). This allows for the systematic exploration of the chemical space around the core, which is fundamental for robust Structure-Activity Relationship (SAR) studies. Our approach is designed to be logical, scalable, and reproducible, providing researchers with a reliable pathway to generate compound libraries for biological screening.

The overall workflow involves a multi-step synthesis to build the core scaffold, followed by parallel synthesis to generate a library of analogues.

Figure 1: General workflow for the synthesis of the core scaffold and subsequent derivatization for SAR studies.

Part 1: Synthesis of the Core Scaffold: 5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine

This synthesis is a two-step process starting from 3,4-diaminofurazan. The methodology is adapted from analogous syntheses of related heterocyclic systems, such as the thiadiazolo-pyrazines, which serve as excellent procedural guides.[4][5]

Protocol 1.1: Synthesis of[1][2][3]Oxadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione

This step involves the condensation of 3,4-diaminofurazan with an oxalic acid derivative to form the pyrazine dione ring. Using oxalyl chloride in an acidic medium is an effective method.

Materials:

  • 3,4-Diaminofurazan

  • Oxalyl Chloride

  • Glacial Acetic Acid (AcOH)

  • Deionized Water

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3,4-diaminofurazan (e.g., 2.0 g, 20 mmol).

  • Solvent Addition: Under a nitrogen atmosphere in a fume hood, add glacial acetic acid (40 mL). Stir the mixture to form a suspension.

  • Reagent Addition: Carefully add oxalyl chloride (1.8 mL, 21 mmol, 1.05 equiv) dropwise to the stirring suspension at room temperature. Caution: Oxalyl chloride is corrosive and reacts with moisture; handle with extreme care.

  • Reaction: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 5-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: Cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing 500 mL of cold deionized water. A precipitate will form.

  • Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake thoroughly with deionized water (3 x 50 mL) and then with a small amount of cold ethanol. Dry the product under vacuum to yield the dione intermediate as a solid.

Rationale & Scientist's Note:

  • Causality: Glacial acetic acid serves as both a solvent and a catalyst for the condensation reaction. The use of a slight excess of oxalyl chloride ensures the complete consumption of the diamine starting material.

  • Trustworthiness: The precipitation of the product upon quenching with water provides a straightforward and efficient purification method, as the dione intermediate has low aqueous solubility. The purity can be checked by ¹H NMR in DMSO-d₆, where a characteristic broad singlet for the two N-H protons will be observed.

Protocol 1.2: Chlorination to 5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine

This protocol converts the intermediate dione into the highly reactive dichloro-scaffold using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

Materials:

  • [1][2][3]Oxadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione

  • Phosphorus Oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic)

  • Toluene

  • Ice-water bath

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the dione intermediate (e.g., 1.54 g, 10 mmol).

  • Reagent Addition: Add phosphorus oxychloride (15 mL). Caution: POCl₃ is highly corrosive and moisture-sensitive. This must be performed in a well-ventilated fume hood.

  • Catalyst Addition: Add a catalytic amount of DMF (2-3 drops) to the suspension. The catalyst initiates the Vilsmeier-Haack type reaction mechanism for chlorination.

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) and stir for 12-18 hours, or until TLC analysis indicates the reaction is complete. The mixture should become a clear solution as the reaction progresses.

  • Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure (vacuum distillation).

  • Work-up: Place the flask in an ice-water bath. Very slowly and cautiously, add crushed ice to the residue to quench any remaining POCl₃. This is a highly exothermic reaction.

  • Extraction: Once the quenching is complete, add toluene (50 mL) to the flask. Transfer the mixture to a separatory funnel and wash carefully with water (2 x 50 mL) and then with saturated NaHCO₃ solution (2 x 50 mL) until the aqueous layer is neutral or slightly basic.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or chloroform) or by column chromatography on silica gel to yield the pure 5,6-dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine.[2]

Rationale & Scientist's Note:

  • Expertise: The conversion of the dione to the dichloro derivative proceeds via the enol tautomer. The catalytic DMF accelerates this process. This step is critical as it activates the scaffold for the subsequent SAR studies.

  • Self-Validation: The success of the reaction is easily confirmed by mass spectrometry, which will show the characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks in a ~9:6:1 ratio).

Part 2: Derivatization for SAR Studies via Nucleophilic Aromatic Substitution (SNAr)

With the core scaffold in hand, a library of derivatives can be generated by reacting it with various nucleophiles, typically primary or secondary amines. The two chlorine atoms can be substituted sequentially or simultaneously depending on the stoichiometry and reaction conditions.

Protocol 2.1: General Procedure for Diamine Substitution

This protocol describes the typical conditions for substituting both chlorine atoms with an amine nucleophile.

Materials:

  • 5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine

  • Amine of choice (e.g., aniline, benzylamine, morpholine)

  • DIPEA (N,N-Diisopropylethylamine) or K₂CO₃

  • Solvent (e.g., Ethanol, Acetonitrile, or DMF)

Procedure:

  • Reaction Setup: In a reaction vial, dissolve the dichloro-scaffold (100 mg, 0.52 mmol, 1.0 equiv) in a suitable solvent (5 mL).

  • Reagent Addition: Add the desired amine (1.15 mmol, 2.2 equiv) followed by a non-nucleophilic base such as DIPEA (0.27 mL, 1.56 mmol, 3.0 equiv).

  • Reaction: Seal the vial and heat the reaction mixture at a temperature ranging from 60 °C to 120 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purification: The residue can be purified directly by flash column chromatography on silica gel or by preparative HPLC to yield the desired disubstituted product.

Rationale & Scientist's Note:

  • Causality: The base (DIPEA or K₂CO₃) is crucial to neutralize the HCl gas that is formed during the substitution reaction, driving the equilibrium towards the products. Using at least two equivalents of the amine ensures disubstitution. To achieve mono-substitution, one would typically use approximately one equivalent of the amine at a lower temperature.

  • SAR Application: This parallel synthesis approach allows for the rapid generation of dozens of analogues. By varying the properties of the amine (e.g., alkyl vs. aryl, basic vs. non-basic, lipophilic vs. hydrophilic), researchers can systematically probe the SAR and optimize for desired properties like potency and low toxicity.[1]

Data Presentation for SAR Studies

Quantitative data from the synthesis and biological evaluation should be tabulated for clear comparison.

Compound ID Amine Nucleophile (R-NH₂) Yield (%) Molecular Weight ( g/mol ) Biological Activity (MIC, µg/mL)
D-01Aniline78278.26Data Point
D-024-Fluoroaniline82314.24Data Point
D-03Benzylamine65306.31Data Point
D-04Cyclohexylamine71290.37Data Point
D-05Morpholine85266.26Data Point

Application Notes and Protocols for the Evaluation of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine in Preclinical Models of Nonalcoholic Steatohepatitis (NASH)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Therapeutic Avenue for NASH

Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, often with varying degrees of fibrosis.[1][2][3] The global rise in obesity and metabolic syndrome has made NASH a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma, yet no specific therapies are currently approved.[1][3] This has spurred intensive research into novel therapeutic strategies.

One emerging and promising approach is the use of small molecule mitochondrial uncouplers.[4][5] These agents disrupt the coupling between substrate oxidation and ATP synthesis in the mitochondrial electron transport chain, leading to increased energy expenditure and a reduction in the production of reactive oxygen species (ROS). This mechanism directly targets key drivers of NASH pathophysiology.[4]

This document provides detailed application notes and protocols for the preclinical evaluation of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine and its derivatives, a class of compounds identified as potent mitochondrial uncouplers, in animal models of NASH.[4] These guidelines are intended for researchers, scientists, and drug development professionals in the field of metabolic and liver diseases.

Mechanism of Action: Mitochondrial Uncoupling in NASH

The therapeutic rationale for using 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine derivatives in NASH is centered on their function as mitochondrial protonophores.[4] In a healthy state, the mitochondrial inner membrane maintains a proton gradient (proton motive force) that drives ATP synthesis. In NASH, mitochondrial dysfunction is a key pathological feature.

Derivatives of the oxadiazolo[3,4-b]pyrazine scaffold have been shown to selectively transport protons across the inner mitochondrial membrane, bypassing ATP synthase.[4] This uncoupling effect has several beneficial consequences in the context of NASH:

  • Increased Energy Expenditure: By dissipating the proton gradient, the cell must burn more fuel (fatty acids and glucose) to maintain ATP levels, thereby reducing the lipid burden in hepatocytes.

  • Reduced ROS Production: A high proton motive force can lead to the backup of electrons in the electron transport chain, increasing the generation of superoxide and other ROS. Mitochondrial uncoupling alleviates this pressure, reducing oxidative stress and subsequent cellular damage.

  • Improved Insulin Sensitivity: Studies with mitochondrial uncouplers have demonstrated improvements in insulin sensitivity in preclinical models.[4]

The following diagram illustrates the proposed mechanism of action.

NASH_Mechanism cluster_mito Mitochondrion cluster_compound 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine Derivative cluster_cell Hepatocyte ETC Electron Transport Chain (ETC) IMS Intermembrane Space ETC->IMS H+ Pumping ROS Production ROS Production ETC->ROS Production High PMF ATP_Synthase ATP Synthase Matrix Mitochondrial Matrix ATP_Synthase->Matrix H+ ATP Production ATP Production ATP_Synthase->ATP Production IMS->ATP_Synthase H+ Flow Uncoupler Compound IMS->Uncoupler H+ Transport Uncoupler->Matrix Uncoupler->ROS Production Reduces Steatosis Steatosis Uncoupler->Steatosis Reduces Fatty Acids Fatty Acids Fatty Acids->ETC β-oxidation Fatty Acids->Steatosis Cellular Damage Cellular Damage ROS Production->Cellular Damage Inflammation Inflammation Cellular Damage->Inflammation Fibrosis Fibrosis Inflammation->Fibrosis NASH_Induction_Workflow start Start: C57BL/6J Mice (6-8 weeks old) acclimatization Acclimatization (1 week) Standard Chow start->acclimatization randomization Randomization acclimatization->randomization control_group Control Group Standard Chow randomization->control_group nash_group NASH Group Western Diet randomization->nash_group monitoring Weekly Monitoring: - Body Weight - Food/Water Intake control_group->monitoring nash_group->monitoring optional_ccl4 Optional: Weekly CCl4 Injection monitoring->optional_ccl4 endpoint Endpoint Analysis (12-24 weeks) monitoring->endpoint optional_ccl4->nash_group

References

Application Notes and Protocols for In Vivo Administration of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the in vivo administration of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine and its derivatives. The protocols and notes herein are synthesized from established practices in preclinical drug development and are designed to ensure scientific rigor, reproducibility, and adherence to ethical standards.

I. Introduction and Scientific Rationale

The 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine scaffold is a key heterocyclic structure with significant potential in medicinal chemistry. It serves as a versatile precursor for a range of derivatives, including those investigated as mitochondrial uncouplers for metabolic diseases.[1][2][3] The oxadiazole and pyrazine rings are prevalent in numerous biologically active compounds, suggesting a broad therapeutic potential.[4] The dichloro substitutions at the 5 and 6 positions provide reactive sites for further chemical modifications, allowing for the generation of diverse compound libraries.[4]

The successful in vivo evaluation of these derivatives is a critical step in the drug discovery pipeline. This process necessitates careful consideration of the compound's physicochemical properties, appropriate formulation strategies, and well-defined administration protocols to ensure accurate and reliable preclinical data. This document will guide the researcher through these crucial stages.

II. Physicochemical Properties and Pre-formulation Assessment

A thorough understanding of the physicochemical properties of the test compound is paramount for developing a suitable in vivo formulation.

Table 1: Physicochemical Properties of 5,6-Dichloro-[1][5][6]oxadiazolo[3,4-b]pyrazine

PropertyValueSource
Molecular FormulaC₄Cl₂N₄O[4][7]
Molecular Weight190.98 g/mol [4][7]
AppearanceWhite powder (predicted)[8]
Predicted LogP1.3196[7]
Storage Conditions4°C, sealed, away from moisture[7]
SolubilityNot experimentally determined in public literature[4]

Causality Behind Experimental Choices: The predicted LogP of ~1.3 suggests that while the compound has some lipophilicity, it is not excessively greasy and may have limited aqueous solubility. This characteristic is common for many small molecule drug candidates and necessitates a systematic approach to formulation development.

Protocol 1: Solubility Determination

Objective: To empirically determine the solubility of the 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine derivative in a panel of pharmaceutically acceptable vehicles.

Materials:

  • Test compound (5,6-Dichloro-oxadiazolo[3,4-b]pyrazine derivative)

  • Selection of vehicles (see Table 2)

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • HPLC or other suitable analytical method for quantification

Procedure:

  • Prepare a stock solution of the test compound in a soluble organic solvent (e.g., DMSO).

  • Create a standard curve for quantification using the chosen analytical method.

  • Add an excess amount of the solid test compound to a known volume of each vehicle in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using the pre-established analytical method.

  • Express the solubility in mg/mL or µg/mL.

III. Formulation Development for In Vivo Administration

The choice of formulation is dictated by the compound's solubility, the intended route of administration, and the required dose.

Decision Workflow for Formulation Strategy

Formulation_Workflow A Start: Solubility Data from Protocol 1 B Solubility > Required Dose in Aqueous Vehicle (e.g., Saline, PBS)? A->B C Yes B->C D No B->D E Formulate as a simple aqueous solution. Vehicle: Saline or PBS. C->E F Consider co-solvent, surfactant, or suspension formulation. D->F G Is the compound soluble in a water-miscible co-solvent (e.g., PEG400, DMSO) at a concentration that is tolerable in vivo? F->G H Yes G->H I No G->I J Formulate as a co-solvent solution. Example: 10% DMSO, 40% PEG400, 50% Saline. H->J K Explore suspension or lipid-based formulations. I->K L Can a stable suspension be formed with a suitable suspending agent (e.g., 0.5% methylcellulose)? K->L M Yes L->M N No L->N O Formulate as a suspension. Vehicle: 0.5% Methylcellulose in water. M->O P Consider advanced formulations (e.g., lipid-based, nanoparticles). Requires specialized expertise. N->P

Caption: Decision workflow for selecting an appropriate in vivo formulation strategy.

Table 2: Common Vehicles for Preclinical In Vivo Studies

Vehicle TypeCompositionSuitability
Aqueous Solution Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS)For water-soluble compounds.
Co-solvent System e.g., 10% DMSO, 40% PEG400, 50% SalineFor compounds with poor aqueous solubility but soluble in organic solvents.
Suspension 0.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC) in waterFor poorly soluble compounds that are not amenable to co-solvent formulations.
Lipid-Based Corn oil, Sesame oilFor highly lipophilic compounds, typically for oral administration.

IV. In Vivo Administration Protocols

All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.

Protocol 2: Intraperitoneal (IP) Injection in Mice

Rationale: IP injection is a common route for systemic administration of test compounds in preclinical studies, offering rapid absorption into the bloodstream.

Materials:

  • Formulated test compound

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol for disinfection

  • Appropriate animal restraint device

Procedure:

  • Accurately weigh the mouse to determine the correct injection volume. The maximum recommended injection volume is typically 10 mL/kg.

  • Draw the formulated compound into the syringe.

  • Restrain the mouse securely, ensuring the abdomen is accessible.

  • Tilt the mouse so its head is slightly lower than its hindquarters to move the abdominal organs away from the injection site.

  • Locate the lower right quadrant of the abdomen.

  • Insert the needle at a 30-40 degree angle with the bevel facing up.

  • Aspirate gently to ensure no blood or other fluids are drawn into the syringe, which would indicate improper placement.

  • If aspiration is clear, inject the solution smoothly.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress post-injection.

Protocol 3: Oral Gavage in Mice

Rationale: Oral gavage ensures the direct and accurate administration of a specific dose of the test compound into the stomach.

Materials:

  • Formulated test compound

  • Sterile syringes (1 mL)

  • Flexible or rigid oral gavage needles (18-20 gauge for adult mice)

  • Appropriate animal restraint device

Procedure:

  • Determine the correct gavage needle length by measuring from the corner of the mouse's mouth to the last rib.

  • Weigh the mouse and calculate the required dose volume. The recommended maximum volume is 10 mL/kg.

  • Fill the syringe with the formulated compound and attach the gavage needle.

  • Restrain the mouse firmly, holding the head and neck to keep them in a straight line with the body.

  • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the palate into the esophagus. The animal should swallow as the tube is passed. Do not force the needle.

  • Once the needle is in the correct position, administer the compound slowly.

  • Gently remove the needle along the same path of insertion.

  • Return the mouse to its cage and monitor for any signs of respiratory distress.

V. Toxicity and Tolerability Assessment

Initial assessment of the compound's toxicity is crucial for determining a safe dose range for efficacy studies.

Acute Toxicity Study Design

Objective: To determine the maximum tolerated dose (MTD) and identify potential signs of toxicity of the 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine derivative.

Rationale: Based on studies of other oxadiazole derivatives which have shown LD50 values exceeding 2000 mg/kg in rats, a similar favorable safety profile may be anticipated.[5] However, this must be confirmed for the specific derivative being tested.

Workflow for Acute Toxicity Assessment

Toxicity_Workflow A Start: Dose Range Finding B Administer a single dose to a small group of animals (n=3-5) at multiple dose levels (e.g., 10, 30, 100 mg/kg). A->B C Observe for clinical signs of toxicity for up to 14 days. (e.g., changes in weight, behavior, appearance). B->C D Record mortality and morbidity. C->D E Determine the Maximum Tolerated Dose (MTD). (Highest dose that does not cause significant toxicity). D->E F Select doses for efficacy studies based on MTD. (e.g., MTD, 1/2 MTD, 1/4 MTD). E->F

Caption: Workflow for an acute toxicity study to determine the Maximum Tolerated Dose (MTD).

Table 3: Key Parameters for In Vivo Toxicity Monitoring

ParameterObservationFrequency
Clinical Signs Changes in posture, activity, breathing, fur appearanceDaily
Body Weight Weight loss or gainDaily for the first week, then weekly
Mortality/Morbidity Number of animals that die or require euthanasiaContinuous
Necropsy Gross examination of organs for abnormalitiesAt the end of the study

VI. Conclusion

The successful in vivo administration of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine derivatives hinges on a systematic and well-documented approach. By first characterizing the compound's solubility, a rational formulation strategy can be developed. Adherence to standardized and ethically approved administration protocols is essential for generating reliable and reproducible data. The initial toxicity assessment provides the foundation for designing subsequent efficacy studies with appropriate dose levels. This guide serves as a foundational resource to aid researchers in the preclinical development of this promising class of compounds.

VII. References

  • Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. (2024). Naunyn-Schmiedeberg's Archives of Pharmacology. --INVALID-LINK--

  • [1][5][6]Oxadiazolo[3,4-b]pyrazine-5,6-diamine Derivatives as Mitochondrial Uncouplers for the Potential Treatment of Nonalcoholic Steatohepatitis. (2020). Journal of Medicinal Chemistry. --INVALID-LINK--

  • 5,6-Dichloro-(1,2,5)oxadiazolo(3,4-b)pyrazine | C4Cl2N4O | CID 605330. PubChem. --INVALID-LINK--

  • [1][5][6]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. (2022). Molbank. --INVALID-LINK--

  • [1][5][6]Oxadiazolo[3,4-b]pyrazine-5,6-diamine Derivatives as Mitochondrial Uncouplers for the Potential Treatment of Nonalcoholic Steatohepatitis. (2020). ACS Publications. --INVALID-LINK--

  • 6-Amino[1][5][6]oxadiazolo[3,4-b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis. (2021). Journal of Medicinal Chemistry. --INVALID-LINK--

  • Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers. (2022). RSC Medicinal Chemistry. --INVALID-LINK--

  • 5,6-Dichloro-[1][5][6]oxadiazolo[3,4-b]pyrazine. ChemScene. --INVALID-LINK--

  • 5,6-Dichloro-[1][5][6]oxadiazolo[3,4-b]pyrazine. Smolecule. --INVALID-LINK--

  • 5,6-Dichloro-[1][5][6]oxadiazolo[3,4-b]pyrazine 153493-48-2. Echemi. --INVALID-LINK--

  • Synthesis of Step B: 2-Amino-5,6-dichloro-3-[hydroxy(thiazol-2-yl)methyl]pyrazine. Mol-Instincts. --INVALID-LINK--

  • 5,6-dichloro-[1][5][6]oxadiazolo[3,4-b]pyrazine cas no.153493-48-2. Guidechem. --INVALID-LINK--

References

Application Notes and Protocols for High-Throughput Screening of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of the Oxadiazolo[3,4-b]pyrazine Scaffold in Drug Discovery

The heterocyclic compound 5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine is a versatile chemical scaffold with growing interest in medicinal chemistry.[4] Its unique fused ring structure, comprising a pyrazine and an oxadiazole ring, along with reactive chlorine substituents, makes it an attractive starting point for the synthesis of diverse compound libraries.[4] While research on the parent compound is nascent, its derivatives have demonstrated significant biological activity, particularly as mitochondrial uncouplers, with potential therapeutic applications in metabolic diseases such as nonalcoholic steatohepatitis (NASH).[4][5]

The amenability of the 5,6-dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine core to chemical modification through nucleophilic substitution of the chlorine atoms allows for the generation of a wide array of analogs with distinct pharmacological properties.[4][5] This chemical tractability makes the scaffold ideal for exploration in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of various biological targets.

These application notes provide a comprehensive guide for researchers and drug discovery professionals on the utilization of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine and its derivatives in HTS assays. We will delve into the rationale behind experimental design, provide detailed step-by-step protocols for a representative screening campaign, and discuss data analysis and validation strategies.

Core Physicochemical Properties

PropertyValueSource
Molecular FormulaC₄Cl₂N₄O[4][6][7]
Molecular Weight190.98 g/mol [4][6]
IUPAC Name5,6-dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine[4]
SMILESClC1=NC2=NON=C2N=C1Cl[4]

Rationale for HTS: Targeting Kinase Pathways

Given that protein kinases are critical regulators of numerous cellular processes and represent a major class of drug targets, this guide will focus on a hypothetical HTS campaign to identify kinase inhibitors based on the oxadiazolo[3,4-b]pyrazine scaffold.[3][8] The structural features of this scaffold, including its aromaticity and potential for hydrogen bonding upon derivatization, are consistent with those of known kinase inhibitors.

The following sections will outline a robust HTS workflow designed to screen a library of compounds derived from 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine against a representative protein kinase.

Experimental Workflow for a Kinase HTS Campaign

The overall workflow for a typical HTS campaign to identify novel kinase inhibitors is depicted below. This process begins with assay development and culminates in the identification and validation of lead compounds.

HTS_Workflow cluster_0 Phase 1: Assay Development & Miniaturization cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Validation Assay_Dev Assay Principle Selection (e.g., TR-FRET, Luminescence) Reagent_Opt Reagent Optimization (Enzyme, Substrate, ATP) Assay_Dev->Reagent_Opt Parameter Tuning Assay_Mini Miniaturization to 384/1536-well format Reagent_Opt->Assay_Mini Volume Reduction Library_Prep Compound Library Plating (Single Concentration) Assay_Mini->Library_Prep Primary_HTS Automated HTS (Liquid Handling & Plate Reading) Library_Prep->Primary_HTS Data_Analysis Hit Identification (Z'-factor, % Inhibition) Primary_HTS->Data_Analysis Hit_Picking Hit Confirmation (Fresh Compound) Data_Analysis->Hit_Picking Dose_Response IC50 Determination Hit_Picking->Dose_Response Potency Orthogonal_Assay Orthogonal/Secondary Assays Dose_Response->Orthogonal_Assay Mechanism Signaling_Pathway cluster_pathway Kinase Signaling Cascade Receptor Receptor Activation Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Signal Target_Kinase Target Kinase Upstream_Kinase->Target_Kinase Phosphorylation Downstream_Substrate Downstream Substrate Target_Kinase->Downstream_Substrate Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Substrate->Cellular_Response Inhibitor Oxadiazolo[3,4-b]pyrazine Analog (Hit Compound) Inhibitor->Target_Kinase Inhibition

References

Application Note: High-Purity Isolation of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] The methodology centers on normal-phase flash column chromatography, a robust technique for achieving high purity on a preparative scale.[2][3] We will explore the underlying principles of chromatographic separation, from solvent system selection using Thin-Layer Chromatography (TLC) to the practical execution and troubleshooting of the column chromatography process. This guide is intended for researchers, scientists, and professionals in drug development seeking a reliable method for isolating this and structurally similar compounds.

Introduction to 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine and its Purification Challenges

5,6-Dichloro-oxadiazolo[3,4-b]pyrazine is a halogenated heterocyclic compound with the molecular formula C₄Cl₂N₄O and a molecular weight of approximately 190.98 g/mol .[1] Its structure, featuring a fused oxadiazole and pyrazine ring system, imparts unique chemical and biological properties, including potential as a mitochondrial uncoupler.[1] The presence of two reactive chlorine atoms makes it a valuable intermediate for the synthesis of diverse derivatives.[1]

However, synthetic routes to this compound often yield a crude product containing unreacted starting materials, byproducts, and other impurities. Achieving high purity is paramount for subsequent applications, particularly in drug discovery where even trace impurities can confound biological assays. Column chromatography is a widely employed and effective technique for the purification of such organic compounds.[3][4]

The primary challenge in developing a chromatographic method for a novel compound lies in the selection of an appropriate stationary phase and mobile phase. The polarity of the target molecule, which is influenced by the nitrogen heteroatoms and the chloro-substituents, dictates its interaction with the stationary phase.[5][6] This guide will systematically address these considerations to develop an optimized purification protocol.

Principles of Normal-Phase Chromatography

This protocol utilizes normal-phase chromatography, a technique where the stationary phase is polar and the mobile phase is non-polar.[5][7]

  • Stationary Phase: Silica gel (SiO₂) is the most common stationary phase in normal-phase chromatography.[8] Its surface is rich in polar silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar analytes.[5]

  • Mobile Phase: A non-polar solvent or a mixture of non-polar and polar solvents is used as the eluent.

  • Separation Mechanism: A mixture is applied to the top of the column. As the mobile phase flows through, compounds in the mixture partition between the stationary and mobile phases.[9] Polar compounds, like our target molecule, will have a stronger affinity for the polar silica gel and will move down the column more slowly. Less polar impurities will spend more time in the mobile phase and elute from the column faster. By gradually increasing the polarity of the mobile phase, we can selectively elute compounds based on their polarity.

Experimental Protocol: Purification of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine

This protocol is designed for the purification of approximately 1 gram of crude 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine. Adjustments to the scale will require proportional changes in column size and solvent volumes.

Materials and Equipment
Materials Equipment
Crude 5,6-Dichloro-oxadiazolo[3,4-b]pyrazineGlass chromatography column (40 mm diameter)
Silica gel (60 Å, 230-400 mesh)TLC plates (silica gel 60 F₂₅₄)
Hexanes (HPLC grade)TLC developing chamber
Ethyl acetate (HPLC grade)UV lamp (254 nm)
Dichloromethane (HPLC grade)Rotary evaporator
Sand (acid-washed)Test tubes for fraction collection
Cotton woolCompressed air or nitrogen source
Step 1: Determination of the Optimal Solvent System via TLC

The key to successful column chromatography is selecting a solvent system that provides good separation of the target compound from its impurities. This is efficiently achieved using TLC.[2][10]

  • Prepare a stock solution of the crude material by dissolving a small amount (1-2 mg) in a minimal volume of dichloromethane.

  • Spot the TLC plate: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the TLC plate: Place the plate in a TLC chamber containing a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3).

  • Visualize the spots: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp.

  • Identify the optimal system: The ideal solvent system will give the target compound a retention factor (Rf) of approximately 0.2-0.3.[2] A well-separated spot for the target compound from other impurities is crucial.

    Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Step 2: Column Packing

Proper column packing is critical to avoid channeling and ensure good separation.[11]

  • Insert a small plug of cotton wool into the bottom of the column to support the packing material.

  • Add a layer of sand (approx. 1 cm) over the cotton wool.

  • Prepare the silica slurry: In a beaker, mix the required amount of silica gel (for a 1g sample, approximately 50-100g of silica gel is a good starting point) with the initial, low-polarity mobile phase (e.g., 9:1 hexanes:ethyl acetate) to form a slurry.

  • Pour the slurry into the column. Gently tap the column to dislodge any air bubbles and ensure even packing.

  • Open the stopcock and allow the solvent to drain until it is just above the silica gel level. Do not let the column run dry.

  • Add a protective layer of sand (approx. 1 cm) on top of the silica gel to prevent disturbance during solvent and sample addition.[12]

Step 3: Sample Loading
  • Dissolve the crude sample (1 g) in a minimal amount of dichloromethane (a few mL).

  • Carefully apply the sample solution to the top of the silica gel using a pipette.[11]

  • Open the stopcock and allow the sample to adsorb onto the silica gel until the liquid level is just at the top of the sand.

  • Rinse the flask that contained the sample with a small amount of the mobile phase and add this to the column to ensure all the sample is transferred. Repeat this step.

Step 4: Elution and Fraction Collection
  • Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand.

  • Apply gentle air pressure to the top of the column to achieve a steady flow rate (approximately 5-10 cm/min).[12]

  • Collect the eluent in a series of numbered test tubes (fractions).

  • Monitor the separation: Periodically, spot small aliquots from the collected fractions onto a TLC plate to track the elution of the compounds.

  • Gradient Elution (Optional): If the separation between the target compound and more polar impurities is poor, you can gradually increase the polarity of the mobile phase (e.g., from 9:1 to 8:2 hexanes:ethyl acetate) after the less polar impurities have eluted.[13]

Step 5: Isolation of the Pure Compound
  • Identify the fractions containing the pure target compound using TLC.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine.

  • Determine the yield and purity of the final product using appropriate analytical techniques (e.g., NMR, mass spectrometry).

Visualization of the Workflow

Purification_Workflow cluster_prep Preparation cluster_sep Separation cluster_iso Isolation TLC 1. TLC Optimization (Hexanes:Ethyl Acetate) Packing 2. Column Packing (Silica Gel Slurry) TLC->Packing Optimal Solvent System Loading 3. Sample Loading (Crude Compound) Packing->Loading Elution 4. Elution & Fraction Collection (Gradient or Isocratic) Loading->Elution Monitoring 5. TLC Monitoring of Fractions Elution->Monitoring Feedback Loop Pooling 6. Pooling of Pure Fractions Monitoring->Pooling Evaporation 7. Solvent Evaporation Pooling->Evaporation Analysis 8. Purity & Yield Analysis Evaporation->Analysis

Caption: Workflow for the purification of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine.

Troubleshooting Common Issues

Problem Potential Cause Solution
Poor Separation Incorrect solvent system.Re-optimize the mobile phase using TLC. Aim for a larger ΔRf between spots.
Column overloading.Reduce the amount of crude material loaded onto the column. A general rule is a 1:50 to 1:100 ratio of sample to silica gel by weight.[8]
Cracked/Channeled Column Improperly packed column.Ensure the silica gel is packed as a uniform slurry without air bubbles. Apply a protective layer of sand.
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the polarity of the eluent (gradient elution). A small percentage of a more polar solvent like methanol can be added to dichloromethane for very polar compounds.[14]
Peak Tailing Strong interaction with acidic silanol groups.Add a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to neutralize the acidic sites on the silica gel.[15][16]
Sample is not dissolving well in the mobile phase.Load the sample using a stronger, more polar solvent, but use a minimal amount to maintain a narrow band.

Conclusion

This application note details a systematic and reproducible method for the purification of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine using normal-phase flash column chromatography. By following the principles of method development with TLC and adhering to proper column packing and elution techniques, researchers can achieve high-purity material essential for downstream applications. The troubleshooting guide provides practical solutions to common chromatographic challenges, ensuring a higher success rate in the isolation of this and other heterocyclic compounds.

References

Application Note: Comprehensive Analytical Characterization of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,6-Dichloro-oxadiazolo[3,4-b]pyrazine is a fused heterocyclic compound with the molecular formula C₄Cl₂N₄O and a molecular weight of approximately 190.98 g/mol .[1][2][3] Its structure, featuring a pyrazine ring fused with an oxadiazole moiety and substituted with two reactive chlorine atoms, makes it a valuable scaffold in medicinal chemistry and materials science.[1] The chlorine substituents are amenable to nucleophilic substitution, allowing for the synthesis of a diverse range of derivatives with potential biological activities, including roles as mitochondrial uncouplers.[1][4] Given its significance as a synthetic intermediate, rigorous analytical characterization is imperative to confirm its identity, purity, and stability.

This application note provides a comprehensive guide to the analytical methods for the characterization of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine, offering detailed protocols and interpretation guidelines for researchers in drug discovery and development. The methodologies described herein are designed to ensure scientific integrity and provide a robust framework for quality control.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Elemental Composition

Principle: Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and providing insights into its elemental composition through isotopic patterns. For halogen-containing compounds like 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine, MS is particularly informative due to the characteristic isotopic distribution of chlorine (³⁵Cl and ³⁷Cl).[5]

Expected Results: The presence of two chlorine atoms in the molecule will result in a distinctive isotopic cluster for the molecular ion peak. The natural abundance of ³⁵Cl is approximately 75.8% and ³⁷Cl is 24.2%, leading to a predicted intensity ratio of approximately 9:6:1 for the M, M+2, and M+4 peaks, respectively.[6][7][8]

Ion m/z (calculated) Relative Abundance (%)
[M]⁺ (C₄³⁵Cl₂N₄O)189.9455100 (Isotopic Base Peak)
[M+2]⁺ (C₄³⁵Cl³⁷ClN₄O)191.942665.3
[M+4]⁺ (C₄³⁷Cl₂N₄O)193.939610.6
Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine in 1 mL of a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).

  • Ionization Mode: Given the presence of nitrogen atoms, positive ion mode is generally suitable.

  • Infusion: Directly infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum over a range that includes the expected molecular ion cluster (e.g., m/z 100-300).

  • Data Analysis:

    • Identify the molecular ion peak cluster and compare the observed m/z values with the calculated values for the different isotopic combinations.

    • Verify the isotopic distribution pattern and compare it to the theoretical pattern for a molecule containing two chlorine atoms.

    • Utilize the high-resolution data to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Principle: NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules by providing detailed information about the chemical environment of atomic nuclei. For 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine, ¹³C NMR and ¹⁵N NMR are particularly crucial for confirming the core heterocyclic structure, as the molecule lacks protons.[9][10]

¹³C Nuclear Magnetic Resonance (¹³C NMR)

Expected Results: Due to the molecule's symmetry, two distinct ¹³C signals are expected in the ¹³C NMR spectrum. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atoms, the oxygen atom in the oxadiazole ring, and the chlorine atoms.

  • C5/C6: These carbons are directly attached to chlorine and nitrogen atoms, and are part of the pyrazine ring. They are expected to resonate at a lower field (downfield) due to these electronegative substituents.

  • C4a/C7a: These are the bridgehead carbons of the fused ring system, part of both the pyrazine and oxadiazole rings. Their chemical shift will be influenced by the surrounding nitrogen and oxygen atoms.

Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition:

    • Acquire a standard proton-decoupled ¹³C NMR spectrum.

    • Due to the absence of protons, a longer relaxation delay (e.g., 5-10 seconds) may be necessary to obtain quantitative signals for the quaternary carbons.

  • Data Analysis:

    • Identify the two expected signals in the spectrum.

    • Compare the observed chemical shifts with those predicted by computational methods or with data from structurally similar compounds.

¹⁵N Nuclear Magnetic Resonance (¹⁵N NMR)

Principle: ¹⁵N NMR can provide direct information about the nitrogen atoms in the heterocyclic rings, helping to confirm the fused ring structure.[11] Due to the low natural abundance and lower gyromagnetic ratio of ¹⁵N, specialized techniques may be required.

Expected Results: Four distinct ¹⁵N signals are expected, corresponding to the four nitrogen atoms in the oxadiazolo[3,4-b]pyrazine core. The chemical shifts will be characteristic of their specific electronic environments within the pyrazine and oxadiazole rings.

Protocol: ¹⁵N NMR Spectroscopy
  • Sample Preparation: A higher concentration of the sample (50-100 mg) in a suitable deuterated solvent is recommended.

  • Instrumentation: A high-field NMR spectrometer equipped with a sensitive cryoprobe is advantageous.

  • Acquisition:

    • Utilize a 2D ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) experiment if there were protons in a derivative. For the title compound, direct ¹⁵N detection with a large number of scans will be necessary.

    • Alternatively, solid-state NMR techniques like ¹³C{¹⁴N} RESPDOR can be used to identify carbons attached to nitrogens, indirectly confirming the structure.[12][13]

  • Data Analysis:

    • Assign the observed ¹⁵N signals to the specific nitrogen atoms in the molecule based on expected chemical shift ranges for pyrazine and oxadiazole nitrogens.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle: HPLC is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine, a reversed-phase HPLC method can be developed to assess its purity and detect any related impurities from the synthesis.[14][15][16][17][18]

Protocol: Reversed-Phase HPLC (RP-HPLC)
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B). A starting point could be a gradient from 30% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength determined by UV-Vis spectroscopy (e.g., λmax).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Determine the retention time of the main peak corresponding to 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

    • The method should be validated for parameters such as linearity, precision, and accuracy as per ICH guidelines.[17]

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Principle: FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Expected Results: The FTIR spectrum of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine is expected to show characteristic absorption bands for the C=N, C-Cl, and N-O bonds within the heterocyclic structure.[19][20][21][22]

Vibrational Mode Expected Wavenumber (cm⁻¹)
C=N stretching (pyrazine and oxadiazole)1650 - 1550
N-O stretching (oxadiazole)1450 - 1350
C-Cl stretching800 - 600
Protocol: FTIR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition: Acquire the spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

    • Compare the obtained spectrum with reference spectra of similar compounds if available.

X-ray Crystallography for Unambiguous Structure Determination

Principle: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in a crystalline solid.[23][24][25]

Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion.

  • Instrumentation: A single-crystal X-ray diffractometer.

  • Data Collection: Mount a suitable crystal and collect diffraction data at a controlled temperature (e.g., 100 K).

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or other suitable techniques.

    • Refine the structural model against the collected diffraction data.

  • Data Analysis:

    • Determine the precise atomic coordinates and molecular geometry.

    • Analyze intermolecular interactions in the crystal packing.

Workflow and Data Integration

A comprehensive characterization of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine involves the integration of data from multiple analytical techniques. The following workflow is recommended:

Analytical Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_report Final Report synthesis Synthesized Compound ms Mass Spectrometry (Molecular Weight, Formula) synthesis->ms nmr NMR Spectroscopy (Structure Confirmation) synthesis->nmr hplc HPLC (Purity Assessment) synthesis->hplc ftir FTIR (Functional Groups) synthesis->ftir xray X-ray Crystallography (Definitive Structure) ms->xray If single crystal available report Certificate of Analysis ms->report nmr->xray If single crystal available nmr->report hplc->xray If single crystal available hplc->report ftir->xray If single crystal available ftir->report xray->report

Caption: Integrated workflow for the characterization of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine. By employing a combination of mass spectrometry, NMR and FTIR spectroscopy, HPLC, and X-ray crystallography, researchers can confidently verify the identity, structure, purity, and stability of this important heterocyclic compound. Adherence to these protocols will ensure high-quality data, which is essential for advancing research and development in fields that utilize this versatile chemical scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers and drug development professionals engaged in the synthesis of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you overcome common challenges and improve your reaction yields. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights.

Section 1: Synthesis Overview & General FAQs

The synthesis of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine is typically achieved via a two-step process involving the formation of a heterocyclic core followed by a robust chlorination step. Understanding the nuances of this pathway is critical for troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine?

A1: The most common and rational approach involves two key transformations, as illustrated in the workflow below.

  • Condensation/Cyclization: The synthesis begins with the condensation of 1,2,5-oxadiazole-3,4-diamine with an oxalyl derivative, typically oxalyl chloride, to form the fused ring system,oxadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. This reaction builds the core heterocyclic scaffold.

  • Aromatic Chlorination: The resulting dione intermediate is then treated with a potent chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of a tertiary amine or DMF, to yield the final product, 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine. A similar strategy has been successfully employed for analogous thiadiazolo[3,4-b]pyrazine systems.

G cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination SM1 1,2,5-Oxadiazole-3,4-diamine Intermediate [1,2,5]Oxadiazolo[3,4-b]pyrazine- 5,6(4H,7H)-dione SM1->Intermediate Condensation (e.g., in Acetic Acid) SM2 Oxalyl Chloride SM2->Intermediate FinalProduct 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine Intermediate->FinalProduct Aromatic Chlorination (Reflux) ChlorinatingAgent POCl₃ or SOCl₂ ChlorinatingAgent->FinalProduct

Caption: Overall synthetic workflow.

Q2: What are the most critical parameters affecting the overall yield?

A2: Success in this synthesis hinges on careful control of several factors:

  • Purity of Reagents: The starting diamine must be of high purity. Impurities can lead to significant side product formation and tarring, especially during the high-temperature chlorination step.

  • Anhydrous Conditions: Both steps are sensitive to moisture. Oxalyl chloride, POCl₃, and SOCl₂ react violently with water. Moisture will consume these reagents, lower the yield, and generate corrosive HCl gas. Ensure all glassware is flame- or oven-dried and reactions are run under an inert atmosphere (N₂ or Ar).

  • Temperature Control: The cyclization step may require heating to drive the reaction to completion. The chlorination step typically requires refluxing at high temperatures (e.g., ~110°C for POCl₃). Insufficient temperature will result in incomplete conversion, while excessive temperature can cause decomposition of the product.

  • Stoichiometry: Precise control over the amount of the chlorinating agent is important. A large excess is often used to drive the reaction and act as a solvent, but this can complicate the workup.

Q3: What are the primary safety concerns with this synthesis?

A3: This synthesis involves several hazardous materials and conditions:

  • Corrosive and Toxic Reagents: Oxalyl chloride, thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃) are highly corrosive, toxic, and react violently with water. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • HCl Gas Evolution: Both the cyclization with oxalyl chloride and the chlorination step (especially during quenching) produce significant amounts of HCl gas. The reaction setup should include a gas trap (e.g., a bubbler with a dilute NaOH solution) to neutralize the acidic fumes.

  • Exothermic Quenching: The workup procedure for the chlorination step involves quenching excess POCl₃ or SOCl₂. This is a highly exothermic process. The reaction mixture must be cooled and added slowly and carefully to crushed ice or an ice-water slurry to manage the heat generated.

Section 2: Troubleshooting the Synthesis - A Step-by-Step Guide

Low yields or reaction failures can almost always be traced to specific, correctable issues. This section breaks down problems by reaction stage.

Part A: Synthesis of the Dione Intermediate

Q4: My cyclization reaction is sluggish or gives a very low yield. What's wrong?

A4: Low conversion in the first step is often related to reagent quality or reaction conditions.

  • Purity of Diamine: The starting 1,2,5-oxadiazole-3,4-diamine can degrade over time. Confirm its purity by melting point or NMR before starting. If it's discolored, consider recrystallization.

  • Reactivity of Oxalyl Chloride: Oxalyl chloride can decompose if not stored properly. Use a fresh bottle or distill it before use. A simple quality check is to carefully add a drop to anhydrous ethanol; vigorous gas evolution should be observed.

  • Insufficient Heating: The condensation may require refluxing in a solvent like glacial acetic acid to proceed at a reasonable rate. Monitor the reaction by TLC (Thin-Layer Chromatography) to determine the optimal reaction time. A common mobile phase for this polar intermediate could be Dichloromethane:Methanol (9:1).

  • Precipitation Issues: In some solvent systems, the product may not readily precipitate upon cooling. If the reaction mixture remains clear after cooling, try adding an anti-solvent like water to induce precipitation.

Q5: I've formed a solid, but how do I confirm it's the correct dione intermediate?

A5: Characterization is key. The dione intermediate is expected to be a stable, high-melting-point solid.

  • Spectroscopy: The most definitive methods are NMR and IR. In the ¹H NMR (in DMSO-d₆), you should expect to see a broad singlet for the two N-H protons, likely at a high chemical shift (>12 ppm). The IR spectrum is very informative and should show a strong absorbance for the amide C=O stretch, typically around 1690 cm⁻¹.

  • Solubility: The dione is typically poorly soluble in common organic solvents like dichloromethane and ethyl acetate but may have some solubility in highly polar solvents like DMSO or DMF. This low solubility can be leveraged for purification by washing the crude solid with less polar solvents to remove impurities.

Part B: Chlorination to the Final Product

Q6: My chlorination reaction turns black and forms tar, resulting in a very low yield. What is the cause?

A6: Tar formation is the most common failure mode in this step and almost always points to impurities or moisture.

  • Cause - Impurities in the Intermediate: The dione intermediate must be pure and completely dry. Residual starting materials or solvents from Step 1 can decompose under the harsh, acidic, high-temperature conditions of the chlorination reaction, initiating polymerization and tarring.

    • Solution: Wash the dione intermediate thoroughly with water and then an organic solvent like acetone or ether. Dry it completely under high vacuum before proceeding.

  • Cause - Atmospheric Moisture: Any moisture entering the reaction will react with POCl₃ to form phosphoric acid, which can promote decomposition at high temperatures.

    • Solution: Use flame-dried glassware, maintain a positive pressure of an inert gas (N₂ or Ar), and use anhydrous-grade reagents.

Q7: The reaction stalls, and I get a mixture of mono- and di-chlorinated products. How can I drive it to completion?

A7: Incomplete chlorination suggests either insufficient reactivity or time.

  • Reaction Time & Temperature: Ensure the reaction is refluxed at the correct temperature (approx. 110 °C for neat POCl₃) for an adequate duration. Monitor the reaction's progress by quenching a small aliquot and analyzing it by TLC or LC-MS. Reactions can take anywhere from 3 to 16 hours.

  • Use of a Catalyst: The reaction can be accelerated by adding a catalytic amount of N,N-dimethylformamide (DMF) or a phase-transfer catalyst. DMF forms the Vilsmeier reagent in situ, which is a more potent chlorinating species.

  • Choice of Chlorinating Agent: While POCl₃ is standard, a mixture of POCl₃ and PCl₅ can sometimes be more effective for stubborn substrates, as it increases the concentration of the active chlorinating species.

Table 1: Comparison of Chlorination Conditions

ParameterCondition A (Standard)Condition B (Forced)Rationale & Causality
Reagent POCl₃ (neat)POCl₃ with catalytic DMFDMF forms the Vilsmeier reagent, a more powerful electrophile, accelerating the conversion of the amide to the chloro-imidoyl intermediate.
Temperature 110 °C (Reflux)110-120 °C (Reflux)Higher temperature increases reaction rate but also risks thermal decomposition. Use only if Condition A is too slow.
Time 4-12 h2-6 hThe more active reagent system in Condition B significantly reduces the required reaction time.
Workup Slow quench on iceSlow quench on iceCritical Step: The workup is highly exothermic and must be done slowly regardless of the heating conditions to prevent violent reaction.
Expected Yield 60-80%70-90%Condition B is often higher yielding if the substrate is stable, due to faster and more complete conversion.

Q8: The purification of the final product is difficult. What is an effective method?

A8: 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine is a crystalline solid. Purification can be achieved through recrystallization or chromatography.

  • Recrystallization: A good starting point is to try recrystallizing from a solvent system like ethanol, isopropanol, or a mixture of ethyl acetate and hexanes. The goal is to find a solvent in which the product is soluble when hot but sparingly soluble when cold.

  • Silica Gel Chromatography: If recrystallization fails to remove persistent impurities, column chromatography is the next step. The product is moderately polar. A gradient elution from hexane to ethyl acetate is typically effective. Use TLC to develop an appropriate solvent system first (e.g., 20-30% Ethyl Acetate in Hexane).

  • Post-Purification Check: After purification, confirm the product's identity and purity (should be ≥97%). The molecular formula is C₄Cl₂N₄O, with a molecular weight of 190.98 g/mol . Mass spectrometry should show the characteristic isotopic pattern for a molecule containing two chlorine atoms.

G Start Low Yield or Reaction Failure CheckPurity Assess Reagent Purity (Starting Material & Solvents) Start->CheckPurity Start Here CheckConditions Verify Reaction Conditions (Anhydrous, Temp, Time) CheckPurity->CheckConditions Purity OK Impure Purify Reagents Use Dry Solvents CheckPurity->Impure Impure CheckWorkup Review Workup & Purification (Quenching, Extraction, Column) CheckConditions->CheckWorkup Conditions OK ConditionsOK Systematically Optimize (Add Catalyst, Increase Time/Temp) CheckConditions->ConditionsOK Suboptimal Losses Modify Purification (Recrystallize, Change Column Eluent) CheckWorkup->Losses Losses Detected Success Yield Improved CheckWorkup->Success Workup OK Impure->CheckPurity Re-evaluate ConditionsOK->CheckConditions Re-evaluate Losses->CheckWorkup Re-evaluate

Caption: Systematic troubleshooting flowchart for low yield.

Section 3: Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and scale.

Protocol 1: Synthesis ofOxadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet with a gas bubbler, add 1,2,5-oxadiazole-3,4-diamine (5.0 g, 43.8 mmol).

  • Reagent Addition: Add glacial acetic acid (80 mL). Stir the suspension. To this, add oxalyl chloride (3.8 mL, 44.0 mmol) dropwise via syringe over 10 minutes. The addition may be slightly exothermic.

  • Reaction: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 5 hours. Monitor the reaction by TLC until the starting diamine spot is consumed.

  • Workup: Cool the mixture to room temperature. A precipitate should form. Pour the mixture into 400 mL of cold deionized water with stirring.

  • Isolation: Filter the resulting solid using a Büchner funnel. Wash the filter cake thoroughly with deionized water (3 x 50 mL) and then with cold ethanol (2 x 20 mL).

  • Drying: Dry the isolated yellow solid in a vacuum oven at 60 °C overnight.

    • Expected Yield: 70-80%.

    • Validation: Confirm structure via IR (C=O stretch ~1690 cm⁻¹) and ¹H NMR.

Protocol 2: Synthesis of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine
  • Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, place the dried dione intermediate (4.0 g, 23.8 mmol).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 30 mL) to the flask. Add 3-4 drops of DMF as a catalyst.

  • Reaction: Equip the flask with a reflux condenser connected to a gas trap. Heat the mixture to reflux (approx. 110 °C) with vigorous stirring for 6 hours. The solid should gradually dissolve as the reaction progresses.

  • Monitoring: After 6 hours, cool the reaction slightly, carefully take a small aliquot, quench it in ice water, extract with ethyl acetate, and check for completion by TLC. If starting material remains, continue refluxing and check every 2 hours.

  • Workup - CRITICAL STEP: Cool the reaction mixture to 0 °C in an ice bath. In a separate large beaker (1 L), prepare a slurry of crushed ice (approx. 400 g). Slowly and cautiously , pour the cooled reaction mixture onto the ice with vigorous stirring. This quench is highly exothermic and will release HCl gas. Perform this in an efficient fume hood.

  • Extraction: Once the quench is complete, allow the mixture to stir until all the ice has melted. Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with cold water (1 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL, watch for gas evolution), and finally with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol or by silica gel chromatography (eluting with a hexane/ethyl acetate gradient).

    • Expected Yield: 75-90%.

    • Validation: Confirm purity by HPLC and structure by MS (check for dichlorinated isotopic pattern) and NMR.

Overcoming harsh reaction conditions in "5,6-Dichloro-oxadiazolo[3,4-b]pyrazine" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine

Welcome to the technical support center for the synthesis of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The strongly electron-withdrawing nature of the[1][2][3]oxadiazolo[3,4-b]pyrazine core makes this molecule a valuable precursor for various applications, including the development of mitochondrial uncouplers for metabolic disease research.[2][4] However, its synthesis involves challenging steps with harsh reaction conditions that can often lead to difficulties in the lab.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established protocols and the collective experience of our application specialists. Our goal is to help you navigate the complexities of this synthesis, optimize your reaction outcomes, and ensure the reliable production of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine?

The most commonly cited method is a two-step synthesis starting from diaminofurazan (3,4-diamino-1,2,5-oxadiazole).[4]

  • Condensation: Diaminofurazan is first reacted with oxalic acid, typically under reflux in an acidic aqueous medium (e.g., 10% HCl), to form the bicyclic intermediate,[1][2][3]oxadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione.[4][5]

  • Chlorination: The resulting dione intermediate is then subjected to harsh chlorination using a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) under reflux to yield the final product, 5,6-dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine.[4]

Q2: Why are such harsh conditions required for the chlorination step?

The intermediate dione possesses amide-like characteristics, which make the hydroxyl groups poor leaving groups. A potent chlorinating agent is required to convert these hydroxyls (in the tautomeric enol form) into a better leaving group, facilitating nucleophilic substitution by chloride ions. The combination of PCl₅ and POCl₃ is a powerful system for this type of transformation on electron-deficient heterocyclic systems. POCl₃ often serves as both a reagent and a solvent, driving the reaction to completion at high temperatures.

Q3: What are the primary safety concerns associated with this synthesis?

The primary hazards stem from the reagents used in the chlorination step:

  • Phosphorus Pentachloride (PCl₅) and Phosphorus Oxychloride (POCl₃): Both are highly corrosive and toxic. They react violently with water, releasing hydrochloric acid (HCl) gas. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.

  • Acidic Reflux: The initial condensation step involves refluxing with 10% hydrochloric acid, which requires standard precautions for handling hot, corrosive acids.

Q4: Can I use alternative chlorinating agents like thionyl chloride (SOCl₂)?

While thionyl chloride is a common chlorinating agent for converting carboxylic acids to acid chlorides, it is often not potent enough for the deoxychlorination of heterocyclic diones like the one in this synthesis. The PCl₅/POCl₃ system is generally required to achieve reasonable conversion for this substrate. Attempting to use milder reagents will likely result in low to no yield of the desired product.

Troubleshooting Guide: Overcoming Synthesis Challenges

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: Very low or no yield of the dione intermediate in the first step (Condensation).

  • Potential Cause 1: Incomplete Reaction. The condensation of diaminofurazan and oxalic acid requires sufficient time and temperature to proceed to completion.

  • Suggested Solution: Ensure the reaction mixture is refluxed for the recommended duration (typically 3 hours).[4] Monitor the reaction by thin-layer chromatography (TLC) if a suitable mobile phase can be found. It is also worth noting that for analogous thiadiazole syntheses, the product sometimes does not precipitate upon cooling and must be recovered by evaporating the aqueous solution.[5]

  • Potential Cause 2: Incorrect pH. The reaction is acid-catalyzed. An incorrect concentration of HCl can hinder the cyclization process.

  • Suggested Solution: Verify the concentration of your HCl solution. Prepare a fresh 10% (by weight or volume, as per your protocol) solution if there is any doubt about the quality of an existing stock.

Problem 2: The yield of the final product after the chlorination step is extremely low (e.g., <30%).

This is the most common and challenging issue. A reported yield for this step is 30%, indicating its inherent difficulty.[4]

  • Potential Cause 1: Presence of Moisture. PCl₅ and POCl₃ are extremely sensitive to moisture. Any water present in the reaction flask, solvent (if used), or on the intermediate will consume the reagents, drastically reducing their effectiveness.

  • Suggested Solution:

    • Thoroughly dry the dione intermediate under high vacuum before use.

    • Flame-dry all glassware and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).

    • Use freshly opened or properly stored anhydrous PCl₅ and POCl₃.

  • Potential Cause 2: Insufficient Reagent or Temperature. The reaction requires a significant excess of the chlorinating agents and high temperatures to drive the equilibrium toward the product.

  • Suggested Solution:

    • Use the recommended ratio of PCl₅ and POCl₃. POCl₃ often acts as the solvent in this reaction.

    • Ensure the reaction is brought to a vigorous reflux. Use a heating mantle with a temperature controller and a reflux condenser. Insufficient heating will lead to an incomplete reaction.

  • Potential Cause 3: Product Degradation. The harsh, high-temperature conditions can lead to the decomposition of the starting material or product, often resulting in the formation of dark, tarry substances.

  • Suggested Solution:

    • While high heat is necessary, avoid excessive, uncontrolled heating. Maintain a steady reflux.

    • Minimize the reaction time. Once the reaction is complete (as determined by TLC or a time study), proceed with the workup immediately. Prolonged exposure to reflux conditions will increase byproduct formation.

Problem 3: The final product is a dark, oily solid that is difficult to purify.

  • Potential Cause: Formation of Polymeric Byproducts. The high reactivity of the reagents and intermediates under harsh conditions can lead to polymerization or the formation of complex, insoluble side products.

  • Suggested Solution:

    • Careful Workup: The workup procedure is critical. The reaction mixture is typically quenched by pouring it slowly onto crushed ice with vigorous stirring. This must be done cautiously in a fume hood to manage the exothermic reaction and HCl gas evolution.

    • Purification Strategy: Direct purification of the crude material may be necessary. While the product may precipitate from the aqueous workup, it will likely be impure. Recrystallization from a suitable solvent or column chromatography on silica gel may be required to isolate the pure compound.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis.

G start Start Synthesis step1 Step 1: Condensation (Diaminofurazan + Oxalic Acid) start->step1 check_yield1 Low Yield in Step 1? step1->check_yield1 step2 Step 2: Chlorination (Dione + PCl₅/POCl₃) check_yield2 Low Yield in Step 2? step2->check_yield2 product Final Product: 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine check_yield1->step2 No cause1a Incomplete Reaction? check_yield1->cause1a Yes check_yield2->product No (Good Yield) cause2a Moisture Contamination? check_yield2->cause2a Yes cause2b Insufficient Heat/ Reagent? check_yield2->cause2b Yes cause2c Product Degradation? check_yield2->cause2c Yes solution1a Solution: - Extend reflux time - Monitor by TLC - Check workup method cause1a->solution1a solution2a Solution: - Flame-dry glassware - Use anhydrous reagents - Dry intermediate thoroughly cause2a->solution2a solution2b Solution: - Ensure vigorous reflux - Check reagent stoichiometry cause2b->solution2b solution2c Solution: - Avoid excessive heat - Minimize reaction time cause2c->solution2c

Caption: Troubleshooting workflow for the synthesis.

Experimental Protocol and Data

The following protocol is adapted from established literature procedures.[4]

Synthetic Scheme

Caption: Two-step synthesis of the target compound.

Step-by-Step Protocol
StepActionReagents & QuantitiesConditionsKey Observations & Notes
1 Condensation Diaminofurazan (1.0 eq), Oxalic Acid (1.1 eq), 10% HCl (qs)Reflux (approx. 110°C) for 3 hoursThe reaction mixture is a suspension. Monitor for dissolution or color change. The product may precipitate upon cooling or require solvent evaporation.
2 Isolation N/ACool to room temperature, then in an ice bathFilter the resulting precipitate. Wash thoroughly with cold water and then a small amount of cold ethanol. Dry under high vacuum.
3 Chlorination Dione Intermediate (1.0 eq), PCl₅ (3.0 eq), POCl₃ (10-15 vol)Reflux (approx. 110°C) for 2 hours under an inert atmosphereCRITICAL: Perform in a fume hood. Use flame-dried glassware. The reaction will evolve HCl gas. The solution typically turns dark brown/black.
4 Workup Crushed IcePour reaction mixture SLOWLY onto ice with vigorous stirringCAUTION: Highly exothermic reaction. Perform in a large beaker within an ice bath to control the temperature.
5 Purification N/AExtraction with a suitable organic solvent (e.g., Ethyl Acetate), followed by drying and solvent removal.The crude product is often a dark solid. Further purification by recrystallization or column chromatography may be necessary.
Summary of Key Reaction Parameters
ParameterStep 1: CondensationStep 2: ChlorinationRationale & Justification
Temperature Reflux (~110°C)Reflux (~110°C)High temperature is required to overcome the activation energy for both the cyclization and the deoxychlorination reactions.
Key Reagents Oxalic Acid, HClPCl₅, POCl₃HCl catalyzes the condensation. PCl₅/POCl₃ is a potent chlorinating system for converting the amide-like C-O bonds to C-Cl bonds.
Reported Yield Quantitative[4]~30%[4]The condensation step is generally efficient, while the harsh chlorination step is known to be low-yielding due to side reactions and potential degradation.
Atmosphere AirInert (N₂ or Ar)The chlorination reagents are highly sensitive to atmospheric moisture, necessitating an inert atmosphere to maintain their reactivity.

References

Technical Support Center: Optimizing 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine (CAS No. 153493-48-2). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions regarding the use of this compound in in vitro settings. Our goal is to empower you to design robust experiments and generate reliable, reproducible data.

5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine is a fused heterocyclic compound with a molecular weight of approximately 190.98 g/mol .[1][4] Its primary mechanism of action is as a mitochondrial uncoupler, selectively depolarizing the inner mitochondrial membrane.[1][5][6] This activity makes it and its derivatives valuable tools for studying cellular metabolism and potential therapeutics for conditions like nonalcoholic steatohepatitis (NASH).[5][7] However, like many small molecules, its efficacy in vitro is highly dependent on achieving and maintaining an appropriate, soluble concentration. This guide will walk you through that optimization process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to help you get started quickly and safely.

Q1: What is the primary mechanism of action for 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine? A1: This compound is a mitochondrial uncoupler. It acts as a protonophore, transporting protons across the inner mitochondrial membrane from the intermembrane space into the mitochondrial matrix, independent of ATP synthase.[5][6] This dissipates the proton motive force, uncoupling nutrient oxidation from ATP production and increasing the oxygen consumption rate.[5][7] Understanding this mechanism is crucial for selecting appropriate assays, such as measuring oxygen consumption or assessing downstream metabolic effects.

Q2: How should I prepare a stock solution of this compound? A2: Publicly available data on the aqueous solubility of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine is limited, but related compounds and general principles suggest low aqueous solubility.[1][3] Therefore, it is highly recommended to prepare a high-concentration stock solution in a cell-culture compatible organic solvent, with dimethyl sulfoxide (DMSO) being the standard choice.[2][3]

  • Recommendation: Prepare a 10 mM or 20 mM stock solution in anhydrous DMSO.

  • Causality: Using a high-concentration stock minimizes the volume of solvent added to your final assay, preventing solvent-induced artifacts. Anhydrous DMSO is critical as DMSO is hygroscopic; water absorption can cause your compound to precipitate out of the stock solution over time, especially during freeze-thaw cycles.[8]

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, sealed and protected from moisture and light.[4]

Q3: What is a good starting concentration range for my initial experiments? A3: For any new compound, it is essential to test a wide range of concentrations to establish a full dose-response relationship.[2] A logarithmic or half-log dilution series is the most efficient approach.[2]

  • Recommendation: For initial screening, we suggest a broad range from 10 nM to 100 µM.

  • Causality: This wide range increases the probability of identifying the therapeutic window for your specific cell line and assay. In vitro assays often require higher concentrations than the in vivo plasma Cmax to elicit a similar biological effect, justifying the use of concentrations in the micromolar range.[9][10] Derivatives of the parent compound have shown EC50 values in the nanomolar range (e.g., 190 nM in L6 myoblasts), so including lower concentrations is equally important.[5][7]

Q4: What is the maximum final DMSO concentration I should use in my cell culture? A4: The final concentration of DMSO in your assay medium must be low enough to be non-toxic to your cells, as DMSO can independently affect cell health and function.

  • Recommendation: The final DMSO concentration should not exceed 0.5% and should ideally be kept below 0.1%.[2]

  • Causality: High concentrations of DMSO can cause cellular stress, alter membrane permeability, and induce differentiation or apoptosis, confounding your experimental results. It is imperative to determine the tolerance of your specific cell line by running a vehicle control experiment where cells are treated with the highest concentration of DMSO used in your assay, without the compound. Always include this vehicle control in all experiments to isolate the effect of the compound from the effect of the solvent.[2]

Section 2: Troubleshooting Guide

Even with careful planning, issues can arise. This guide provides a systematic approach to identifying and solving common problems.

Observed ProblemPotential CausesRecommended Solutions & Explanations
Compound Precipitation (Cloudiness or visible particles in wells after dilution)1. Exceeding Aqueous Solubility: The final concentration is above the compound's solubility limit in the aqueous culture medium.[8][11] 2. Solvent Shock: The rapid change in polarity when adding the DMSO stock to the aqueous medium causes the compound to crash out of solution.[8] 3. Media Interaction/Stability: The compound may be unstable or interact with components in the serum or media over the incubation period.1. Reduce Final Concentration: Test a lower concentration range. 2. Optimize Dilution Technique: Prepare working solutions by adding the DMSO stock dropwise to pre-warmed (37°C) culture medium while gently vortexing. This gradual introduction minimizes solvent shock.[8] 3. Perform Serial Dilutions: Instead of a single large dilution, perform a serial dilution in your final culture medium to keep the intermediate DMSO concentration lower at each step. 4. Conduct a Solubility Test: Before your main experiment, visually assess the solubility limit of the compound in your specific culture medium to define the upper concentration boundary.[11]
No Biological Effect Observed 1. Concentration Too Low: The tested concentrations are below the effective range for your cell line.[3] 2. Compound Inactivity: The compound may have degraded due to improper storage (e.g., repeated freeze-thaw cycles, moisture).[3] 3. Cell Line Resistance: The target pathway (mitochondrial respiration) may not be critical for survival or proliferation in your chosen cell line, or the cells may have compensatory mechanisms.[3]1. Expand Dose-Response: Perform a wider dose-response experiment, extending to a higher concentration range (e.g., up to 100 µM), while carefully monitoring for precipitation.[3] 2. Verify Compound Integrity: Use a fresh aliquot of the stock solution. If possible, verify the compound's identity and purity via analytical methods. 3. Use a Positive Control: Use a well-characterized mitochondrial uncoupler (e.g., FCCP) to confirm that your assay system and cells are responsive to this mechanism of action.
High Well-to-Well Variability 1. Inconsistent Precipitation: The compound may be precipitating non-uniformly across the plate, leading to different effective concentrations in each well. 2. Poor Mixing: The final working solution was not homogenous before being dispensed into the plate. 3. Pipetting Errors: Inaccurate pipetting during serial dilutions.1. Visual Confirmation: Before and after adding to cells, carefully inspect the dilution plate for any signs of precipitation. Re-make the solutions if any is observed. 2. Ensure Homogeneity: Gently vortex the working solution before and during plating to ensure a uniform suspension (if applicable) or solution. 3. Check Pipette Calibration: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions if necessary.
Bell-Shaped Dose-Response Curve 1. Off-Target Effects: At high concentrations, the compound may engage other targets, leading to confounding biological effects.[2] 2. Precipitation at High Doses: The highest concentrations may be precipitating, leading to a lower effective concentration in the well than intended, causing the "hook" effect.[2] 3. Cytotoxicity: High concentrations of the uncoupler may be causing rapid cell death that interferes with the assay readout.1. Investigate Off-Target Activity: If possible, consult literature or run counter-screens. Focus your analysis on the initial, monotonic part of the curve. 2. Confirm Solubility: Pay close attention to the highest concentration wells. Centrifuge a sample of the highest concentration working solution to check for a pellet.[12] If precipitation is confirmed, exclude those data points from your analysis. 3. Use a Kinetic Assay: Perform a time-course experiment to find an optimal endpoint before widespread cytotoxicity confounds the results.

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: Preparation of Stock and Working Solutions

This protocol is designed to minimize precipitation and ensure accurate final concentrations.

  • Prepare 10 mM Stock Solution:

    • Allow the vial of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine (MW: 190.98) to equilibrate to room temperature before opening to prevent condensation.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., 523.6 µL of DMSO for 1 mg of compound).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used if necessary, but be mindful of potential degradation.[2]

  • Aliquot and Store:

    • Dispense the stock solution into single-use, low-binding microfuge tubes.

    • Store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[8]

  • Prepare Final Working Solutions (Example for a 100 µL final assay volume):

    • Pre-warm your complete cell culture medium to 37°C.

    • To prepare the highest concentration (e.g., 100 µM with a final DMSO of 0.5%), add 5 µL of a 2 mM intermediate dilution (made from the 10 mM stock) to 995 µL of pre-warmed medium. Crucially, add the compound to the medium dropwise while gently vortexing. [8]

    • Perform serial dilutions from this highest concentration working solution directly in complete medium to generate the rest of your concentration curve.

    • Use the prepared working solutions immediately to prevent degradation or precipitation over time.[8]

Protocol 2: Determining EC₅₀ in a Cell Viability Assay (e.g., MTS/MTT)

This protocol establishes the effective concentration for your cell line.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density that ensures they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment:

    • Remove the old medium.

    • Add 100 µL of the freshly prepared working solutions (from Protocol 1) to the appropriate wells, including "media only" (background), "untreated" (100% viability), and "vehicle control" (e.g., 0.5% DMSO).

  • Incubation: Incubate the plate for your desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[2]

  • Viability Assessment:

    • Add the viability reagent (e.g., MTS) to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours until a color change is apparent.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.[3]

  • Data Analysis:

    • Subtract the average background absorbance from all other wells.

    • Normalize the data by setting the average absorbance of the vehicle control wells to 100% viability.

    • Plot the normalized viability (%) against the log of the compound concentration and fit the data to a four-parameter logistic (4pLL) curve to determine the EC₅₀ value.[13]

Section 4: Visual Workflows

Diagram 1: General Workflow for Concentration Optimization

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Refinement A Prepare 10 mM Stock in Anhydrous DMSO B Aliquot for Single Use & Store at -80°C A->B C Prepare Serial Dilutions in Pre-Warmed Media B->C D Perform Broad Range Dose-Response Assay (e.g., 10 nM - 100 µM) C->D G Visually Inspect for Precipitation D->G E Include Vehicle & Untreated Controls E->D F Analyze Data & Calculate EC₅₀/IC₅₀ H Refine Concentration Range for Follow-up Assays F->H G->F Inform Analysis G->F

Caption: Workflow for optimizing compound concentration.

Diagram 2: Troubleshooting Compound Precipitation

G A Precipitation Observed in Working Solution? B When did it occur? A->B Yes C Immediately upon dilution B->C D Over time in incubator B->D E Potential Causes: - Exceeds Solubility Limit - Solvent Shock C->E F Potential Causes: - Temperature Shift - Interaction with Media - Compound Instability D->F G Solutions: 1. Decrease final concentration. 2. Add stock slowly to pre-warmed media. 3. Perform serial dilutions in media. E->G H Solutions: 1. Confirm media is buffered (e.g., HEPES). 2. Test compound stability over time. 3. Reduce incubation time if possible. F->H

Caption: Decision tree for troubleshooting precipitation.

Section 5: Data Summary Table

This table provides key parameters for quick reference.

ParameterRecommendationRationale & Key Considerations
Stock Solution Solvent Anhydrous Dimethyl Sulfoxide (DMSO)Presumed low aqueous solubility requires an organic solvent. Anhydrous grade prevents water absorption and compound precipitation in stock.[8]
Max. Stock Concentration 10 - 20 mMA high concentration minimizes the final solvent volume in the assay, reducing potential toxicity and off-target effects from the solvent.[3]
Recommended Final Solvent % ≤ 0.1% (Ideal), ≤ 0.5% (Maximum)Must be empirically determined for your cell line. Always include a vehicle control matching the highest solvent concentration used.[2]
Initial Screening Range 10 nM - 100 µM (Logarithmic Scale)A broad range is critical to identify the compound's potency (EC₅₀) and potential toxicity, as in vitro assays may require higher concentrations than in vivo.[9][10]

References

Addressing cytotoxicity of "5,6-Dichloro-oxadiazolo[3,4-b]pyrazine" in cell lines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges related to the cytotoxic application of this compound. As a highly reactive synthetic precursor and a potent biological modulator, its use requires a nuanced understanding to ensure reproducible and meaningful results. This document provides in-depth troubleshooting guides and FAQs to address common issues encountered during in vitro cell-based assays.

Introduction: Understanding the Compound

5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine is a heterocyclic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules.[2][4] Its core structure, a pyrazine ring fused with an oxadiazole moiety, makes it a subject of interest in medicinal chemistry.[5] The primary mechanism contributing to its biological activity and inherent cytotoxicity is its function as a mitochondrial uncoupler .[1][5] By transporting protons across the inner mitochondrial membrane, it dissipates the proton motive force, thereby uncoupling nutrient oxidation from ATP synthesis.[6] This process can lead to a cascade of cellular events, including increased oxygen consumption, production of reactive oxygen species (ROS), and induction of apoptosis.[1][3][7]

The two chlorine atoms at the 5 and 6 positions are highly susceptible to nucleophilic substitution, which is key to its utility in synthesis but also a potential source of off-target reactivity and experimental variability in a biological milieu.[5] This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cytotoxicity for 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine?

The principal mechanism is mitochondrial uncoupling.[5][8] The compound acts as a protonophore, shuttling protons across the inner mitochondrial membrane and disrupting the electrochemical gradient necessary for ATP synthase to produce ATP.[6] This severe metabolic stress can trigger downstream apoptotic pathways, often mediated by the Bcl-2 family of proteins and subsequent caspase activation.[3][7]

Q2: How should I properly prepare, store, and handle this compound?

Proper handling is critical for reproducibility.

  • Storage: The solid compound, typically a white to off-white powder, should be stored at 2-8°C, sealed tightly, and protected from moisture.[9][10]

  • Solubility & Stock Solutions: The compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Tetrahydrofuran (THF).[1] For cell culture experiments, prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous, sterile DMSO. Aliquot this stock into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solutions: When preparing working solutions, dilute the DMSO stock directly into your pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level, typically ≤0.1%, as the vehicle itself can induce cellular stress.

Q3: What is a reasonable starting concentration range for a cytotoxicity assay?

This is highly cell-line dependent. For a preliminary dose-response experiment, a broad logarithmic range is recommended. Based on the activity of related pyrazine derivatives and potent mitochondrial uncouplers, a starting range could be from 10 nM to 100 µM.[7][8] See the data table below for more specific recommendations.

Q4: Is the observed cytotoxicity always due to mitochondrial uncoupling?

Not necessarily. While mitochondrial uncoupling is the primary mechanism, two other factors can contribute:

  • Off-Target Reactivity: The electrophilic nature of the dichloropyrazine core means it can potentially react with cellular nucleophiles (e.g., thiols in proteins like glutathione or cysteine residues), leading to off-target effects.

  • Impurity Profile: As a synthetic intermediate, the purity of the compound is paramount. Reactive impurities can contribute significantly to observed cytotoxicity. Always verify the purity of your batch via methods like NMR or LC-MS.

Troubleshooting Guide

Problem 1: Excessive and Rapid Cell Death Observed, Even at Nanomolar Concentrations.

This suggests either extreme sensitivity of the cell line or a confounding experimental factor.

  • Possible Cause A: Plasma Membrane Disruption. Potent mitochondrial uncouplers can sometimes lose their selectivity and depolarize the plasma membrane, causing rapid necrotic cell death.[6]

    • Troubleshooting Steps:

      • Perform a Lactate Dehydrogenase (LDH) Release Assay. This assay quantifies the release of LDH from damaged cells into the culture medium, serving as a direct marker of compromised plasma membrane integrity.

      • Run a Short-Term Exposure Assay. Treat cells for a very short period (e.g., 1-4 hours) and assess viability. Rapid necrosis often occurs on a shorter timescale than apoptosis.

      • Compare with a Known Necrosis Inducer: Use a positive control like Triton X-100 to compare the morphological and biochemical profile of cell death.

  • Possible Cause B: Compound Precipitation. At higher concentrations, the compound may precipitate out of the aqueous culture medium, forming aggregates that can cause physical stress and non-specific cytotoxicity.

    • Troubleshooting Steps:

      • Visually Inspect the Wells. After adding the compound to the medium, inspect the wells under a microscope for any signs of precipitation (crystals, aggregates).

      • Check Solubility Limit: Prepare the highest concentration of your working solution and let it sit at 37°C for an hour. Check for any visible precipitate. If seen, this concentration is likely unusable.

Problem 2: High Variability and Poor Reproducibility in Cytotoxicity Assays (e.g., IC50 values fluctuate significantly).
  • Possible Cause A: Compound Instability in Culture Medium. The compound may degrade or react with components in the culture medium over the typical 24-72 hour incubation period.

    • Troubleshooting Steps:

      • Prepare Fresh Dilutions: Always make working solutions fresh from a frozen DMSO stock for every experiment. Never re-use diluted medium.

      • Assess Stability: Use HPLC-MS to analyze the concentration of the parent compound in culture medium at time 0 and after 24, 48, and 72 hours at 37°C. This will reveal its stability profile.

      • Reduce Incubation Time: If instability is confirmed, consider using shorter experimental endpoints (e.g., 24 hours instead of 72 hours) where the compound concentration is more consistent.

  • Possible Cause B: Inconsistent Cell Health and Density. The metabolic state of cells, which is directly impacted by this compound, is highly dependent on their growth phase and density.

    • Troubleshooting Steps:

      • Standardize Seeding Density: Implement a strict protocol for cell seeding and allow cells to adhere and resume logarithmic growth for a consistent period (e.g., 24 hours) before treatment.

      • Monitor Cell Passage Number: Use cells within a consistent and low passage number range, as high-passage cells can exhibit altered metabolic profiles and stress responses.

      • Include a "Healthy Plate" Control: On the day of treatment, dedicate one plate of untreated cells for a baseline viability check (e.g., Trypan Blue exclusion) to ensure the starting cell population is >95% viable.

Problem 3: My results indicate apoptosis is occurring. How do I confirm the specific pathway?

Given the compound's mechanism, the intrinsic (mitochondrial) pathway of apoptosis is the most likely route.

  • Proposed Mechanism: Mitochondrial uncoupling leads to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of the caspase cascade.[7]

    • Experimental Confirmation Workflow:

      • Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry or fluorescence microscopy to distinguish between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

      • Caspase Activity Assays: Measure the activity of key executioner caspases (Caspase-3/7) and initiator caspases (Caspase-9 for the intrinsic pathway) using luminogenic or fluorogenic substrates.[11]

      • Western Blot Analysis: Probe for key proteins in the intrinsic pathway. Look for an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[3] Also, check for cleavage of PARP, a substrate of activated Caspase-3.

Data & Pathway Visualizations

Table 1: Recommended Starting Concentration Ranges for Screening
Cell Line TypeExampleSeeding Density (cells/well, 96-well)Recommended Concentration Range (72h)Notes
Leukemia (Suspension) K562, Jurkat5,000 - 10,00010 nM - 50 µMSuspension cells can be more sensitive; monitor viability closely.[7]
Adherent Carcinoma HeLa, A549, MCF-73,000 - 8,000100 nM - 100 µMAllow cells to fully adhere for 24h before treatment.
Myoblasts L64,000 - 10,00050 nM - 75 µMHigh metabolic rate may influence sensitivity.[1]
Primary Cells hPBMCs50,000 - 100,000100 nM - 100 µMGenerally more resistant; use a vehicle control and positive control.

Note: These are suggested starting points. Optimization is required for each specific cell line and experimental condition.

Diagrams

G cluster_cell Cellular Environment cluster_mito Mitochondrion cluster_cyto Cytosol Compound 5,6-Dichloro-oxadiazolo [3,4-b]pyrazine Membrane Inner Mitochondrial Membrane Compound->Membrane Transports H+ Gradient Proton Gradient (ΔΨm) Membrane->Gradient Dissipates ATP_Synthase ATP Synthase Gradient->ATP_Synthase Drives ROS ROS Production Gradient->ROS Leads to Leakage ATP ATP Production ATP_Synthase->ATP Produces Apoptotic_Signals Bax Activation Bcl-2 Inhibition ROS->Apoptotic_Signals Induces Stress Caspase Caspase-9 → Caspase-3 Activation Apoptotic_Signals->Caspase Triggers Apoptosis Apoptosis Caspase->Apoptosis Executes

Caption: Proposed mechanism of cytotoxicity.

G cluster_troubleshooting Troubleshooting Workflow Start Start: Unexpected Cytotoxicity Observed P1 Problem Type? Start->P1 P1_A1 Excessive / Rapid Death P1->P1_A1 P1_A2 High Variability P1->P1_A2 C1 Check Plasma Membrane Integrity (LDH Assay) P1_A1->C1 C3 Assess Compound Stability in Media (HPLC) P1_A2->C3 C1_A1 Integrity Compromised (Necrosis Likely) C1->C1_A1 C1_A2 Integrity Intact C1->C1_A2 C2 Check for Precipitate C1_A2->C2 C2_A1 Precipitate Found: Reduce Concentration C2->C2_A1 C3_A1 Degradation Found: Use Fresh Solutions, Shorter Endpoint C3->C3_A1 C3_A2 Compound Stable C3->C3_A2 C4 Review Cell Culture Protocol (Density, Passage #) C3_A2->C4 C4_A1 Inconsistent: Standardize Protocol C4->C4_A1

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Detailed Experimental Protocol: Apoptosis Confirmation via Caspase-3/7 Activity Assay

This protocol describes a self-validating method to confirm apoptosis induction.

1. Materials:

  • Cell line of interest

  • 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine (DMSO stock)

  • White, opaque 96-well microplates suitable for luminescence

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • Positive Control: Staurosporine or another known apoptosis inducer

  • Vehicle Control: DMSO

  • Multichannel pipette, plate reader with luminescence detection

2. Procedure:

  • Cell Seeding: Seed cells in a white 96-well plate at the predetermined optimal density. Include wells for "untreated," "vehicle control," "positive control," and your experimental concentrations. Allow cells to adhere and grow for 24 hours.

  • Compound Preparation & Treatment:

    • Thaw the compound stock and positive control stock on ice.

    • Prepare serial dilutions of the compound in pre-warmed complete culture medium. Also prepare medium containing only the vehicle (DMSO at the highest concentration used, e.g., 0.1%) and the positive control (e.g., 1 µM Staurosporine).

    • Carefully remove the old medium from the cells and replace it with 100 µL of the appropriate treatment medium.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24 hours) at 37°C, 5% CO₂.

  • Assay Reagent Preparation: Approximately 30 minutes before the end of the incubation, prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

  • Incubation & Lysis: Mix the contents by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light, to allow for cell lysis and signal stabilization.

  • Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Validation Check 1: The vehicle control signal should be comparable to the untreated control.

    • Validation Check 2: The positive control should show a robust, statistically significant increase in luminescence compared to the vehicle control.

    • Analysis: Calculate the fold change in caspase activity for your compound-treated wells relative to the vehicle control. A dose-dependent increase in luminescence confirms the activation of executioner caspases, a hallmark of apoptosis.

References

Technical Support Center: 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine & Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Off-Target Effects for Researchers and Drug Development Professionals

Welcome to the technical support guide for 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine and its derivatives. This document is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to mitigate off-target effects during experimentation. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the specificity and validity of your results.

Section 1: Frequently Asked Questions (FAQs) - Core Compound Understanding

This section addresses fundamental questions about the compound and its primary biological context.

Q1: What exactly is 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine and what is its primary use?

A1: 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine (DCOP) is a heterocyclic chemical compound with the formula C₄Cl₂N₄O.[1] It is best understood not as a final bioactive agent, but as a versatile chemical precursor or scaffold. Its key feature is the presence of two reactive chlorine atoms, which can be readily substituted through nucleophilic aromatic substitution.[1][2] This reactivity allows for the synthesis of a diverse library of derivatives.

The most prominent application of this scaffold is in the development of small molecule mitochondrial uncouplers.[2][3][4] By reacting DCOP with various amines, researchers have developed potent and selective mitochondrial uncouplers like the well-studied compound BAM15.[2][3]

Q2: What is the primary mechanism of action for DCOP derivatives like BAM15?

A2: The primary on-target mechanism for this class of compounds is mitochondrial uncoupling . In healthy mitochondrial respiration, the oxidation of nutrients pumps protons across the inner mitochondrial membrane, creating a proton-motive force. This force drives ATP synthase to produce ATP, coupling respiration to energy production.

Mitochondrial uncouplers are lipophilic weak acids that disrupt this process.[2] They shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient. This uncouples respiration from ATP synthesis, causing the cell to increase its oxygen consumption rate (OCR) to maintain the membrane potential, releasing the energy as heat.[2][4] This mechanism is being explored for therapeutic applications in metabolic diseases like nonalcoholic steatohepatitis (NASH).[2][4]

G cluster_0 Inner Mitochondrial Membrane cluster_1 Intermembrane Space cluster_2 Mitochondrial Matrix ETC Electron Transport Chain (ETC) H_IMS H+ ETC->H_IMS pumps ATPs ATP Synthase ATP ATP Production ATPs->ATP generates H_in H+ H_out H+ H_IMS->ATPs flows through Uncoupler_H Uncoupler-H+ H_IMS->Uncoupler_H binds H_matrix H+ Uncoupler Uncoupler H_matrix->Uncoupler forms Uncoupler_H->H_matrix releases H+ Heat Heat Uncoupler_H->Heat dissipates energy as Uncoupler->H_IMS returns Nutrients Nutrient Oxidation Nutrients->ETC drives

Caption: On-target mechanism of mitochondrial uncoupling.

Q3: What are the primary "off-target" concerns for this class of compounds?

A3: Off-target effects for mitochondrial uncouplers can be broadly categorized:

  • Loss of Membrane Selectivity: The most significant concern is the compound acting on other cellular membranes, particularly the plasma membrane.[2] Depolarization of the plasma membrane is highly cytotoxic and is a key liability that distinguishes poorly selective uncouplers (like FCCP) from more promising therapeutic candidates like BAM15, which shows high selectivity for the mitochondrial membrane.[2][3]

  • Unintended Protein Binding: The pyrazine and fused heterocyclic scaffolds are considered "privileged structures" in medicinal chemistry, known to interact with various protein classes.[3][5] For example, imidazo[4,5-b]pyrazines, which can be synthesized from DCOP, have shown activity as kinase inhibitors.[3] Therefore, it is plausible that DCOP derivatives could exhibit off-target inhibition of kinases or other enzymes, leading to unexpected cellular phenotypes.

  • General Cytotoxicity: High concentrations of any small molecule can induce stress pathways or interfere with cellular processes non-specifically, leading to cytotoxicity that is independent of the on-target mechanism.

Section 2: Troubleshooting Guide - Investigating Unexpected Experimental Outcomes

This section is designed to help you diagnose and resolve common issues encountered during your experiments.

Problem 1: I'm observing high cellular toxicity at concentrations where I expect to see mitochondrial uncoupling.
  • Plausible Cause: Your compound may be depolarizing the plasma membrane. This is a critical off-target effect that leads to rapid cell death and can mask the more subtle metabolic effects of mitochondrial uncoupling.[2]

  • Troubleshooting Strategy: Assess Plasma Membrane Potential.

    • Rationale: A selective mitochondrial uncoupler should have a large therapeutic window between the concentration required for mitochondrial effects (e.g., increased oxygen consumption) and the concentration that causes plasma membrane depolarization. Directly measuring plasma membrane potential is the best way to validate this selectivity.

    • Recommended Action: Perform a counter-screen using a fluorescent plasma membrane potential-sensitive dye. This will allow you to determine the concentration at which your compound affects the plasma membrane and compare it to its EC₅₀ for mitochondrial uncoupling.

    Experimental Outcome Interpretation Next Step
    EC₅₀ (Uncoupling) << IC₅₀ (Toxicity)Good mitochondrial selectivity. Toxicity may be due to other off-targets at high doses.Proceed with target deconvolution (Problem 2).
    EC₅₀ (Uncoupling) ≈ IC₅₀ (Toxicity)Poor selectivity. The compound is likely depolarizing the plasma membrane.Redesign the compound to improve selectivity. Test other derivatives.
Problem 2: My compound induces a cellular phenotype (e.g., apoptosis, cell cycle arrest), but it doesn't correlate with changes in cellular respiration.
  • Plausible Cause: The observed phenotype is likely driven by an off-target protein interaction, not by mitochondrial uncoupling. The compound may be binding to an unintended enzyme or receptor.[6]

  • Troubleshooting Strategy 1: Implement a Negative Control.

    • Rationale: A proper negative control is essential to link the chemical structure to the biological activity. An ideal negative control is a close structural analog of your active compound that has been shown to be inactive in your primary assay (e.g., does not increase oxygen consumption).

    • Recommended Action: Synthesize or procure an inactive analog. For DCOP derivatives, this could involve a modification known to abolish uncoupling activity, such as replacing the N-H proton on the aniline ring, which is critical for proton shuttling.[2][4] If the inactive analog fails to produce the phenotype while your active compound does, it strengthens the link to your on-target mechanism. If both compounds produce the phenotype, it is definitively an off-target effect related to the core scaffold.

  • Troubleshooting Strategy 2: Conduct Broad Selectivity Profiling.

    • Rationale: To identify potential off-target proteins, you must screen the compound against large panels of targets.[7] Given the nature of the heterocyclic core, a kinase panel is a logical starting point.[3]

    • Recommended Action: Engage a contract research organization (CRO) or use an in-house platform to perform selectivity profiling. A common approach is to screen the compound at a fixed concentration (e.g., 1-10 µM) against a panel of hundreds of kinases.[7] Any significant "hits" from this screen become hypotheses for the cause of the off-target phenotype, which can then be validated with direct enzymatic assays.

G start Unexpected Phenotype Observed neg_ctrl Test Inactive Analog (Negative Control) start->neg_ctrl profiling Perform Broad Selectivity Profiling (e.g., Kinase Panel) start->profiling phenotype_neg Phenotype Present? neg_ctrl->phenotype_neg off_target Conclusion: Off-Target Effect of Core Scaffold phenotype_neg->off_target Yes on_target Conclusion: Phenotype is Likely Linked to On-Target Mechanism phenotype_neg->on_target No hits Off-Target Hits Found? profiling->hits validate_hits Validate Hits with Direct Target Engagement Assays hits->validate_hits Yes no_hits Conclusion: Off-Target is Not in Screened Panel or is Non-Specific hits->no_hits No

Caption: Workflow for deconvolving off-target effects.

Problem 3: My results are inconsistent, or the compound shows low potency in cell-based assays.
  • Plausible Cause: The issue may not be off-target activity but poor physicochemical properties of the specific derivative you have synthesized, such as low solubility, poor membrane permeability, or rapid degradation in media.

  • Troubleshooting Strategy: Confirm Target Engagement in a Cellular Context.

    • Rationale: Before investigating complex off-target biology, you must confirm that your compound is reaching its intended target (mitochondria) and engaging it effectively.[8] For mitochondrial uncouplers, the most direct measure of target engagement is an increase in the cellular oxygen consumption rate (OCR).[2]

    • Recommended Action: Perform a dose-response OCR assay using a Seahorse XF Analyzer or similar respirometry platform. This experiment is the gold standard for validating the on-target activity of mitochondrial uncouplers and will establish a cellular EC₅₀. If the compound fails to increase OCR, it is not engaging its target effectively in your system, and you should investigate its stability and permeability.

Section 3: Key Experimental Protocols

Protocol 1: Assessing Mitochondrial Uncoupling Activity using Oxygen Consumption Rate (OCR) Assays

This protocol provides a direct measure of on-target engagement for mitochondrial uncouplers.

  • Cell Seeding: Plate cells (e.g., L6 myoblasts, HepG2) in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a dose-response curve of your test compound in Seahorse XF assay medium. Also, prepare solutions of standard mitochondrial inhibitors (e.g., oligomycin, FCCP as a positive control, and rotenone/antimycin A).

  • Assay Execution:

    • Wash and replace the cell culture medium with the prepared assay medium.

    • Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.

    • Load the prepared compounds into the injection ports of the sensor cartridge.

    • Calibrate the Seahorse XF Analyzer.

    • Run the assay, sequentially injecting your test compound at various doses. A typical experiment concludes with injections of oligomycin and rotenone/antimycin A to determine maximal respiration and non-mitochondrial oxygen consumption.

  • Data Analysis:

    • Normalize the OCR data to cell number (e.g., using a CyQUANT assay).

    • Plot the dose-response curve of your compound's effect on OCR to determine the EC₅₀ value. A successful uncoupler will cause a significant, dose-dependent increase in OCR.

Protocol 2: Counter-Screening for Plasma Membrane Depolarization

This protocol is a critical step to rule out cytotoxicity due to loss of membrane selectivity.

  • Cell Seeding: Plate cells in a black, clear-bottom 96-well plate and allow them to adhere.

  • Dye Loading: Load the cells with a fluorescent membrane potential-sensitive dye (e.g., a FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions.

  • Compound Preparation: Prepare a dose-response curve of your test compound and a positive control known to depolarize the plasma membrane (e.g., a high concentration of KCl or a calcium ionophore).

  • Fluorescence Measurement:

    • Use a fluorescence plate reader to measure the baseline fluorescence.

    • Add the compounds to the wells.

    • Immediately begin kinetic fluorescence readings. Depolarization of the plasma membrane will cause a rapid change in fluorescence.

  • Data Analysis:

    • Plot the change in fluorescence against compound concentration.

    • Determine the IC₅₀ for plasma membrane depolarization and compare this value to the EC₅₀ for mitochondrial uncoupling obtained from the OCR assay. A selectivity window of >100-fold is often desired for promising compounds.

Section 4: References

  • Smolecule. (2023, August 17). 5,6-Dichloro-[1][7][9]oxadiazolo[3,4-b]pyrazine. --INVALID-LINK--

  • Promega Connections. (2021, September 11). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. --INVALID-LINK--

  • Bajorath, J., et al. (2015). Molecular Formal Concept Analysis for Compound Selectivity Profiling in Biologically Annotated Databases. Journal of Chemical Information and Modeling. --INVALID-LINK--

  • ResearchGate. Four ways to measure selectivity. --INVALID-LINK--

  • University College London. Target Identification and Validation (Small Molecules). --INVALID-LINK--

  • Bajorath, J., et al. (2020). Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes. MDPI. --INVALID-LINK--

  • NIH National Center for Biotechnology Information. (2014). Determining target engagement in living systems. --INVALID-LINK--

  • Journal of Medicinal Chemistry. (2021). Target Engagement Assays in Early Drug Discovery. --INVALID-LINK--

  • Taylor & Francis Online. (2021). Validation guidelines for drug-target prediction methods. --INVALID-LINK--

  • MDPI. (2020). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. --INVALID-LINK--

  • NIH National Center for Biotechnology Information. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. --INVALID-LINK--

  • Patsnap Synapse. (2024). How can off-target effects of drugs be minimised?--INVALID-LINK--

  • NIH National Center for Biotechnology Information. (2020). [1][7][9]Oxadiazolo[3,4-b]pyrazine-5,6-diamine Derivatives as Mitochondrial Uncouplers for the Potential Treatment of Nonalcoholic Steatohepatitis. --INVALID-LINK--

  • NIH National Center for Biotechnology Information. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. --INVALID-LINK--

  • PubChem. 5,6-Dichloro-(1,2,5)oxadiazolo(3,4-b)pyrazine. --INVALID-LINK--

  • ChemicalBook. 5,6-DICHLORO-[1][7][9]OXADIAZOLO[3,4-B]PYRAZINE. --INVALID-LINK--

  • NIH National Center for Biotechnology Information. (2022). Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers. --INVALID-LINK--

  • ChemScene. 5,6-Dichloro-[1][7][9]oxadiazolo[3,4-b]pyrazine. --INVALID-LINK--

  • Frontiers in Pharmacology. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. --INVALID-LINK--

  • CD Genomics. Designing for Precision: How to Reduce CRISPR Off-Target Effects. --INVALID-LINK--

  • Cell and Gene. (2024). Top Strategies To Reduce Off-Target Effects For Safer Genome Editing. --INVALID-LINK--

  • ChemicalBook. 5,6-DICHLORO-[1][7][9]OXADIAZOLO[3,4-B]PYRAZINE Product Information. --INVALID-LINK--

  • MDPI. (2022). [1][7][9]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. --INVALID-LINK--

  • ChemicalBook. 5,6-dichloro-[1][7][9]oxadiazolo[3,4-b]pyrazine(153493-48-2) 13 c nmr. --INVALID-LINK--

  • ResearchGate. (2021). Modification and application of 1,2,5-oxadiazolo[3,4-b]pyrazine derivatives: highlights and perspectives. --INVALID-LINK--

  • PubMed. (2020). [1][7][9]Oxadiazolo[3,4- b]pyrazine-5,6-diamine Derivatives as Mitochondrial Uncouplers for the Potential Treatment of Nonalcoholic Steatohepatitis. --INVALID-LINK--

  • MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. --INVALID-LINK--

  • ResearchGate. (2022). (PDF)[1][7][9]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. --INVALID-LINK--

  • PubMed. (2023). Identification of[1][7][10]Triazolo[4,3-a]pyrazine PARP1 inhibitors with overcome acquired resistance activities. --INVALID-LINK--

  • ResearchGate. (2010). (PDF) 1,2,5-Thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile and derived porphyrazines: Synthesis and electrochemical study. --INVALID-LINK--

  • MDPI. (2022). 5,6-Dihydro-[1][7][9]oxadiazolo[3,4-d]pyridazine-4,7-dione. --INVALID-LINK--

  • ResearchGate. (2010). 1,2,5-Thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile and derived porphyrazines: synthesis and electrochemical study. --INVALID-LINK--

References

Technical Support Center: Optimizing Pharmacokinetic Properties of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine and its analogs. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the optimization of the pharmacokinetic (PK) properties of this promising class of compounds. Drawing from established principles of medicinal chemistry and drug metabolism, this resource aims to empower you to make informed decisions, troubleshoot experiments effectively, and accelerate your research and development efforts.

I. Understanding the Core Scaffold and its Challenges

The 5,6-dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine core is a unique heterocyclic scaffold that has garnered interest for various therapeutic applications, including as mitochondrial uncouplers for metabolic diseases.[4][5] Its structure, characterized by a fused oxadiazole and pyrazine ring system with reactive chlorine atoms, presents both opportunities for diverse functionalization and inherent challenges in achieving desirable drug-like properties.[4]

Common hurdles in the development of analogs based on this scaffold often revolve around:

  • Poor Aqueous Solubility: The planar, relatively lipophilic nature of the core can lead to low solubility, impacting oral absorption and formulation.

  • Metabolic Instability: The electron-deficient pyrazine ring and attached functionalities can be susceptible to rapid metabolism by cytochrome P450 (CYP) enzymes.[6][7]

  • Potential for Off-Target Effects: Lipophilicity and the presence of basic nitrogen atoms in analogs can sometimes lead to inhibition of channels like hERG, a key cardiac ion channel, raising cardiotoxicity concerns.[8][9]

This guide will provide a structured approach to identifying and addressing these key pharmacokinetic liabilities.

II. Frequently Asked Questions (FAQs)

Here, we address some of the most common questions that arise during the lead optimization phase for this compound class.

Q1: My 5,6-dichloro-oxadiazolo[3,4-b]pyrazine analog shows poor aqueous solubility. What are the initial steps to address this?

A1: Poor solubility is a frequent challenge. A multi-pronged approach is often most effective:

  • Introduce Polar Functional Groups: Strategically adding polar groups like hydroxyls (-OH), amides (-CONH2), or small polar heterocycles can significantly enhance aqueous solubility.[10] Care must be taken to ensure these additions do not negatively impact target potency.

  • Reduce Lipophilicity (logP/logD): High lipophilicity is a primary driver of poor solubility. Consider replacing lipophilic aromatic substituents with more polar bioisosteres. For instance, a phenyl ring could be replaced with a pyridine or pyrimidine ring to increase polarity and potentially improve metabolic stability.[10][11]

  • Salt Formation: If your analog contains a sufficiently basic or acidic functional group, salt formation can be a highly effective strategy to improve solubility and dissolution rate.[12][13] This is typically explored during later-stage development but can be considered for in vivo proof-of-concept studies.

Q2: My lead compound is rapidly metabolized in human liver microsomes. How do I identify the metabolic "soft spot" and what are the common strategies to improve stability?

A2: Rapid metabolism is a major cause of poor in vivo exposure. Identifying and blocking the site of metabolism is crucial.

  • Metabolite Identification Studies: The first step is to perform an in vitro metabolite identification study using human liver microsomes (HLM) or hepatocytes followed by LC-MS/MS analysis.[14] This will help pinpoint the exact site of metabolic modification (the "soft spot").

  • Common Metabolic Liabilities: For this scaffold, likely metabolic hotspots include:

    • Oxidation of electron-rich aromatic or heteroaromatic rings attached to the core.

    • N-dealkylation of any secondary or tertiary amine functionalities.[15]

  • Strategies for Blocking Metabolism:

    • Deuteration: Replacing a hydrogen atom at the metabolic soft spot with its heavier isotope, deuterium, can slow the rate of CYP-mediated bond cleavage due to the kinetic isotope effect.[16]

    • Fluorination: Introducing a fluorine atom at or near the site of oxidation can block metabolism by increasing the strength of the C-H bond and by making the ring more electron-deficient and thus less susceptible to oxidation.[15][16]

    • Scaffold Hopping/Bioisosteric Replacement: If an entire functional group is the liability (e.g., a phenyl ring), consider replacing it with a more metabolically stable bioisostere, such as a 1,3,4-oxadiazole or a triazole.[6][17][18]

Q3: My analog is showing potential hERG inhibition. What structural modifications can I make to mitigate this risk?

A3: hERG inhibition is a serious safety concern that can lead to cardiac arrhythmias.[8] Key strategies to reduce hERG liability include:

  • Reduce Lipophilicity: High lipophilicity is a known risk factor for hERG inhibition.[9][19] Employing the strategies mentioned in A1 to reduce logP is a primary approach.

  • Reduce Basicity (pKa): If your molecule contains a basic amine, which is a common feature of hERG inhibitors, reducing its pKa can significantly decrease hERG activity.[9][19] This can be achieved by:

    • Introducing electron-withdrawing groups near the basic center.

    • Replacing a piperidine ring with a less basic piperazine or morpholine ring.[19][20]

  • Introduce an Acidic Group: Creating a zwitterion by introducing a carboxylic acid or another acidic functional group can disrupt the key interactions with the hERG channel.[8][20]

III. Troubleshooting Guides

This section provides a problem-and-solution framework for common experimental issues.

Observed Problem Potential Cause(s) Recommended Troubleshooting Steps
High variability in microsomal stability assay results. 1. Microsome Quality: Improper storage or multiple freeze-thaw cycles. 2. Cofactor Instability: NADPH is unstable; it should be prepared fresh. 3. Non-Linear Reaction: The reaction may not be in the linear range with respect to time or protein concentration.1. Ensure microsomes are stored at -80°C and handled on ice. 2. Prepare NADPH solution immediately before the experiment and keep it on ice.[15] 3. Optimize microsomal protein concentration and incubation time to ensure the disappearance of the parent compound follows first-order kinetics.[15]
Poor correlation between in vitro metabolic stability and in vivo clearance. 1. Non-CYP Metabolism: Other enzymes (e.g., UGTs, AO) may be involved in clearance. 2. High Plasma Protein Binding: Highly bound compounds may have restricted access to metabolic enzymes. 3. Transporter-Mediated Clearance: Active transport into hepatocytes can influence clearance.1. Conduct stability assays in hepatocytes, which contain a broader range of metabolic enzymes.[1][21] 2. Perform a plasma protein binding assay (e.g., rapid equilibrium dialysis) to determine the unbound fraction of the drug.[3] 3. Use in vitro transporter assays (e.g., Caco-2, MDCK) to assess permeability and efflux.[1][3]
Low oral bioavailability despite good aqueous solubility and metabolic stability. 1. Poor Permeability: The compound may not efficiently cross the intestinal membrane. 2. P-glycoprotein (P-gp) Efflux: The compound may be a substrate for efflux transporters in the gut. 3. First-Pass Metabolism: Significant metabolism may be occurring in the intestine or liver before reaching systemic circulation.1. Assess permeability using a PAMPA or Caco-2 assay.[3] 2. Conduct a Caco-2 bidirectional permeability assay to determine the efflux ratio.[3] 3. While microsomal stability is a good indicator, hepatocyte stability assays can provide a more comprehensive picture of first-pass metabolism.[1][21]

IV. Key Experimental Protocols

Here are step-by-step protocols for essential in vitro ADME assays.

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)

  • Acetonitrile with internal standard for quenching

  • 96-well plates, incubator, LC-MS/MS system

Procedure:

  • Prepare Microsomal Suspension: Thaw HLM on ice. Dilute with ice-cold phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

  • Prepare Compound Plate: In a 96-well plate, add the test compound and controls to achieve a final incubation concentration of 1 µM.

  • Pre-incubation: Add the microsomal suspension to the compound plate and pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction: Add the pre-warmed NADPH regenerating system to initiate the metabolic reaction.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis: Quantify the remaining parent compound at each time point. Plot the natural log of the percentage of compound remaining versus time. The slope of this line can be used to calculate the half-life (t½ = -0.693/slope) and intrinsic clearance (CLint).

Protocol 2: Kinetic Aqueous Solubility Assay

Objective: To determine the kinetic solubility of a compound in a buffered aqueous solution.

Materials:

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates (UV-transparent for analysis)

  • Plate shaker, plate reader

Procedure:

  • Prepare Compound Dilutions: In a 96-well plate, prepare serial dilutions of the test compound stock solution in DMSO.

  • Add Buffer: Add PBS (pH 7.4) to each well. The final DMSO concentration should be low (e.g., <1%) to minimize its effect on solubility.

  • Equilibration: Seal the plate and shake at room temperature for a set period (e.g., 2 hours) to allow for equilibration.

  • Precipitate Detection: Measure the absorbance or light scattering at a specific wavelength (e.g., 620 nm) using a plate reader to detect the point at which precipitation occurs.

  • Data Analysis: The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

V. Visualizing Optimization Strategies

Diagrams can help clarify complex experimental workflows and decision-making processes.

Diagram 1: Workflow for Improving Metabolic Stability

This diagram illustrates a typical workflow for identifying and addressing metabolic liabilities.

Metabolic_Stability_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Triage & Analysis cluster_2 Phase 3: Optimization A Initial Analog B Microsomal Stability Assay (HLM, RLM) A->B C High Stability? B->C D Metabolite ID (LC-MS/MS) C->D No E Advance to PK Studies C->E Yes F Identify 'Soft Spot' D->F G Structure-Metabolism Relationship Analysis F->G H Design New Analogs (Blocking Metabolism) G->H I Synthesize & Re-test H->I I->B Iterate

Caption: A decision-making workflow for improving the metabolic stability of lead compounds.

Diagram 2: Strategies to Mitigate hERG Inhibition

This diagram outlines the primary strategies to reduce the risk of hERG-related cardiotoxicity.

hERG_Mitigation_Strategies cluster_0 Primary Strategies cluster_1 Example Tactics A High hERG Inhibition Identified B Reduce Lipophilicity (Decrease logP/logD) A->B C Reduce Basicity (Lower pKa) A->C D Introduce Acidic Moiety (Create Zwitterion) A->D E Replace lipophilic groups with polar bioisosteres B->E F Add electron-withdrawing groups near basic center C->F G Incorporate a carboxylic acid group D->G

Caption: Key medicinal chemistry strategies to reduce hERG channel inhibition.

VI. Concluding Remarks

Optimizing the pharmacokinetic properties of 5,6-dichloro-oxadiazolo[3,4-b]pyrazine analogs requires a systematic, data-driven approach. By proactively assessing solubility, metabolic stability, and potential off-target liabilities such as hERG inhibition, researchers can significantly increase the probability of advancing safe and efficacious drug candidates. This guide provides a foundational framework for troubleshooting and strategic planning. Remember that each chemical series is unique, and a deep understanding of structure-activity and structure-property relationships is paramount to success.

References

Technical Support Center: Purification of Unsymmetrical 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 5,6-dichloro-oxadiazolo[3,4-b]pyrazine derivatives. This guide provides in-depth troubleshooting advice and standardized protocols to address the unique purification challenges associated with the synthesis of unsymmetrical analogs of this potent heterocyclic scaffold. The strongly electron-withdrawing nature of the[1][2][3]oxadiazolo[3,4-b]pyrazine core imparts significant chemical reactivity and unique physical properties, making purification a non-trivial step in the research and development workflow.[4]

This resource is structured to provide immediate, actionable solutions to common problems encountered in the lab, blending foundational chemical principles with field-proven techniques.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect when synthesizing unsymmetrical 5,6-disubstituted-oxadiazolo[3,4-b]pyrazine derivatives?

A1: The synthesis of unsymmetrical derivatives typically proceeds via a sequential nucleophilic aromatic substitution (SNAr) on the 5,6-dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine core.[5][6] Consequently, your crude product is almost always a mixture of three key components, which constitute the primary purification challenge.

  • Unreacted Starting Material: The 5,6-dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine.

  • Desired Monosubstituted Product: The intermediate where only one chlorine has been displaced.

  • Symmetrical Disubstituted Byproduct: The compound where both chlorines have been displaced by the same nucleophile.

  • Unsymmetrical Disubstituted Product: The desired final product.

The primary challenge lies in separating the desired unsymmetrical product from both the starting material and the symmetrical byproduct, as they often possess similar polarities.

G SM 5,6-Dichloro Starting Material Mono Monosubstituted Intermediate SM->Mono Sym Symmetrical Byproduct (Nu1-R-Nu1) Mono->Sym Contamination Path (+ excess Nu1-H) Unsym Desired Unsymmetrical Product (Nu1-R-Nu2) Mono->Unsym + Nu2-H

Caption: Synthetic pathway and common byproduct formation.

Q2: My crude product has very low solubility in common organic solvents like hexanes and ethyl acetate. What should I do?

A2: This is a common issue, as the planar, halogenated heterocyclic core can lead to strong crystal lattice energy and low solubility.[2]

  • For Chromatography: Use a stronger, more polar solvent system for dissolution and loading onto silica gel. Dichloromethane (DCM) or even a small percentage of tetrahydrofuran (THF) or acetone in your loading solvent can be effective. Be mindful that using a very strong solvent for loading can lead to band broadening on the column.

  • For Recrystallization: The key is to find a solvent that dissolves the compound when hot but not when cold.[3][7] You may need to screen higher-boiling point solvents like toluene, xylenes, or chlorobenzene. Alternatively, a solvent/anti-solvent system is often highly effective. For example, dissolving the crude material in a minimal amount of a good solvent (like hot DCM or THF) and then slowly adding a miscible anti-solvent (like hexanes or pentane) until turbidity appears is a powerful technique to induce crystallization.[8]

Q3: How can I effectively monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is your most valuable tool. Due to the often-subtle polarity differences between the starting material, monosubstituted, and disubstituted products, a standard 30% ethyl acetate in hexanes system may not provide adequate separation.

  • Optimize Your TLC System: Experiment with less polar solvent systems, such as 5-15% ethyl acetate in hexanes, or try a DCM/hexanes gradient. The goal is to achieve a clear separation (ΔRf > 0.15) between your desired product and the major impurities.

  • Visualization: These compounds are often UV-active due to the aromatic heterocyclic system. Use a UV lamp at 254 nm for visualization. Staining is typically not necessary.

Q4: Is recrystallization or column chromatography better for purifying my target compound?

A4: The choice depends on the specific impurity profile and the quantity of material.

  • Column Chromatography is superior for removing impurities with significantly different polarities. It is the method of choice when you have a complex mixture of starting material, byproducts, and reagents.

  • Recrystallization is exceptionally effective for removing small amounts of impurities from a large amount of product, especially if the impurities are significantly more soluble in the chosen solvent.[9] If your crude product is >90% pure, recrystallization can often yield material of higher purity than chromatography in a single step with higher throughput.

Section 2: Troubleshooting Guide

This section addresses specific experimental failures and provides a logical framework for their resolution.

Problem Probable Cause(s) Recommended Solution(s)
Problem 1: Incomplete separation of the desired product from the 5,6-dichloro starting material via column chromatography. 1. Co-elution: The starting material and the unsymmetrical product have very similar polarities, which is common if the introduced nucleophiles are non-polar. 2. Inappropriate Solvent System: The chosen eluent is too polar, causing all compounds to elute quickly and together.1. Shallow Gradient Chromatography: Use a very slow, shallow gradient (e.g., starting from 100% hexanes and increasing by 1-2% ethyl acetate or DCM every few column volumes). 2. Alternative Stationary Phase: If silica gel fails, consider using alumina (neutral or basic), which can offer different selectivity for halogenated and nitrogen-containing compounds. 3. Reactive Quenching: Before workup, consider adding a highly reactive primary amine (e.g., piperidine) at room temperature for a short period. This will convert the highly non-polar dichloro starting material into a much more polar disubstituted diamine, which will remain at the baseline of the column, simplifying the separation of your desired product.
Problem 2: Product "oiling out" or failing to crystallize during recrystallization. 1. Supersaturation: The solution is too concentrated, or it was cooled too quickly, preventing the formation of an ordered crystal lattice.[3] 2. Low Melting Point: The product may be a low-melting solid or an oil at room temperature. 3. Presence of Soluble Impurities: High levels of impurities can inhibit crystallization.1. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, you can move it to a 4°C fridge, and finally to an ice bath.[7] 2. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent-air interface. Add a single seed crystal of pure product if available. 3. Use an Anti-Solvent: Dissolve the oil in a minimum amount of a good solvent and slowly add an anti-solvent with vigorous stirring until crystals begin to form.[8]
Problem 3: Low or no recovery of product from the column. 1. Product is Insoluble in Eluent: The product precipitated at the top of the column when loaded. 2. Decomposition on Silica: Acidic silica gel can degrade sensitive compounds. 3. Irreversible Adsorption: If your molecule contains basic nitrogen moieties, it can bind irreversibly to the acidic silanol groups on the silica surface.1. Check Solubility: Ensure your product is soluble in the initial mobile phase. If not, load it onto the column by adsorbing it onto a small amount of silica gel from a more polar solvent (e.g., DCM), evaporating the solvent, and loading the resulting dry powder. 2. Deactivate Silica Gel: Add 0.5-1% triethylamine (Et3N) or pyridine to your mobile phase. This will neutralize the acidic sites on the silica gel and prevent streaking and irreversible binding of basic compounds. 3. Switch to Alumina: Use neutral or basic alumina as your stationary phase, which is more suitable for basic compounds.

Section 3: Standardized Purification Protocols

Protocol 3.1: General Purification Workflow

This workflow provides a decision-making framework for purifying your crude product.

G start Crude Reaction Mixture workup Aqueous Workup (e.g., H2O, brine wash) start->workup dry Dry Organic Layer (e.g., over MgSO4/Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate crude_solid Crude Solid concentrate->crude_solid tlc Analyze by TLC/ LCMS crude_solid->tlc purity_check Purity > 90%? tlc->purity_check recrystallize Recrystallization purity_check->recrystallize Yes chromatography Flash Column Chromatography purity_check->chromatography No pure_product Pure Product recrystallize->pure_product chromatography->pure_product

Caption: Decision workflow for purification strategy selection.

Protocol 3.2: Step-by-Step Guide to Recrystallization (Solvent/Anti-Solvent Method)

This method is ideal when you have difficulty finding a single solvent that meets the hot/cold solubility requirements.

  • Select the Solvent System:

    • Choose a "solvent" in which your compound is readily soluble (e.g., Dichloromethane, Ethyl Acetate, Tetrahydrofuran).

    • Choose a miscible "anti-solvent" in which your compound is poorly soluble (e.g., Hexanes, Pentane, Diethyl Ether).

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Heat the flask gently and add the minimum amount of hot "solvent" required to fully dissolve the solid. It is critical to use the absolute minimum volume to ensure the solution is saturated.[3]

  • Addition of Anti-Solvent: While the solution is still warm and stirring, slowly add the "anti-solvent" dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is at its saturation point.

  • Re-dissolution: Add a few more drops of the hot "solvent" until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is essential for the formation of large, pure crystals.[9]

  • Isolation: Once crystallization appears complete, cool the flask in an ice bath for 15-30 minutes to maximize yield. Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold anti-solvent to remove any residual soluble impurities.[7]

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 3.3: Step-by-Step Guide to Flash Column Chromatography

This protocol is optimized for separating closely related, non-polar halogenated heterocycles.

  • Select the Eluent: Based on your optimized TLC analysis, choose a solvent system that provides good separation (e.g., 5% Ethyl Acetate in Hexanes). For compounds containing basic amines, add 0.5% triethylamine to the eluent mixture.

  • Pack the Column: Pack a glass column with the appropriate amount of silica gel (typically a 50:1 to 100:1 ratio of silica-to-crude-product by weight) using your initial, least polar eluent. Ensure the silica bed is compact and level.

  • Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (DCM is often a good choice).

    • Wet Loading: If the sample is readily soluble in the initial eluent, dissolve it and carefully load it directly onto the top of the silica bed.

    • Dry Loading (Preferred): If the sample has poor solubility in the eluent, dissolve it in a strong solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the least polar solvent mixture. Apply positive pressure to achieve a steady flow rate.

  • Gradient Elution: If a gradient is required, increase the polarity of the eluent slowly and methodically. A shallow gradient is key to separating compounds with similar Rf values.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified compound.

References

Technical Support Center: Ensuring Reproducibility in Mitochondrial Respiration Assays with 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the use of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine and its derivatives, such as the widely studied BAM15, in mitochondrial respiration assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of employing this novel class of mitochondrial uncouplers, ensuring experimental success and data reproducibility.

Introduction to 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine as a Mitochondrial Uncoupler

5,6-Dichloro-oxadiazolo[3,4-b]pyrazine and its analogs are a class of small molecule mitochondrial uncouplers that are gaining significant attention for their therapeutic potential in metabolic diseases.[1] Unlike classical protonophore uncouplers like FCCP and DNP, derivatives of this scaffold, such as BAM15, exhibit a unique and advantageous profile. They selectively permeabilize the inner mitochondrial membrane to protons, thereby uncoupling substrate oxidation from ATP synthesis, without significantly depolarizing the plasma membrane.[2][3][4] This selectivity contributes to a wider therapeutic window and reduced cytotoxicity compared to traditional uncouplers.[3][5]

The primary mechanism of action involves the transport of protons across the inner mitochondrial membrane, dissipating the proton motive force. This leads to a compensatory increase in the rate of electron transport chain (ETC) activity and, consequently, a measurable increase in the oxygen consumption rate (OCR).[6] Understanding the fundamentals of this mechanism is key to designing robust experiments and correctly interpreting the resulting data.

Part 1: Foundational Knowledge and Experimental Design

This section provides essential information on the preparation, handling, and initial experimental design for using 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine and its analogs.

Diagram: Mitochondrial Uncoupling Workflow

cluster_0 Mitochondrion ETC Electron Transport Chain (ETC) H_out H+ ETC->H_out Pumps H+ out OCR Increased Oxygen Consumption Rate (OCR) ETC->OCR H_in H+ ATP_Synthase ATP Synthase H_out->ATP_Synthase Drives ATP Synthesis Uncoupler 5,6-Dichloro-oxadiazolo [3,4-b]pyrazine H_out->Uncoupler ATP ATP ATP_Synthase->ATP Uncoupler->H_in Proton Leak Matrix Mitochondrial Matrix IMS Intermembrane Space Nutrients Nutrients (e.g., Pyruvate, Glutamine) Nutrients->ETC O2 Oxygen (O2) O2->ETC

Caption: Workflow of mitochondrial uncoupling by 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine.

Preparation and Handling of Stock Solutions

Proper preparation and storage of your uncoupler are critical for reproducible results.

Question: How should I prepare and store stock solutions of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine and its derivatives like BAM15?

Answer:

  • Solvent Selection: 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine and its widely used analog BAM15 are soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[7] DMSO is the most commonly recommended solvent for preparing high-concentration stock solutions (e.g., 20 mg/mL for BAM15).[7][8]

  • Stock Solution Preparation:

    • To prepare a stock solution, dissolve the compound in high-purity, anhydrous DMSO to your desired concentration (e.g., 10 mM or 20 mM). Ensure the compound is fully dissolved; gentle warming or vortexing may be necessary.

    • For some formulations, sonicating the solution is recommended to ensure complete dissolution.[9]

  • Storage: Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[8] When stored properly, stock solutions are stable for an extended period.

  • Working Solutions:

    • Prepare fresh working solutions for each experiment by diluting the DMSO stock in the appropriate assay medium.

    • Important: These compounds have limited solubility and stability in aqueous buffers.[7] It is not recommended to store aqueous solutions for more than one day.[7]

    • When preparing the final dilution in your assay medium, ensure rapid and thorough mixing to prevent precipitation. The final DMSO concentration in your assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

Part 2: Troubleshooting Guide

This section addresses common issues encountered during mitochondrial respiration assays using 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine and its analogs.

Issue 1: No or Low Response to the Uncoupler

Question: I've added my 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine analog, but I'm not seeing the expected increase in the oxygen consumption rate (OCR). What could be the problem?

Answer:

Several factors could contribute to a lack of response. Here's a systematic approach to troubleshooting:

  • Compound Concentration:

    • Sub-optimal Concentration: The concentration of the uncoupler may be too low to elicit a significant response. Unlike FCCP, which has a very narrow optimal concentration range, BAM15 and its analogs often exhibit a broader effective range.[10][11] However, an initial titration is always recommended to determine the optimal concentration for your specific cell type and experimental conditions.

    • Inhibitory Concentration: At very high concentrations, all uncouplers can become inhibitory to the electron transport chain, leading to a decrease in OCR.[12] If you are using a high concentration, this could be the cause.

  • Cell Health and Density:

    • Poor Cell Health: Unhealthy or stressed cells will have compromised mitochondrial function and may not respond robustly to an uncoupler. Visually inspect your cells for normal morphology before starting the assay.

    • Inconsistent Cell Seeding: Uneven cell distribution in the wells will lead to high variability in your OCR measurements. Ensure you have a single-cell suspension and use proper seeding techniques.

    • Sub-optimal Cell Density: Too few cells will result in a low OCR signal that may be difficult to distinguish from background noise. Conversely, too many cells can lead to rapid nutrient and oxygen depletion. Optimize cell density for your specific cell type.

  • Assay Media and Conditions:

    • Inappropriate Media: Ensure your assay medium contains appropriate substrates for mitochondrial respiration (e.g., glucose, pyruvate, glutamine). The absence of metabolic fuel will prevent an increase in OCR.

    • pH and Temperature: Mitochondrial function is highly sensitive to pH and temperature.[13] Ensure your assay medium is properly buffered and equilibrated to 37°C.

  • Compound Stability and Preparation:

    • Degraded Compound: As mentioned, aqueous solutions of these compounds can be unstable. Always use freshly prepared working solutions from a properly stored stock.

    • Precipitation: Due to their lipophilic nature, these compounds can precipitate out of aqueous solutions. Visually inspect your working solutions for any signs of precipitation.

Diagram: Troubleshooting a Lack of Uncoupler Response

Start No or Low OCR Increase with Uncoupler Concentration Is the uncoupler concentration optimized? Start->Concentration Cell_Health Are the cells healthy and at the correct density? Concentration->Cell_Health Yes Titrate Perform a concentration titration experiment. Concentration->Titrate No Media Is the assay medium appropriate? Cell_Health->Media Yes Optimize_Cells Optimize cell seeding density and check for viability. Cell_Health->Optimize_Cells No Compound_Prep Was the compound prepared correctly? Media->Compound_Prep Yes Check_Media Ensure appropriate substrates are present and pH is correct. Media->Check_Media No Fresh_Prep Prepare fresh working solutions from a validated stock. Compound_Prep->Fresh_Prep No Success Problem Resolved Compound_Prep->Success Yes Titrate->Success Optimize_Cells->Success Check_Media->Success Fresh_Prep->Success

Caption: A step-by-step guide to troubleshooting a lack of response to the uncoupler.

Issue 2: High Variability Between Replicates

Question: My OCR measurements show high variability between replicate wells treated with the same concentration of the uncoupler. What are the likely causes?

Answer:

High variability is a common issue in plate-based respiration assays and can often be traced back to inconsistencies in experimental setup.

  • Inconsistent Cell Number: The most frequent cause of variability is a differing number of viable cells per well.

    • Solution: Take great care during cell counting and seeding to ensure a uniform cell monolayer. After the assay, normalize the OCR data to the cell number or protein content in each well.

  • Edge Effects: Wells on the outer edges of the plate are more prone to evaporation and temperature fluctuations, which can lead to variability.

    • Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with media to create a humidity barrier.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or compounds will introduce significant variability.

    • Solution: Use calibrated pipettes and practice consistent pipetting techniques. For compound additions during the assay, ensure the injection ports of your instrument are functioning correctly.

  • Instrument Issues: Ensure your respirometry instrument is properly calibrated and maintained according to the manufacturer's instructions.

Data Presentation: Example of Good vs. Variable Data
ReplicateGood Data (OCR pmol/min)Variable Data (OCR pmol/min)
1152.3120.7
2148.9185.2
3155.1140.1
Average 152.1 148.7
Std Dev 3.1 33.1
%CV 2.0% 22.3%

Part 3: Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration for 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine or its analog BAM15 in a mitochondrial respiration assay?

A1: For BAM15, a broad concentration range from 100 nM to 50 µM has been shown to be effective in various cell lines.[12] A good starting point for a titration experiment would be a range of concentrations from 1 µM to 10 µM, as maximal uncoupling is often observed in this range.[11] For novel derivatives of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine, it is best to start with a wider titration range, for example, from 100 nM to 100 µM.

Q2: How do I perform a concentration titration to find the optimal uncoupler concentration?

A2: A standard approach is to perform a mitochondrial stress test. After measuring the basal respiration, inject oligomycin to inhibit ATP synthase. Then, inject a range of concentrations of your uncoupler to determine the concentration that elicits the maximal OCR. It is important to include a concentration high enough to observe any potential inhibitory effects.

Q3: Are there any known off-target effects of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine and its analogs?

A3: A key advantage of BAM15 is its selectivity for the inner mitochondrial membrane over the plasma membrane, which reduces the off-target effects commonly seen with uncouplers like FCCP.[2] However, as with any bioactive small molecule, the potential for off-target effects cannot be entirely ruled out, especially at high concentrations. It is always good practice to include appropriate controls and to be aware that at very high doses, even selective uncouplers can begin to inhibit respiration.[11]

Q4: Can I use 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine in permeabilized cells or isolated mitochondria?

A4: Yes, these compounds are effective in isolated mitochondria and permeabilized cells.[5][14] In these systems, you can directly assess the compound's effect on mitochondrial respiration without the influence of cellular signaling pathways.

Q5: My OCR decreases after adding a high concentration of the uncoupler. Is this expected?

A5: Yes, this is a known phenomenon for all mitochondrial uncouplers. At supra-optimal concentrations, they can begin to inhibit the electron transport chain, leading to a decrease in OCR.[12] This is why a careful concentration titration is essential to identify the optimal concentration that gives maximal uncoupling without inducing toxicity or inhibition.

Experimental Protocols

Protocol 1: Basic Mitochondrial Stress Test using a 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine Analog

This protocol is a general guideline and should be optimized for your specific cell type and experimental setup.

  • Cell Seeding: Seed your cells in a microplate compatible with your respirometry instrument at a pre-determined optimal density. Allow cells to adhere and grow overnight.

  • Assay Preparation:

    • On the day of the assay, remove the growth medium and wash the cells gently with pre-warmed assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).

    • Add the final volume of pre-warmed assay medium to each well and incubate the plate at 37°C in a non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.

  • Instrument Setup:

    • Hydrate the sensor cartridge overnight according to the manufacturer's instructions.

    • Load the injection ports of the sensor cartridge with your compounds:

      • Port A: Oligomycin (e.g., 1.0 - 2.5 µM final concentration)

      • Port B: Your 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine analog (at the desired final concentration determined from a titration experiment)

      • Port C: A mixture of Rotenone and Antimycin A (e.g., 0.5 µM each final concentration)

  • Assay Execution:

    • Calibrate the instrument with the hydrated sensor cartridge.

    • Replace the calibration plate with your cell plate and start the assay.

    • The instrument will measure the basal OCR, followed by sequential injections and measurements after the addition of each compound.

  • Data Analysis:

    • After the run, normalize the OCR data to cell number or protein concentration.

    • Calculate key mitochondrial parameters: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

References

Validation & Comparative

A Comparative Guide to Mitochondrial Uncouplers: The Classic Protonophore FCCP vs. a Novel Oxadiazolo[3,4-b]pyrazine Derivative

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Mitochondrial Uncoupling in Cellular Bioenergetics

Mitochondrial uncoupling is the process of dissociating substrate oxidation in the electron transport chain (ETC) from ATP synthesis.[1] This is achieved by dissipating the proton motive force across the inner mitochondrial membrane, which is normally used by ATP synthase to generate ATP. Instead, the energy stored in the proton gradient is released as heat. This fundamental process is not merely a cellular anomaly but a critical physiological and pathological mechanism. Chemical uncouplers are invaluable tools for studying mitochondrial function and are being explored for their therapeutic potential in a range of diseases, including metabolic disorders, neurodegeneration, and cancer.[1][2]

This guide provides an in-depth comparison of two distinct mitochondrial uncouplers: the classical and widely used protonophore, carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone (FCCP), and a newer class of uncouplers derived from a 5,6-dichloro-[1][3][4]oxadiazolo[3,4-b]pyrazine scaffold, exemplified by the well-characterized derivative BAM15. We will delve into their mechanisms of action, comparative performance based on experimental data, and provide a detailed protocol for their evaluation.

The Workhorse Uncoupler: Carbonyl Cyanide p-(trifluoromethoxy)phenylhydrazone (FCCP)

FCCP is a lipophilic weak acid that functions as a protonophore, a mobile ion carrier that transports protons across the inner mitochondrial membrane, thereby dissipating the proton gradient.[3][5] This potent uncoupling activity has made it a staple in cell biology research for decades, primarily used to determine the maximal respiratory capacity of cells.

However, the utility of FCCP is hampered by a significant drawback: its lack of membrane selectivity. FCCP can also depolarize the plasma membrane, leading to a cascade of off-target effects that can confound experimental results and contribute to cellular toxicity.[6][7] These effects include alterations in intracellular ion homeostasis and inhibition of mitochondrial respiration at higher concentrations.[8] This gives FCCP a very narrow effective concentration range, making its use challenging and requiring careful optimization for each cell type.[9]

A New Generation of Selective Uncouplers: The Rise of Oxadiazolo[3,4-b]pyrazine Derivatives

Recent advancements in medicinal chemistry have led to the development of novel mitochondrial uncouplers with improved selectivity and safety profiles. One such promising class is derived from the 5,6-dichloro-[1][3][4]oxadiazolo[3,4-b]pyrazine scaffold.[10] A key example from this class is BAM15, (2-fluorophenyl){6---INVALID-LINK--}amine.[6]

BAM15 and its analogs also act as protonophores, but with a crucial difference: they selectively target the inner mitochondrial membrane without affecting the plasma membrane potential.[1][4] This selectivity mitigates the off-target effects and cytotoxicity associated with classical uncouplers like FCCP.[6] Experimental evidence demonstrates that BAM15 can induce a higher maximal rate of mitochondrial respiration over a broader concentration range compared to FCCP, making it a more robust and reliable tool for studying mitochondrial function.[6][9]

Head-to-Head Performance: FCCP vs. BAM15

The following table summarizes the key performance differences between FCCP and BAM15 based on published experimental data.

FeatureFCCPBAM15 (representing the oxadiazolo[3,4-b]pyrazine class)
Mechanism of Action ProtonophoreProtonophore[4]
Membrane Selectivity Non-selective; depolarizes both mitochondrial and plasma membranes[6][7]Selective for the inner mitochondrial membrane[1][4]
Effective Concentration Range Narrow; often requires titration for each cell line[9]Broad; maintains high uncoupled respiration over a wider range[6][9]
Maximal Respiration Can inhibit respiration at concentrations above the optimal dose[9]Induces a higher maximal rate of respiration compared to FCCP[6]
Cytotoxicity Higher, likely due to off-target plasma membrane effects[6]Lower cytotoxicity[6][11]
Therapeutic Window Narrow[10]Wider, making it a more promising therapeutic candidate[1]

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct mechanisms of FCCP and BAM15.

cluster_0 FCCP Mechanism cluster_1 BAM15 Mechanism IMM Inner Mitochondrial Membrane H_in H+ PM Plasma Membrane H_pm_in H+ FCCP FCCP FCCP->IMM Transports H+ across FCCP->PM Also transports H+ across plasma membrane H_out H+ H_out->FCCP Picks up H+ H_pm_out H+ IMM2 Inner Mitochondrial Membrane H_in2 H+ PM2 Plasma Membrane (Unaffected) BAM15 BAM15 BAM15->IMM2 Selectively transports H+ across H_out2 H+ H_out2->BAM15 Picks up H+

Caption: Mechanism of action for FCCP and BAM15.

Experimental Protocol: Comparative Analysis of Mitochondrial Uncouplers using Seahorse XF Technology

The Agilent Seahorse XF Analyzer is a powerful tool for measuring the oxygen consumption rate (OCR) of live cells in real-time, providing a direct measure of mitochondrial respiration.[12] The "Mito Stress Test" is a standard assay used to assess key parameters of mitochondrial function.[12]

Objective:

To compare the potency and effective concentration range of FCCP and a 5,6-dichloro-[1][3][4]oxadiazolo[3,4-b]pyrazine derivative (e.g., BAM15).

Materials:
  • Cell line of interest (e.g., C2C12 myoblasts, HepG2 hepatocytes)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Analyzer

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

  • BAM15 (or other oxadiazolo[3,4-b]pyrazine derivative)

  • Cell culture medium

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

Methodology:
  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a dilution series of both FCCP and BAM15 in the assay medium. A broad range is recommended for initial experiments (e.g., 0.1 µM to 20 µM).

  • Assay Setup:

    • On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium.

    • Incubate the plate in a non-CO2 incubator at 37°C for one hour to allow for temperature and pH equilibration.

    • Load the Seahorse XF sensor cartridge with the uncouplers (FCCP or BAM15) and the inhibitors from the Mito Stress Test Kit (Oligomycin and Rotenone/Antimycin A) in the appropriate injection ports.

  • Seahorse XF Assay:

    • Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.

    • The instrument will measure the basal OCR, followed by sequential injections of:

      • Oligomycin: An ATP synthase inhibitor that reveals the proton leak.

      • Uncoupler (FCCP or BAM15): To induce maximal respiration.

      • Rotenone/Antimycin A: Complex I and III inhibitors to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Data Analysis:

    • Normalize OCR data to cell number (e.g., using a CyQUANT assay or by cell counting).

    • Plot the maximal respiration rate as a function of uncoupler concentration for both FCCP and BAM15.

    • Determine the EC50 for each compound and observe the concentration range over which maximal respiration is maintained or begins to decline.

Experimental Workflow Diagram:

cluster_workflow Seahorse XF Mito Stress Test Workflow A Seed cells in XF microplate C Medium exchange to XF assay medium A->C B Prepare uncoupler dilution series (FCCP & BAM15) E Load sensor cartridge (Oligomycin, Uncoupler, Rot/AA) B->E D Incubate at 37°C (non-CO2) C->D F Run Mito Stress Test on Seahorse Analyzer D->F E->F G Data normalization and analysis F->G

Caption: Experimental workflow for comparing mitochondrial uncouplers.

Conclusion and Future Perspectives

While FCCP remains a potent and widely used mitochondrial uncoupler, its off-target effects and narrow effective concentration range necessitate careful experimental design and data interpretation. The development of novel uncouplers based on the 5,6-dichloro-[1][3][4]oxadiazolo[3,4-b]pyrazine scaffold, such as BAM15, represents a significant advancement in the field. Their enhanced mitochondrial selectivity and broader therapeutic window not only make them superior tools for basic research but also hold considerable promise for the development of new therapies for a variety of metabolic and mitochondrial-related diseases.[1][13] As research in this area continues, we can anticipate the emergence of even more refined and targeted mitochondrial uncouplers, further expanding our ability to modulate cellular bioenergetics for scientific and therapeutic purposes.

References

A Comparative Guide to 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine Derivatives in Preclinical NASH Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Silent Epidemic of NASH and the Quest for a Therapeutic Breakthrough

Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD), characterized by hepatic steatosis, inflammation, and hepatocyte ballooning, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. Despite its rising prevalence and significant clinical burden, there are currently no FDA-approved therapies for NASH, creating a critical unmet medical need.[1] The complex pathophysiology of NASH, involving metabolic dysregulation, inflammation, and fibrogenesis, has made the development of effective treatments a formidable challenge. This guide provides a comparative analysis of a novel class of therapeutic candidates, 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine derivatives, which act as mitochondrial uncouplers, against other prominent investigational therapies in preclinical NASH models.

The Therapeutic Rationale: Mitochondrial Uncoupling as a Novel Strategy for NASH

Mitochondrial dysfunction is a key pathogenic driver in NASH. In a state of metabolic overload, the mitochondrial electron transport chain becomes overwhelmed, leading to increased production of reactive oxygen species (ROS) and subsequent cellular damage, inflammation, and fibrosis. Mitochondrial uncouplers are small molecules that dissipate the proton gradient across the inner mitochondrial membrane, thereby uncoupling substrate oxidation from ATP synthesis.[2][3] This process increases energy expenditure and reduces the production of ROS, directly addressing the core metabolic and oxidative stress-related insults in NASH.[3]

The[4][5][6]Oxadiazolo[3,4-b]pyrazine core has been identified as a promising scaffold for the development of potent and selective mitochondrial uncouplers.[4] Derivatives of this scaffold, such as BAM15 and its analogs, have demonstrated the ability to selectively depolarize the inner mitochondrial membrane without affecting the plasma membrane, a crucial safety feature that distinguishes them from classical, more toxic uncouplers like 2,4-dinitrophenol (DNP).[4][6]

Signaling Pathway: Mechanism of Mitochondrial Uncoupling by[4][5][6]Oxadiazolo[3,4-b]pyrazine Derivatives

Caption: Mitochondrial uncoupling by[4][5][6]Oxadiazolo[3,4-b]pyrazine derivatives.

Comparative Efficacy in Preclinical NASH Models

The therapeutic potential of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine derivatives has been evaluated in various preclinical models of NASH. This section compares their efficacy with other leading therapeutic candidates, including the farnesoid X receptor (FXR) agonist Obeticholic acid, the pan-peroxisome proliferator-activated receptor (PPAR) agonist Lanifibranor, and the glucagon-like peptide-1 (GLP-1) receptor agonist Semaglutide.

Key Preclinical NASH Models

Understanding the experimental context is crucial for interpreting efficacy data. The following models are frequently used in NASH research:

  • Streptozotocin (STZ)-Induced NASH Model: This model combines a high-fat diet with low-dose STZ to induce diabetes, which accelerates the progression to NASH.[7][8][9] It recapitulates the metabolic and histological features of human NASH with fibrosis.

  • Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) Model: This dietary model rapidly induces severe steatohepatitis and fibrosis in mice, mimicking the histopathological hallmarks of advanced human NASH.[10][11][12][13]

Quantitative Comparison of Efficacy

The following table summarizes the preclinical efficacy of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine derivatives and comparator drugs in relevant NASH models.

Compound/Drug Mechanism of Action NASH Model Key Efficacy Findings Reference
BAM15 Mitochondrial UncouplerDiet-induced obesity and NASH mouse modelReduced liver triglyceride levels, improved liver enzymes, inflammation, and fibrosis. No effect on body temperature or food intake.[14][15][16][17][18]
SHS4121705 (12i) Mitochondrial UncouplerSTAM (STZ-induced) mouse modelLowered fibrosis score (similar to telmisartan), 2-point improvement in NAFLD Activity Score (NAS), complete reduction in steatosis score. Decreased liver triglycerides and ALT levels.[19]
Obeticholic Acid FXR AgonistGAN DIO-NASH mouse model, MCD diet-induced NASH modelReduced histopathological scores of hepatic steatosis and inflammation.[20][21] In some models, did not significantly attenuate fibrosis with short-term treatment.[21][20][21][22]
Lanifibranor Pan-PPAR AgonistGAN DIO-NASH mouse modelImproved NAS and induced regression in fibrosis stage.[4] In a model of advanced chronic liver disease, it improved fibrosis and portal pressure.[23][4][23]
Semaglutide GLP-1 Receptor AgonistGAN DIO-NASH, Ldlr-/-.Leiden, and CDAHFD mouse modelsSignificantly reduced macro- and microvesicular steatosis and inflammation.[5][10] Improved NAS but did not consistently induce fibrosis regression in all models.[4][6][4][5][6][10]

Experimental Protocols: A Closer Look at the Methodologies

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.

Protocol 1: Induction of NASH using the STAM™ Model
  • Animal Model: Male C57BL/6J mice.

  • Induction:

    • Administer a single subcutaneous injection of 200 µg streptozotocin (STZ) per mouse at 2 days of age.[9]

    • From 4 weeks of age, feed the mice a high-fat diet (e.g., 60 kcal% fat).[9]

  • Disease Progression: NASH with fibrosis typically develops by 8-12 weeks of age.[8][9]

  • Treatment: Initiate treatment with the test compound (e.g., SHS4121705) at a predetermined time point after NASH development.

  • Endpoints:

    • Histopathological analysis of liver tissue for NAFLD Activity Score (NAS) and fibrosis staging.

    • Biochemical analysis of plasma ALT, AST, triglycerides, and cholesterol.

    • Measurement of liver triglyceride content.

Protocol 2: Induction of NASH using the CDAHFD Model
  • Animal Model: Male C57BL/6J mice.

  • Induction:

    • Feed mice a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) ad libitum.[11][13] The diet typically contains 60 kcal% fat and is deficient in choline and low in methionine.[11]

  • Disease Progression: Steatohepatitis and fibrosis develop rapidly, often within 6 weeks.[11]

  • Treatment: Administer the test compound or vehicle control concurrently with the CDAHFD or after the establishment of NASH.

  • Endpoints:

    • Histological assessment of liver sections for steatosis, inflammation, ballooning, and fibrosis.

    • Gene expression analysis of pro-inflammatory and pro-fibrotic markers in liver tissue.

    • Measurement of plasma liver enzymes and metabolic parameters.

Experimental Workflow: Preclinical Evaluation of NASH Therapies

cluster_Phase1 Phase 1: Model Induction cluster_Phase2 Phase 2: Treatment cluster_Phase3 Phase 3: Endpoint Analysis cluster_Phase4 Phase 4: Data Interpretation Model_Selection Select NASH Model (e.g., STAM, CDAHFD) Diet_Induction Dietary/Chemical Induction Model_Selection->Diet_Induction Treatment_Groups Randomize into Treatment Groups - Vehicle Control - Test Compound(s) - Positive Control Diet_Induction->Treatment_Groups After Disease Establishment Dosing Administer Treatment (e.g., Oral Gavage, Diet Admixture) Treatment_Groups->Dosing Sacrifice Euthanasia and Tissue Collection Dosing->Sacrifice At Study Termination Histology Histopathology (NAS, Fibrosis Staging) Sacrifice->Histology Biochemistry Biochemical Analysis (ALT, Triglycerides) Sacrifice->Biochemistry Gene_Expression Gene Expression Analysis (qPCR, RNA-seq) Sacrifice->Gene_Expression Data_Analysis Statistical Analysis Histology->Data_Analysis Biochemistry->Data_Analysis Gene_Expression->Data_Analysis Comparison Compare Efficacy of Different Compounds Data_Analysis->Comparison

Caption: A generalized workflow for the preclinical evaluation of NASH therapies.

Expert Insights and Future Directions

The data presented herein highlight the promising therapeutic potential of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine derivatives as mitochondrial uncouplers for the treatment of NASH. Their ability to directly target a key pathophysiological driver of the disease—mitochondrial dysfunction and oxidative stress—sets them apart from many other therapeutic approaches that primarily address the downstream consequences of metabolic dysregulation.

The preclinical data for compounds like BAM15 and SHS4121705 are compelling, demonstrating significant improvements in steatosis, inflammation, and fibrosis in robust NASH models.[14][19] A key advantage of these mitochondrial uncouplers is their potential to improve liver health without causing significant changes in body weight or food intake, which can be a confounding factor in the interpretation of efficacy for other metabolic drugs.[14][19]

However, it is important to acknowledge the challenges that lie ahead. The therapeutic window for mitochondrial uncouplers must be carefully defined to ensure safety and avoid systemic toxicity.[2] Furthermore, while the preclinical data are encouraging, the translation of these findings to human clinical trials will be the ultimate test of their efficacy and safety.

In comparison to other emerging therapies, the 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine derivatives offer a distinct and potentially complementary mechanism of action. While FXR and PPAR agonists primarily modulate nuclear receptor signaling to improve metabolic and inflammatory pathways, and GLP-1 receptor agonists exert their effects through incretin pathways, mitochondrial uncouplers directly target the engine of the cell. This suggests that combination therapies, pairing a mitochondrial uncoupler with an agent acting on a different pathway, could offer a synergistic approach to treating the multifaceted pathology of NASH.

Future research should focus on head-to-head comparative efficacy studies in standardized and clinically relevant preclinical models, as well as long-term safety and toxicology studies. The development of liver-targeted mitochondrial uncouplers could further enhance their therapeutic index and minimize potential off-target effects.[3]

References

In Vivo Validation of theOxadiazolo[3,4-b]pyrazine Scaffold: A Comparative Guide to Efficacy and Safety

In Vivo Validation of the[1][2][3]Oxadiazolo[3,4-b]pyrazine Scaffold: A Comparative Guide to Efficacy and Safety

This guide provides an in-depth technical analysis of the in vivo validation of the 5,6-dichloro-1,2,5-oxadiazolo[3,4-b]pyrazine scaffold, a promising heterocyclic core for the development of novel therapeutics. As this core compound is primarily a synthetic precursor, this guide will focus on the efficacy and safety of its most prominent and well-documented derivatives, BAM15 and SHC517, which have been investigated as mitochondrial uncouplers for the treatment of nonalcoholic steatohepatitis (NASH). We will objectively compare their performance with existing and emerging therapeutic options for NASH, supported by experimental data from preclinical in vivo studies.

Introduction: The Therapeutic Potential of Mitochondrial Uncoupling via the[1][2][3]Oxadiazolo[3,4-b]pyrazine Core

The 5,6-dichloro-1,2,5-oxadiazolo[3,4-b]pyrazine molecule serves as a versatile platform for the synthesis of a new class of therapeutic agents.[1] Its derivatives, notably BAM15 and SHC517, have emerged as potent mitochondrial uncouplers.[2][3] Mitochondrial uncoupling is a therapeutic strategy that aims to increase energy expenditure and reduce the production of reactive oxygen species by dissociating fuel oxidation from ATP synthesis in the mitochondria. This mechanism of action directly addresses key pathophysiological drivers of metabolic diseases like NASH.[4][5]

Nonalcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by liver inflammation and damage, which can progress to cirrhosis and hepatocellular carcinoma.[6][7] Despite its increasing prevalence, there are currently no FDA-approved pharmacological treatments specifically for NASH, making the development of novel therapeutics a critical unmet need.[8][9]

This guide will delve into the in vivo evidence supporting the therapeutic potential of the[6][7][10]oxadiazolo[3,4-b]pyrazine scaffold by examining the efficacy and safety of its derivatives in validated animal models of NASH and obesity.

Mechanism of Action: Mitochondrial Protonophores

Derivatives of the[6][7][10]oxadiazolo[3,4-b]pyrazine core, such as BAM15, function as mitochondrial protonophores. These small molecules are lipophilic weak acids that transport protons across the inner mitochondrial membrane, bypassing ATP synthase. This uncoupling of oxidative phosphorylation leads to an increase in cellular respiration and energy expenditure as the cell attempts to compensate for the reduced efficiency of ATP production. This increased metabolic rate can lead to the burning of excess fuel substrates like fats, which is beneficial in metabolic disorders such as obesity and NASH.

cluster_0Mitochondrial Inner Membranecluster_1Intermembrane Space (High H+)cluster_2Mitochondrial Matrix (Low H+)ETCElectron Transport ChainH_highH+ETC->H_highPumps H+ outATPSATP SynthaseH_lowH+ATPS->H_lowH_high->ATPSDrives ATP SynthesisBAM15BAM15/SHC517H_high->BAM15Binds H+BAM15->H_lowTransports H+ into matrixcaptionMechanism of Mitochondrial Uncoupling

Caption: Mitochondrial uncoupling by[6][7][10]oxadiazolo[3,4-b]pyrazine derivatives.

Comparative In Vivo Efficacy

The in vivo efficacy of[6][7][10]oxadiazolo[3,4-b]pyrazine derivatives has been primarily evaluated in mouse models of diet-induced obesity and NASH. These studies provide crucial proof-of-concept for their therapeutic potential.

Key Preclinical Models for NASH

To induce a disease state that mimics human NASH, researchers commonly employ specific dietary and genetic mouse models.[6][7][10][11][12] These include:

  • High-Fat Diet (HFD) and Western Diet Models: These diets induce obesity, insulin resistance, and steatosis.[12]

  • Methionine- and Choline-Deficient (MCD) Diet: This model rapidly induces steatohepatitis and fibrosis, though it is not associated with obesity or insulin resistance.[11]

  • Genetic Models (e.g., ob/ob and db/db mice): These mice have mutations in the leptin signaling pathway, leading to hyperphagia, obesity, and insulin resistance.[12]

Efficacy of BAM15 and SHC517 in Preclinical Models

In vivo studies have demonstrated the potent anti-obesity and insulin-sensitizing effects of BAM15 and its analogue, SHC517.

A study published in Nature Communications showed that BAM15 reversed diet-induced obesity and insulin resistance in mice.[13] Notably, this was achieved without affecting food intake or lean body mass.[2][13] Another study highlighted that SHC517, a more potent derivative, also reversed obesity in mice without altering food intake.[14][15]

In a head-to-head comparison in female db/db mice, BAM15 demonstrated superior overall performance compared to calorie restriction, semaglutide, and rosiglitazone by improving glucose tolerance, reducing liver fat, lowering blood triglycerides, and normalizing body weight gain while preserving lean mass.[16]

Compound Animal Model Key Efficacy Findings Reference
BAM15 Diet-induced obese miceReversed obesity, improved insulin sensitivity, reduced hepatic steatosis.[13]
BAM15 db/db miceImproved glucose tolerance, decreased liver fat, lowered blood triglycerides, normalized body weight.[16][17][18]
SHC517 Diet-induced obese micePrevented and reversed obesity and glucose intolerance at a lower dose than BAM15.[3][14][15]
Compound 10b NASH mouse modelDecreased liver triglyceride levels, improved fibrosis, inflammation, and plasma ALT.[4][5]
Comparison with Standard of Care and Emerging Therapies for NASH

Currently, there are no FDA-approved drugs specifically for NASH.[8][9] The standard of care revolves around lifestyle modifications, including diet and exercise, aimed at weight loss.[19] Several drugs are in late-stage clinical trials, targeting various pathways involved in NASH pathogenesis.[20]

Therapeutic Strategy Mechanism of Action Reported Efficacy in NASH Limitations/Side Effects
Vitamin E AntioxidantModest improvement in steatosis and inflammation in non-diabetic patients.No improvement in fibrosis; long-term safety concerns.[8]
Pioglitazone PPARγ agonistImproves insulin sensitivity, steatosis, and inflammation.Weight gain, edema, and potential cardiovascular risks.[19]
GLP-1 Receptor Agonists (e.g., Liraglutide) Incretin mimeticWeight loss, improved glycemic control, and reduction in steatosis and inflammation.Gastrointestinal side effects.[8][20]
BAM15/SHC517 Mitochondrial UncouplerWeight loss, improved insulin sensitivity, reduced hepatic steatosis and inflammation.Potential for off-target effects; requires further long-term safety evaluation.

In Vivo Safety and Toxicology Assessment

A critical aspect of drug development is the thorough evaluation of a compound's safety profile. For novel chemical entities like the derivatives of 5,6-dichloro-1,2,5-oxadiazolo[3,4-b]pyrazine, this involves a series of in vivo toxicity studies.

Preclinical Safety Findings for BAM15

Preclinical studies with BAM15 have shown a favorable safety profile. In mouse studies, BAM15 was not toxic even at high doses and did not affect the satiety center in the brain, a common issue with anti-obesity drugs that can lead to rebound weight gain.[2] A significant advantage of BAM15 over earlier mitochondrial uncouplers like 2,4-dinitrophenol (DNP) is the absence of an increase in body temperature.[2]

Recommended In Vivo Toxicology Studies

A comprehensive in vivo safety assessment for a novel compound derived from the[6][7][10]oxadiazolo[3,4-b]pyrazine scaffold should follow internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).[21][22]

Experimental Workflow for In Vivo Toxicity Assessment

AAcute Oral Toxicity (OECD 423)BDose Range-Finding StudiesA->BDetermine dose rangesCRepeated Dose 28-Day Oral Toxicity in Rodents (OECD 407)B->CSelect doses for sub-chronic studyDGenotoxicity Testing (e.g., in vivo micronucleus assay)C->DAssess long-term toxicity and target organsESafety Pharmacology (Cardiovascular, Respiratory, CNS)C->EEvaluate effects on vital functionscaptionIn Vivo Toxicology Workflow

Caption: A typical workflow for in vivo toxicology studies.

Step-by-Step Protocol for Acute Oral Toxicity (OECD 423):

  • Animal Selection: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats).

  • Housing and Acclimatization: House animals in appropriate conditions with a 12-hour light/dark cycle and provide access to food and water ad libitum. Allow for an acclimatization period of at least 5 days.

  • Dosing: Administer the test substance orally to a group of three animals at a defined starting dose (e.g., 300 mg/kg).[23] The substance is typically dissolved or suspended in a suitable vehicle.

  • Observation: Observe animals closely for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[23]

  • Stepwise Procedure: The outcome of the first step determines the next dosing step. If mortality is observed, the dose for the next group is lowered. If no mortality occurs, a higher dose is used in the subsequent group.[23]

  • Data Analysis: The results are used to classify the substance according to its acute toxicity and to estimate the LD50.

Conclusion and Future Directions

The 5,6-dichloro-1,2,5-oxadiazolo[3,4-b]pyrazine scaffold has proven to be a valuable starting point for the development of potent mitochondrial uncouplers with significant therapeutic potential for NASH and other metabolic diseases. In vivo studies on its derivatives, BAM15 and SHC517, have demonstrated promising efficacy in relevant animal models, often outperforming or showing comparable effects to existing and emerging therapies. The favorable safety profile observed in preclinical studies, particularly the lack of hyperthermia, marks a significant advancement over previous generations of mitochondrial uncouplers.

Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their half-life for clinical applicability.[2] Comprehensive long-term toxicology studies in non-rodent species will also be crucial for advancing these promising candidates into human clinical trials. The continued exploration of the[6][7][10]oxadiazolo[3,4-b]pyrazine core holds the potential to deliver a first-in-class therapy for NASH, addressing a major unmet medical need.

References

Cross-Validation of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine Activity in Diverse Cell Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the biological activity of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine, with a particular focus on its potent derivative, BAM15, a novel mitochondrial uncoupler. We will objectively compare its performance across various cancer and non-cancerous cell lines, benchmark it against alternative compounds, and provide detailed experimental protocols to support these findings. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply this class of compounds in their own research.

Introduction: The Therapeutic Potential of Mitochondrial Uncoupling

The pyrazine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs.[1] The fusion of a pyrazine ring with an oxadiazole moiety in 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine creates a heterocyclic compound with significant biological potential.[2] This core structure has been the foundation for the development of a new class of mitochondrial uncouplers, exemplified by the derivative BAM15.[3]

Mitochondrial uncouplers are molecules that disrupt the coupling between the electron transport chain and ATP synthesis by transporting protons across the inner mitochondrial membrane.[3] This process dissipates the proton motive force, leading to an increase in mitochondrial respiration and energy expenditure.[3][4] This mechanism of action holds therapeutic promise for a range of diseases, including metabolic disorders and cancer.[1][4]

Unlike classical uncouplers such as FCCP and DNP, which can exhibit off-target effects like plasma membrane depolarization and cytotoxicity, BAM15 has been shown to be a highly selective mitochondrial protonophore with a favorable safety profile.[5] This guide will delve into the experimental validation of BAM15's activity, comparing its effects on cancerous and non-cancerous cells to elucidate its therapeutic window and potential as an anticancer agent.

Comparative Efficacy of BAM15 Across Different Cell Lines

A critical aspect of preclinical drug development is to assess the differential activity of a compound in malignant versus healthy cells. The following data summarizes the cytotoxic effects of BAM15 in various cancer and non-cancerous cell lines.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below presents the IC50 values of BAM15 in comparison to the standard chemotherapeutic drug, Doxorubicin, across a panel of cell lines.

Cell LineCell TypeCompoundIC50 (µM)Reference
MDA-MB-231 Triple-Negative Breast CancerBAM15~10[5]
Doxorubicin~10[5]
EO771 Murine Luminal B Breast CancerBAM15~20[5]
Doxorubicin~20[5]
A549 Non-Small Cell Lung CancerBAM152.71[6]
PC9 Non-Small Cell Lung CancerBAM154.74[6]
H1299 Non-Small Cell Lung CancerBAM159.50[6]
BEAS-2B Normal Human Bronchial EpitheliumBAM15> 10 (estimated)[7]
L6 Myoblasts Rat Skeletal Muscle (non-cancerous)BAM15Less cytotoxic than FCCP[5]

Note: The IC50 for BAM15 in BEAS-2B cells is estimated based on studies showing comparable cytotoxic responses of BEAS-2B and A549 cells to certain nanoparticles, suggesting a potentially similar, though likely higher, tolerance to BAM15. Further direct comparative studies are warranted.

Mechanism of Action: Induction of Apoptosis via Mitochondrial Uncoupling

BAM15's anticancer activity is intrinsically linked to its function as a mitochondrial uncoupler. By disrupting the mitochondrial membrane potential, BAM15 triggers a cascade of events leading to programmed cell death, or apoptosis.

The Intrinsic Apoptosis Pathway

The intrinsic pathway of apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[4][8] This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[8] In healthy cells, the anti-apoptotic proteins sequester the pro-apoptotic proteins, preventing their activation.

Upon cellular stress, such as that induced by mitochondrial uncoupling, the balance shifts in favor of the pro-apoptotic members. This leads to the formation of pores in the outer mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm.[4] Cytoplasmic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase.[9] Caspase-9 then activates executioner caspases, such as caspase-3 and -7, which carry out the systematic dismantling of the cell.[9] Studies have shown that BAM15 treatment leads to enhanced caspase-3/7 activity in cancer cells, confirming the induction of apoptosis.[1]

apoptosis_pathway cluster_stress Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm BAM15 BAM15 (Mitochondrial Uncoupler) Mito Mitochondrial Membrane Depolarization BAM15->Mito induces BaxBak Bax/Bak Activation Mito->BaxBak triggers CytoC_release Cytochrome c Release BaxBak->CytoC_release facilitates Apoptosome Apoptosome Formation (Apaf-1 + Cytochrome c) CytoC_release->Apoptosome initiates Casp9 Caspase-9 Activation Apoptosome->Casp9 activates Casp37 Caspase-3/7 Activation Casp9->Casp37 activates Apoptosis Apoptosis Casp37->Apoptosis executes

BAM15-induced intrinsic apoptosis pathway.

Comparison with Alternative Compounds

To provide a comprehensive evaluation, it is essential to compare the performance of BAM15 with other compounds that share a similar mechanism of action or are used for the same therapeutic indication.

BAM15 vs. Classical Mitochondrial Uncouplers
FeatureBAM15FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone)Niclosamide
Mechanism Selective mitochondrial protonophoreClassical mitochondrial uncouplerMitochondrial uncoupler with other off-target effects
Potency High, with a broad effective concentration rangeHigh, but with a narrow therapeutic windowModerate
Cytotoxicity Lower compared to FCCP and NiclosamideHigher, can induce apoptosis at lower concentrationsHigher, exhibits significant cytotoxicity
Plasma Membrane Depolarization Does not depolarize the plasma membraneCan depolarize the plasma membraneCan have off-target effects
In Vivo Tolerance Well-tolerated in animal modelsCan be toxicLimited by bioavailability and potential toxicity

BAM15 demonstrates significant advantages over classical uncouplers like FCCP, offering a wider effective concentration range and lower cytotoxicity.[5] While niclosamide, an FDA-approved anthelmintic, also functions as a mitochondrial uncoupler and has shown anticancer activity, it is known to inhibit multiple other signaling pathways, which can contribute to its toxicity.[1]

BAM15 vs. Doxorubicin

As shown in the cytotoxicity table, BAM15 exhibits comparable potency to the conventional chemotherapeutic drug Doxorubicin in the MDA-MB-231 breast cancer cell line.[5] However, the distinct mechanisms of action suggest potential for synergistic effects or use in cases of resistance to traditional DNA-damaging agents like Doxorubicin.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for the key experiments discussed in this guide.

Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., A549, MDA-MB-231)

  • Complete cell culture medium

  • BAM15 (stock solution in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of BAM15 in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

mtt_assay_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with BAM15/ Control incubate1->treat_cells incubate2 Incubate 24-72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution (DMSO) incubate3->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate analyze Calculate Cell Viability read_plate->analyze end End analyze->end

Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

  • Cells treated with BAM15 or control

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Collection: Harvest 1-5 x 10^5 cells by centrifugation.

  • Washing: Wash cells once with cold PBS.

  • Resuspension: Resuspend cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the cells by flow cytometry within 1 hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.

Mitochondrial Uncoupling Assay (Seahorse XF Cell Mito Stress Test)

This assay measures the oxygen consumption rate (OCR) to assess mitochondrial function in real-time.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • XF Assay Medium

  • Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

  • BAM15

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF microplate.

  • Cartridge Hydration: Hydrate the sensor cartridge overnight.

  • Medium Exchange: Replace the culture medium with pre-warmed XF Assay Medium and incubate for 1 hour in a non-CO2 incubator.

  • Compound Loading: Load the injection ports of the sensor cartridge with oligomycin, BAM15 (or FCCP as a control), and rotenone/antimycin A.

  • Assay Run: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer and run the Mito Stress Test protocol.

  • Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and proton leak.

Conclusion and Future Directions

The data presented in this guide demonstrates that 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine, through its derivative BAM15, is a potent inducer of apoptosis in a variety of cancer cell lines. Its mechanism of action, selective mitochondrial uncoupling, offers a promising therapeutic strategy, particularly for cancers that are reliant on mitochondrial metabolism. The favorable safety profile of BAM15, with its reduced cytotoxicity in non-cancerous cells compared to traditional uncouplers, further underscores its potential.

Future research should focus on a more extensive cross-validation of BAM15 and other derivatives in a wider panel of cancer and matched normal cell lines to better define their therapeutic index. In vivo studies are also crucial to assess the efficacy, pharmacokinetics, and safety of these compounds in preclinical cancer models. Furthermore, investigating the potential for synergistic combinations with existing chemotherapies or targeted agents could unlock new and more effective treatment paradigms for a range of malignancies.

References

A Comparative Analysis of Mitochondrial Uncouplers: BAM15 versus Derivatives of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine

A Comparative Analysis of Mitochondrial Uncouplers: BAM15 versus Derivatives of 5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine

A Technical Guide for Researchers in Metabolic Disease and Drug Discovery

In the landscape of therapeutic strategies for metabolic diseases, mitochondrial uncoupling has emerged as a potent mechanism to increase energy expenditure and combat the hallmarks of obesity, type 2 diabetes, and nonalcoholic steatohepatitis (NASH). This guide provides a detailed comparison of the well-characterized mitochondrial uncoupler BAM15 with a class of novel uncouplers derived from the 5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine scaffold. We will delve into their mechanisms of action, comparative efficacy based on available preclinical data, and the experimental methodologies used to evaluate them.

Introduction to Mitochondrial Uncoupling

Mitochondrial respiration is intrinsically coupled to ATP synthesis via the proton motive force, an electrochemical gradient generated by the electron transport chain (ETC). Mitochondrial uncouplers are small molecules that disrupt this coupling by transporting protons across the inner mitochondrial membrane, dissipating the proton gradient.[1][4][5][6] This proton leak forces the ETC to work harder to maintain the gradient, leading to an increase in oxygen consumption and substrate oxidation, ultimately dissipating the energy as heat.[1][4][5] The therapeutic potential of this mechanism lies in its ability to increase systemic energy expenditure.[3][7][8]

BAM15: A Benchmark Mitochondrial Uncoupler

BAM15 is a novel mitochondrial protonophore that has garnered significant attention for its efficacy and favorable safety profile compared to older uncouplers like 2,4-dinitrophenol (DNP).[2][9] It selectively targets the inner mitochondrial membrane without significantly affecting the plasma membrane potential, a key factor in its reduced toxicity.[6][9]

Mechanism of Action of BAM15

BAM15 acts as a protonophore, directly shuttling protons across the inner mitochondrial membrane.[6] This uncoupling of oxidative phosphorylation leads to several downstream metabolic effects:

  • Increased Mitochondrial Respiration: By providing an alternative route for proton influx, BAM15 stimulates a compensatory increase in electron transport chain activity and oxygen consumption.[4][5]

  • Activation of AMPK: The resulting decrease in cellular ATP levels activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[4][5][10] Activated AMPK promotes glucose uptake and fatty acid oxidation.[4][5]

  • PGC-1α Activation: BAM15 has been shown to enhance the activity of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a key regulator of mitochondrial biogenesis.[4][5]

These actions collectively contribute to its therapeutic effects, which include protection against diet-induced obesity, improved glycemic control, and reversal of insulin resistance in preclinical models.[1][3][4][8]

The 5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine Scaffold: A Gateway to Novel Uncouplers

5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine is a heterocyclic compound that serves as a crucial precursor for the synthesis of a new generation of mitochondrial uncouplers.[11][12][13] While direct and extensive biological data on the metabolic effects of this specific precursor is limited in publicly available literature, its significance lies in its utility as a chemical scaffold for creating derivatives with potent uncoupling activity.[11][12][14] The two chlorine atoms on the pyrazine ring are reactive sites for nucleophilic substitution, allowing for the introduction of various functional groups, primarily substituted anilines.[11][12]

Synthesis of BAM15 Analogs from 5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine

The general synthesis strategy involves the reaction of 5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine with substituted anilines.[12] This allows for the creation of both symmetrical and unsymmetrical derivatives, which has been instrumental in exploring the structure-activity relationship (SAR) for mitochondrial uncoupling.[9][12]

Precursor5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazineSymmetricalSymmetrical Derivative(e.g., BAM15)Precursor->Symmetrical + 2 equiv. Amine1(e.g., in THF, reflux)UnsymmetricalUnsymmetrical DerivativePrecursor->Unsymmetrical + 1 equiv. Amine1+ 1 equiv. Amine2Amine1SubstitutedArylamine (e.g., 2-fluoroaniline)Amine2Another SubstitutedArylamine

Caption: Synthetic routes to BAM15 analogs.

Head-to-Head Comparison: BAM15 vs. 5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine Derivatives

Comparative studies have evaluated the mitochondrial uncoupling activity of various derivatives synthesized from the 5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine scaffold, using BAM15 as a positive control and benchmark. The primary readout for this activity is the oxygen consumption rate (OCR) in cell-based assays.

Structure-Activity Relationship (SAR) Insights

SAR studies on these derivatives have yielded critical insights into the chemical features that govern uncoupling potency and efficacy:

  • The Aniline N-H is Crucial: The N-H proton of the aniline moiety is believed to be the acidic proton responsible for the protonophore activity. Replacing the aniline with a phenol group leads to a complete loss of activity.[12][14] The strong electron-withdrawing nature of the[1][2][3]oxadiazolo[3,4-b]pyrazine core is thought to increase the acidity of this proton.[12]

  • Unsymmetrical is Often Better: Unsymmetrical aniline derivatives have been shown to be more potent uncouplers than their symmetrical counterparts.[12]

  • Electron-Withdrawing Groups are Preferred: The presence of electron-withdrawing groups on the aniline rings generally enhances uncoupling activity.[12]

  • Hydroxyl Substitution: Replacing one of the aniline moieties with a hydroxyl group has been explored to improve physicochemical properties like aqueous solubility and pharmacokinetic profiles.[14][15]

Quantitative Comparison of Uncoupling Activity

The following table summarizes data from studies comparing the uncoupling activity of various derivatives to BAM15 in L6 rat myoblast cells. Activity is often reported as the integrated area under the OCR dose-response curve relative to BAM15 and the half-maximal effective concentration (EC50).

CompoundStructureMax OCR (% of BAM15)EC50 (µM)Reference
BAM15 Symmetrical 2-fluoroaniline derivative100%0.486 ± 0.057[12]
Compound 10b Unsymmetrical derivative~100%0.191 ± 0.014[12]
SHS4121705 Hydroxyl-substituted derivative~74%4.3[14]
SHM115 Pentafluoroaniline derivative48%17.1[15]
Compound 4e Unsymmetrical hydroxylamine derivative118%0.340[16]

Note: Data is compiled from multiple sources and experimental conditions may vary slightly.

These data highlight that medicinal chemistry efforts starting from the 5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine scaffold have successfully identified next-generation uncouplers with potencies and activities that can surpass the parent compound, BAM15.

Experimental Protocols

Measuring Mitochondrial Respiration (Oxygen Consumption Rate)

A standard method for assessing mitochondrial uncoupling activity is to measure the oxygen consumption rate (OCR) in live cells using extracellular flux analysis (e.g., Agilent Seahorse XF Analyzer).[12][14]

Step-by-Step Methodology:

  • Cell Culture: Plate L6 rat myoblasts in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.

  • Assay Medium: On the day of the assay, replace the culture medium with a low-buffered assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate the cells in a CO2-free incubator for 1 hour prior to the assay.

  • Compound Preparation: Prepare a dose-response range of the test compounds (e.g., BAM15 and derivatives) in the assay medium.

  • Seahorse XF Analyzer Protocol:

    • Load the prepared compounds into the injector ports of the sensor cartridge.

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Place the cell culture plate in the analyzer.

    • Execute a protocol that includes baseline OCR measurements followed by the injection of the compounds at increasing concentrations.

  • Data Analysis: Monitor the OCR in real-time. After the run, calculate the percentage increase in OCR over baseline for each compound concentration and determine the EC50 value. Compare the maximal respiration induced by the test compounds to that of a positive control like BAM15.

cluster_prepPreparationcluster_assaySeahorse XF Assaycluster_analysisData AnalysisCell SeedingCell SeedingAssay Medium IncubationAssay Medium IncubationCell Seeding->Assay Medium IncubationCompound LoadingCompound LoadingAssay Medium Incubation->Compound LoadingCalibrationCalibrationBaseline OCRBaseline OCRCalibration->Baseline OCRCompound InjectionCompound InjectionBaseline OCR->Compound InjectionReal-time OCR MeasurementReal-time OCR MeasurementCompound Injection->Real-time OCR MeasurementCalculate % OCR IncreaseCalculate % OCR IncreaseReal-time OCR Measurement->Calculate % OCR IncreaseDetermine EC50Determine EC50Calculate % OCR Increase->Determine EC50Compare to Control (BAM15)Compare to Control (BAM15)Determine EC50->Compare to Control (BAM15)

Caption: Workflow for OCR measurement.

Signaling Pathway Analysis

The metabolic effects of these uncouplers are mediated through key cellular signaling pathways.

cluster_mitoMitochondrioncluster_cellCellular ResponseUncouplerUncouplerH_inH+Uncoupler->H_intransports H+PGC1aPGC-1αUncoupler->PGC1aactivatesH_outH+ATP_SynthaseATP SynthaseH_out->ATP_SynthasedrivesETCElectron Transport ChainETC->H_outpumpsATPATPATP_Synthase->ATPdrivesAMPKAMPKATP->AMPKdecreased ATP/AMP ratioMetabolic_EffectsIncreased Glucose Uptake&Fatty Acid OxidationMitochondrial BiogenesisAMPK->Metabolic_EffectsPGC1a->Metabolic_Effects

Caption: Uncoupler-activated signaling pathways.

Conclusion and Future Directions

BAM15 has established itself as a valuable tool and a promising therapeutic candidate for metabolic diseases, acting as a selective and effective mitochondrial uncoupler. The 5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine scaffold has proven to be a highly fruitful starting point for the discovery of next-generation uncouplers. Structure-activity relationship studies have demonstrated that modifications to this core, particularly the synthesis of unsymmetrical aniline derivatives, can lead to compounds with enhanced potency and potentially improved pharmacokinetic properties.

Future research should continue to explore the chemical space around this and other novel scaffolds to identify candidates with optimal efficacy and safety profiles for clinical development. A key challenge remains the translation of these preclinical findings into safe and effective therapies for human metabolic diseases.

References

Assessing the selectivity of "5,6-Dichloro-oxadiazolo[3,4-b]pyrazine" for mitochondrial uncoupling

A Comparative Guide to the Selectivity of[1][2][3]Oxadiazolo[3,4-b]pyrazine-Based Mitochondrial Uncouplers

This guide provides an in-depth technical assessment of the selectivity of mitochondrial uncouplers derived from the 5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine scaffold. We will move beyond a simple product description to a comprehensive evaluation framework, comparing these novel agents, exemplified by the well-characterized derivative BAM15, against classical uncouplers like FCCP. Our focus is on the experimental validation of selectivity—a critical parameter that distinguishes promising therapeutic candidates from broadly cytotoxic agents.

Introduction: The Quest for Selective Mitochondrial Uncoupling

Mitochondrial uncoupling is the process of dissociating fuel oxidation in the respiratory chain from the synthesis of ATP.[4][5] This is achieved by protonophores, small molecules that transport protons across the inner mitochondrial membrane, thereby dissipating the proton motive force that drives ATP synthase.[6][7] Instead of being stored in ATP, the energy from substrate oxidation is released as heat.[8]

This mechanism holds significant therapeutic promise for metabolic diseases such as obesity, diabetes, and nonalcoholic steatohepatitis (NASH) by increasing energy expenditure.[1][6][9] However, the therapeutic application of early uncouplers like 2,4-dinitrophenol (DNP) and Carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP) has been severely limited by a narrow therapeutic window and significant off-target toxicity, including hyperthermia and death.[10]

The central challenge is selectivity : an ideal uncoupler must act exclusively on the inner mitochondrial membrane without disrupting other cellular membranes, particularly the plasma membrane. The[1][2][3]Oxadiazolo[3,4-b]pyrazine chemical scaffold has emerged as a foundational structure for a new generation of highly selective uncouplers.[11][12] The parent compound, 5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine, serves as a key synthetic precursor for active molecules like BAM15 (N5,N6-bis(2-fluorophenyl)-[1][2][3]oxadiazolo[3,4-b]pyrazine-5,6-diamine).[11] This guide will delineate the experimental methodologies required to validate the superior selectivity profile of these derivatives.

Core Mechanism: Proton Shuttling by Oxadiazolopyrazine Derivatives

Mitochondrial respiration and ATP synthesis are coupled via the proton motive force (PMF), primarily composed of the mitochondrial membrane potential (ΔΨm).[6][13] Uncouplers act as protonophores, creating a futile cycle of proton pumping and leaking that bypasses ATP synthase.[14]

For the oxadiazolopyrazine series, structure-activity relationship (SAR) studies have revealed that the aniline N-H protons are the source of the acidic proton required for this activity.[11][12] The potent electron-withdrawing nature of the oxadiazolopyrazine core renders the attached aniline moieties sufficiently acidic to be deprotonated in the mitochondrial matrix (higher pH), traverse the inner membrane as an anion, become protonated in the intermembrane space (lower pH), and return to the matrix, completing the cycle.[11][12] This targeted action is the basis of their function.

cluster_MitochondrionMitochondrioncluster_IMSIntermembrane Space (IMS)(High [H+])cluster_MatrixMatrix(Low [H+])H_IMSH+ATPSynthaseATP SynthaseH_IMS->ATPSynthaseProton FlowUncoupler_AnionBAM15⁻(Anion)H_IMS->Uncoupler_AnionProtonationH_MatrixH+ETCElectron Transport Chain (ETC)ETC->H_IMSPumps H+ outATPATPATPSynthase->ATPUncoupler_HBAM15-H(Protonated)Uncoupler_H->H_MatrixProton ReleaseHeatHeatUncoupler_H->HeatEnergy DissipationUncoupler_Anion->Uncoupler_HProton Shuttle CycleNutrientsNutrient Oxidation(NADH, FADH2)Nutrients->ETCe-ADPADP + PiADP->ATPSynthase

Caption: Mechanism of BAM15-mediated mitochondrial uncoupling.

A Framework for Assessing Uncoupler Selectivity

To objectively evaluate the selectivity of a mitochondrial uncoupler, we propose a three-pillar experimental approach. This workflow systematically quantifies on-target efficacy, target engagement, and off-target toxicity, culminating in a clear selectivity index.

cluster_Pillar1Pillar 1: Efficacycluster_Pillar2Pillar 2: Target Engagementcluster_Pillar3Pillar 3: Safety & SelectivityStartCompound Synthesis(e.g., BAM15 from5,6-dichloro precursor)OCRMeasure OxygenConsumption Rate (OCR)Start->OCRMMPMeasure MitochondrialMembrane Potential (ΔΨm)Start->MMPToxAssess CellularToxicity (e.g., MTT)Start->ToxPMAssess Plasma MembranePotentialStart->PMEC50_OCRDetermine EC50for RespirationOCR->EC50_OCRSelectivityCalculateSelectivity Index(IC50 / EC50)EC50_OCR->SelectivityEC50_MMPDetermine EC50for DepolarizationMMP->EC50_MMPIC50_ToxDetermine IC50for CytotoxicityTox->IC50_ToxIC50_Tox->Selectivity

Caption: Experimental workflow for assessing uncoupler selectivity.

Pillar 1: Efficacy - Quantifying Mitochondrial Uncoupling Activity

The primary, defining characteristic of a mitochondrial uncoupler is the stimulation of cellular respiration in the absence of ATP synthesis.[5] We quantify this by measuring the Oxygen Consumption Rate (OCR).

Experimental Protocol: Seahorse XF Mito Stress Test

This protocol utilizes an Agilent Seahorse XF Analyzer to measure real-time OCR of live cells, providing a dynamic profile of mitochondrial function.

  • Cell Culture: Plate cells (e.g., L6 myoblasts) in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.[12]

  • Assay Preparation: The day of the assay, replace the growth medium with Seahorse XF base medium supplemented with substrates (e.g., pyruvate, glutamine) and incubate in a non-CO₂ incubator for 1 hour.

  • Compound Loading: Prepare a range of concentrations for the test compounds (BAM15 derivative, FCCP) in the assay medium. Load these into the injector ports of the sensor cartridge.

  • Instrument Protocol: Initiate the Mito Stress Test protocol on the Seahorse XF Analyzer.[15] The instrument measures basal OCR, then injects the test compounds and continues to measure OCR to determine the dose-dependent stimulation of respiration.

  • Data Analysis: Use the Seahorse Wave software to calculate the percentage increase in OCR over baseline for each concentration. Determine the EC₅₀ (the concentration that elicits 50% of the maximal response) for each compound.

Comparative Data: Efficacy of Uncouplers

CompoundClassTypical EC₅₀ for OCR Stimulation (nM)Notes
FCCP Classical Uncoupler50 - 300Potent, but often shows respiratory inhibition at higher concentrations.[16]
BAM15 Oxadiazolopyrazine300 - 500Shows a stable plateau of maximal respiration without subsequent inhibition.[9]
Compound 10b *Oxadiazolopyrazine~190A highly potent derivative from the same chemical series.[11][17]

Compound 10b is a specific derivative from the[1][2][3]Oxadiazolo[3,4-b]pyrazine series described in cited literature.

Pillar 2: Target Engagement - Mitochondrial Membrane Depolarization

A direct consequence of protonophore activity is the dissipation of the mitochondrial membrane potential (ΔΨm).[4] This serves as a crucial measure of target engagement.

Experimental Protocol: TMRE Staining for ΔΨm

This method uses Tetramethylrhodamine, Ethyl Ester (TMRE), a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with intact membrane potential.[13] A decrease in fluorescence indicates depolarization.

  • Cell Preparation: Culture cells in a clear-bottom, black-walled 96-well plate.

  • Compound Treatment: Treat cells with a serial dilution of the test compounds (BAM15 derivative, FCCP) for a defined period (e.g., 60 minutes). Include a positive control for complete depolarization (e.g., 10 µM FCCP).

  • Dye Loading: Add TMRE dye to all wells at a final concentration of 50-100 nM and incubate for 30 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells with phosphate-buffered saline (PBS) to remove background fluorescence. Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 549/575 nm).

  • Data Analysis: Normalize the fluorescence values to untreated control cells. Calculate the EC₅₀ for the reduction in TMRE fluorescence.

Pillar 3: Safety & Selectivity - Assessing Off-Target Effects

The hallmark of a selective uncoupler is a large window between the concentrations required for mitochondrial effects and those causing general cellular toxicity or off-target membrane disruption.

A. Cellular Viability Assay (MTT)

The MTT assay measures the metabolic activity of cells, which generally correlates with cell viability.[18] It assesses the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.

Experimental Protocol: MTT Assay

  • Cell Treatment: Plate cells in a 96-well plate. The following day, treat with a broad concentration range of the test compounds for an extended period (e.g., 24 hours).

  • MTT Incubation: Remove the treatment medium and add fresh medium containing 0.5 mg/mL MTT. Incubate for 2-4 hours at 37°C.[18]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the IC₅₀ (the concentration that causes 50% inhibition of cell viability).

B. Plasma Membrane Potential

A critical off-target effect of classical uncouplers is the depolarization of the plasma membrane, which disrupts ion homeostasis and leads to cell death. BAM15 and its analogs are noted for their lack of this effect.[11]

Experimental Protocol: Plasma Membrane Potential Assay

This can be assessed using specific potentiometric fluorescent dyes that are sensitive to changes in the plasma membrane potential.

  • Cell Preparation: Culture cells on a suitable plate for fluorescence microscopy or a plate reader.

  • Dye Loading: Load cells with a plasma membrane potential-sensitive dye (e.g., a fluorescent anionic dye that is excluded from the cell based on the negative-inside potential).

  • Compound Treatment: Add high concentrations of the test compounds (e.g., up to 100x the OCR EC₅₀). As a positive control, use a known depolarizing agent like a high concentration of extracellular potassium chloride (KCl).

  • Fluorescence Measurement: Monitor changes in fluorescence over time. An increase in fluorescence (for anionic dyes) indicates depolarization.

  • Data Analysis: Compare the effect of the test compounds to the positive control (KCl) and the negative control (vehicle).

Synthesizing the Data: A Quantitative Comparison of Selectivity

The ultimate measure of selectivity is the ratio of off-target toxicity to on-target efficacy. The selectivity index (SI) can be calculated as:

SI = IC₅₀ (Cytotoxicity) / EC₅₀ (OCR Stimulation)

A higher SI value indicates a wider therapeutic window and greater selectivity.

Comparative Selectivity Profile

CompoundEC₅₀ (OCR, nM)IC₅₀ (Viability, µM)Selectivity Index (IC₅₀/EC₅₀)Plasma Membrane Depolarization
FCCP ~200< 10< 50Yes, at higher concentrations
BAM15 ~400> 50> 125No significant effect observed

Analysis and Interpretation

The data clearly demonstrates the superior selectivity of BAM15, a derivative of the 5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine scaffold, when compared to the classical uncoupler FCCP.

  • Wide Therapeutic Window: BAM15 exhibits a significantly larger gap between the concentration required to effectively uncouple mitochondria (EC₅₀ for OCR) and the concentration that induces cell death (IC₅₀ for viability).[6][9] This high selectivity index suggests that it can be used at therapeutic doses with a reduced risk of toxicity.

  • Mitochondrial Specificity: Crucially, BAM15 does not depolarize the plasma membrane, even at concentrations well above those needed for maximal uncoupling.[11] This contrasts sharply with FCCP, whose lipophilicity and protonophoric action are not specific to the mitochondrial membrane, leading to broader cellular disruption and toxicity.[16][19]

The structural features of the oxadiazolopyrazine core and its aniline substituents are key to this selectivity, creating a molecule that is optimized for proton transport within the unique pH gradient and lipid environment of the mitochondria, while limiting its activity at the plasma membrane.

Conclusion

References

A Comparative Guide to the Long-Term Efficacy of 5,6-Dichloro-oxadiazolo[3,4-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive analysis of the long-term efficacy and therapeutic potential of 5,6-dichloro-oxadiazolo[3,4-b]pyrazine derivatives, a promising class of heterocyclic compounds. Drawing upon preclinical data, this document compares their performance against established and emerging therapeutic alternatives in key disease areas, namely nonalcoholic steatohepatitis (NASH), obesity, and cancer. Furthermore, it outlines the necessary framework for long-term toxicological assessment based on current regulatory guidelines and provides detailed experimental protocols for key in vivo efficacy studies.

Introduction to the[1][2][3]Oxadiazolo[3,4-b]pyrazine Scaffold

The[1][2][3]oxadiazolo[3,4-b]pyrazine core is a nitrogen-rich heterocyclic system that has garnered significant interest in medicinal chemistry. The synthesis of its derivatives often starts from the key intermediate, 5,6-dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine, which allows for facile nucleophilic substitution to generate a diverse library of compounds.[4][5] A notable derivative, BAM15, has emerged as a lead compound for investigating the therapeutic potential of this chemical class.[4]

The primary mechanism of action for many bioactive[1][2][3]oxadiazolo[3,4-b]pyrazine derivatives is mitochondrial uncoupling.[4][6][7][8] These compounds act as protonophores, transporting protons across the inner mitochondrial membrane, thus dissipating the proton motive force. This uncouples nutrient oxidation from ATP synthesis, leading to an increase in cellular respiration and energy expenditure.[1] Structure-activity relationship (SAR) studies have revealed that unsymmetrical aniline derivatives bearing electron-withdrawing groups are particularly effective, with the N-H proton of the aniline ring being crucial for the protonophore activity.[4][8]

cluster_Mitochondrion Inner Mitochondrial Membrane cluster_IMS Intermembrane Space cluster_Matrix Mitochondrial Matrix ETC Electron Transport Chain (ETC) Protons_IMS H+ ETC->Protons_IMS Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Derivative Oxadiazolopyrazine Derivative (e.g., BAM15) Protons_Matrix H+ Derivative->Protons_Matrix Transports H+ (Uncoupling) Protons_IMS->ATP_Synthase Flows through Protons_IMS->Derivative Binds H+ Energy_Expenditure Increased Energy Expenditure (Heat) Protons_Matrix->Energy_Expenditure ADP ADP + Pi ADP->ATP_Synthase Nutrient_Oxidation Nutrient Oxidation Nutrient_Oxidation->ETC

Caption: Mechanism of mitochondrial uncoupling by oxadiazolopyrazine derivatives.

Long-Term Efficacy in Preclinical Models

While specific long-term efficacy studies extending beyond several weeks are not yet widely published, existing preclinical data in mouse models provide strong evidence for the therapeutic potential of this class of compounds, particularly BAM15, in metabolic diseases.

Nonalcoholic Steatohepatitis (NASH) and Obesity

In various diet-induced obese mouse models, oral administration of BAM15 has been shown to be highly effective.[2][6][9][10] The compound consistently reduces body fat mass and confers resistance to weight gain without altering food intake or lean body mass.[2][4] A key advantage over earlier mitochondrial uncouplers is the lack of effect on body temperature.[4]

In a mouse model of NASH, a derivative of 5,6-dichloro-oxadiazolo[3,4-b]pyrazine demonstrated the ability to lower liver triglyceride levels and improve inflammation and fibrosis.[1] These findings position this class of compounds as a promising therapeutic strategy for NASH, a condition with significant unmet medical need.

Table 1: Comparison of BAM15 and Semaglutide in Preclinical and Clinical NASH/Obesity Models

FeatureBAM15 (Preclinical, Mice)Semaglutide (Clinical, Humans)
Mechanism Mitochondrial UncouplerGLP-1 Receptor Agonist
Body Weight Significant reduction in fat mass without affecting food intake.[2][4]Significant weight loss (mean of ~13-15%).[11][12]
Lean Mass Preserved.[2]Potential for loss of both adipose and lean body mass.[13]
NASH Resolution Reduces liver triglycerides, inflammation, and fibrosis.[1]Significantly higher rates of NASH resolution without worsening of fibrosis.[3][12]
Fibrosis Improvement Demonstrated improvement in preclinical models.[1]No significant improvement in fibrosis stage in a 72-week trial.[3][12]
Glycemic Control Improves insulin sensitivity.[2][6]Improves glycemic control.[12][14]
Administration Oral (in diet).[2]Subcutaneous injection.[12]
Adverse Effects No reported toxicity or effect on body temperature in mice.[4]Primarily gastrointestinal (nausea, vomiting, diarrhea).[11]
Oncology

The therapeutic application of mitochondrial uncouplers in cancer is an area of active investigation.[3][7] By altering the metabolic landscape of cancer cells, these compounds can induce apoptosis and inhibit proliferation.[1][12] For instance, BAM15 has been shown to inhibit the growth of acute myeloid leukemia (AML) and extend the lifespan of mice in a preclinical model.[1]

As a comparator, niclosamide, an FDA-approved antihelminthic drug that also acts as a mitochondrial uncoupler, is being repurposed for cancer therapy.[3] Clinical trials are evaluating its safety and efficacy in various cancers, including colorectal cancer.[15][16][17] Niclosamide is generally well-tolerated, even with long-term administration.[15][17]

Table 2: Comparison of Oxadiazolopyrazine Derivatives and Niclosamide in Oncology

FeatureOxadiazolopyrazine Derivatives (e.g., BAM15)Niclosamide
Mechanism Mitochondrial Uncoupler.[1]Mitochondrial Uncoupler, Wnt/β-catenin and STAT3 inhibitor.[15][18]
Preclinical Efficacy Inhibits AML growth and extends survival in mice.[1]Anti-metastatic effects in colon cancer xenograft models.[15]
Clinical Status Preclinical.Phase I and II clinical trials for various cancers.[15][16][19]
Long-Term Safety Data not yet available.Generally well-tolerated in long-term use for its primary indication.[15][17]
Challenges Short half-life and high lipophilicity in current lead compounds.[2][4]Low absorption and short half-life have historically limited its use in cancer.[18]

Framework for Long-Term Safety and Toxicology Assessment

While short-term studies with BAM15 have not revealed significant toxicity,[2][4] the development of any new chemical entity for chronic indications requires a rigorous assessment of long-term safety. This is a critical data gap for the 5,6-dichloro-oxadiazolo[3,4-b]pyrazine class. The required studies are guided by international regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the Organisation for Economic Co-operation and Development (OECD).[20][21][22]

cluster_Toxicology Required Long-Term Toxicology Studies Preclinical Preclinical Development IND Investigational New Drug (IND) Application Preclinical->IND Phase1 Phase I Clinical Trials IND->Phase1 Phase2_3 Phase II/III Clinical Trials Phase1->Phase2_3 NDA New Drug Application (NDA) Phase2_3->NDA Chronic_Tox Chronic Toxicity Studies (OECD 452: ~12 months in rodents) [1, 6] Chronic_Tox->Phase2_3 Carcinogenicity Carcinogenicity Studies (OECD 453: ~24 months in rodents) [7] Carcinogenicity->NDA Repro_Tox Reproductive & Developmental Toxicology Studies Repro_Tox->NDA

Caption: Long-term toxicology studies required for clinical development.

Key long-term toxicology studies include:

  • Chronic Toxicity Studies: These studies, typically lasting 12 months in rodents, are designed to characterize the toxicological profile of a substance after prolonged and repeated exposure.[1][9]

  • Carcinogenicity Studies: For drugs intended for chronic use, these studies are essential to assess the potential to cause cancer. They are usually conducted over 24 months in rodents.[4][20]

  • Reproductive and Developmental Toxicology Studies: These evaluate the potential adverse effects on fertility, fetal development, and postnatal development.

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model for Efficacy Testing

This protocol is adapted from established methods for inducing obesity and testing therapeutic interventions in mice.[7][13][23][24]

Objective: To evaluate the long-term efficacy of a test compound on body weight, body composition, and metabolic parameters in a diet-induced obesity model.

Methodology:

  • Animal Model: 8-week-old male C57BL/6J mice.

  • Diet:

    • Control Group: Standard chow diet (e.g., 10% kcal from fat).

    • Obesity Induction Group: High-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity.

  • Treatment Administration:

    • Once obesity is established, randomize mice into treatment and vehicle control groups.

    • Administer the test compound (e.g., mixed in the HFD or via oral gavage) daily for a predetermined period (e.g., 4-12 weeks).

  • Monitoring:

    • Record body weight and food intake twice weekly.

    • At the end of the study, fast animals overnight.

    • Measure serum levels of glucose, total cholesterol, LDL, and triglycerides.

  • Endpoint Analysis:

    • Sacrifice animals and harvest epididymal and inguinal fat pads and the liver.

    • Calculate tissue-to-body weight ratios.

    • Perform histological analysis of liver tissue for steatosis.

Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) NASH Model

This protocol is based on models that rapidly induce the key features of human NASH in mice.[5][6][25][26][27]

Objective: To assess the efficacy of a test compound in preventing or reversing steatosis, inflammation, and fibrosis in a mouse model of NASH.

Methodology:

  • Animal Model: 6-week-old male C57BL/6J mice.

  • Diet:

    • Control Group: Standard chow diet.

    • NASH Induction Group: CDAHFD (60 kcal% fat, 0.1% methionine by weight) for 6-12 weeks.

  • Treatment Administration:

    • Administer the test compound and vehicle control (e.g., via oral gavage) daily for the duration of the diet feeding period.

  • Monitoring:

    • Monitor body weight and food intake weekly.

    • At the end of the study, collect blood for analysis of plasma alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.

  • Endpoint Analysis:

    • Sacrifice animals and harvest livers.

    • Perform histological analysis of liver sections stained with Hematoxylin and Eosin (H&E) for steatosis, inflammation, and ballooning (NAFLD Activity Score), and Sirius Red or Masson's trichrome for fibrosis.

    • Measure liver triglyceride content.

Conclusion and Future Directions

Derivatives of 5,6-dichloro-oxadiazolo[3,4-b]pyrazine represent a compelling class of mitochondrial uncouplers with significant therapeutic potential, particularly in the treatment of NASH and obesity. Preclinical studies with lead compounds like BAM15 demonstrate robust efficacy in reducing adiposity and improving key markers of liver health without the adverse effects that have plagued earlier generations of mitochondrial uncouplers.

However, the transition from promising preclinical candidate to clinically viable therapeutic requires a comprehensive evaluation of long-term safety. The current body of literature lacks the necessary chronic toxicology, carcinogenicity, and reproductive safety data. Future research must prioritize these studies, following established international guidelines, to fully characterize the risk-benefit profile of this chemical class. Additionally, optimizing the pharmacokinetic properties, such as extending the half-life of lead compounds, will be crucial for their development for human use.[4]

In comparison to GLP-1 receptor agonists like semaglutide, these derivatives may offer the advantage of preserving lean body mass while promoting fat loss. In oncology, they present a novel metabolic approach that could complement existing therapies. The continued investigation of 5,6-dichloro-oxadiazolo[3,4-b]pyrazine derivatives is highly warranted and holds the promise of delivering new therapeutic options for a range of metabolic and proliferative diseases.

References

Safety Operating Guide

Personal protective equipment for handling 5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Safe Handling of 5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling 5,6-Dichloro-[1][2]oxadiazolo[3,4-b]pyrazine, a heterocyclic compound with significant potential in scientific research. The enhanced reactivity of this molecule, owing to its chlorinated pyrazine and oxadiazole moieties, necessitates a robust and well-understood safety protocol.[1] This document is structured to provide you with the in-depth technical guidance necessary for its safe handling, from initial risk assessment to final disposal.

Hazard Assessment: Understanding the Risks

Key Inferred Hazards:

  • Toxicity: Assumed to be harmful if swallowed, in contact with skin, or inhaled. Similar chlorinated heterocyclic compounds can cause skin, eye, and respiratory irritation.[7][8][9]

  • Reactivity: The dichloro substitutions suggest reactivity towards nucleophiles. The compound may be sensitive to heat and strong oxidizing agents.

  • Physical Form: As a solid powder, it poses an inhalation risk.[10]

Given these potential hazards, all handling of 5,6-Dichloro-[1][2]oxadiazolo[3,4-b]pyrazine should be conducted with the assumption that it is a potent and hazardous substance.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE ensemble is mandatory to prevent exposure.[11][12] The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Gloves Double-gloving with powder-free nitrile gloves.Provides a robust barrier against dermal absorption. Double-gloving minimizes risk if the outer glove is breached.[13]
Eye & Face Protection Chemical splash goggles and a full-face shield.Protects the eyes and face from splashes or airborne particles of the compound.[14]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator. For larger quantities or potential for aerosolization, a PAPR is recommended.Prevents inhalation of the fine powder, which is a primary route of exposure for potent compounds.[10][13][14]
Protective Clothing A disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.Protects the body and personal clothing from contamination. The design ensures maximum coverage.[14]
Shoe Covers Disposable shoe covers.Prevents the tracking of contamination out of the designated handling area.
Operational Plan: From Weighing to Dissolution

All manipulations of solid 5,6-Dichloro-[1][2]oxadiazolo[3,4-b]pyrazine must be performed in a certified chemical fume hood or a glove box to control exposure.

Step-by-Step Weighing and Solution Preparation Protocol:

  • Preparation:

    • Designate a specific area within the fume hood for handling the compound.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatula, weigh boat, vial, solvent, vortex mixer) within the fume hood.

  • Donning PPE:

    • Follow the proper sequence for donning PPE to avoid contamination: shoe covers, inner gloves, gown, respirator, face shield/goggles, and outer gloves.

  • Handling the Compound:

    • Carefully open the container of 5,6-Dichloro-[1][2]oxadiazolo[3,4-b]pyrazine.

    • Use a dedicated spatula to transfer the desired amount of powder to a weigh boat on a tared balance.

    • Minimize the creation of dust by handling the powder gently.

    • Once weighed, carefully transfer the powder to the receiving vial.

  • Dissolution:

    • Add the desired solvent to the vial containing the compound.

    • Securely cap the vial.

    • Use a vortex mixer to ensure complete dissolution.

  • Decontamination and Doffing PPE:

    • Wipe down all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) to decontaminate them.

    • Dispose of all contaminated disposable items (weigh boat, bench paper, outer gloves) in a designated hazardous waste container.

    • Doff PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area don_ppe Don Full PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Surfaces & Equipment dissolve->decontaminate dispose_waste Dispose of Contaminated Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Caption: Workflow for the safe handling of 5,6-Dichloro-[1][2]oxadiazolo[3,4-b]pyrazine.

Spill Management Plan

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

For a Small Powder Spill (<1 gram):

  • Alert & Restrict: Alert personnel in the immediate area and restrict access.

  • PPE: Ensure you are wearing the full PPE ensemble described in Section 2.

  • Containment: Gently cover the spill with damp absorbent pads to prevent the powder from becoming airborne.[15] Do not dry sweep.

  • Cleanup: Carefully wipe up the dampened powder with the absorbent pads, working from the outside of the spill inwards.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Disposal: Place all contaminated materials into a sealed, labeled hazardous waste container.[16]

For a Large Spill (>1 gram):

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Secure: Close the doors to the affected area and post a warning sign.

  • Ventilation: If it is safe to do so without spreading the contamination, ensure the fume hood continues to operate. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan

All waste generated from the handling of 5,6-Dichloro-[1][2]oxadiazolo[3,4-b]pyrazine is considered hazardous waste.

  • Solid Waste: This includes contaminated gloves, gowns, shoe covers, weigh boats, and absorbent paper. All solid waste must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.

  • Disposal Pathway: Follow your institution's guidelines for the disposal of chlorinated hazardous waste. This typically involves incineration at a licensed facility.[17][18][19] Do not dispose of this compound or its solutions down the drain.

By adhering to these rigorous safety protocols, you can confidently and safely work with 5,6-Dichloro-[1][2]oxadiazolo[3,4-b]pyrazine, enabling your research to proceed with the utmost integrity and protection for all personnel.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.